Aluminum trifluoromethanesulfonate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
aluminum;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOASGGZYSYPBI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3AlF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74974-61-1 | |
| Record name | Aluminum trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Aluminum trifluoromethanesulfonate synthesis methods
An In-depth Technical Guide to the Synthesis of Aluminum Trifluoromethanesulfonate (B1224126)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis methods for aluminum trifluoromethanesulfonate (Al(OTf)₃), a versatile and powerful Lewis acid catalyst in organic synthesis. The document details experimental protocols, presents quantitative data for comparison, and includes logical workflow diagrams to illustrate the synthetic pathways.
Core Synthesis Methodologies
This compound, also known as aluminum triflate, can be prepared through several synthetic routes, primarily involving the reaction of an aluminum source with trifluoromethanesulfonic acid (triflic acid). The choice of method often depends on the desired purity, scale, and available starting materials. The most common methods are outlined below.
From Aluminum Halides
This is a widely used laboratory-scale method for preparing anhydrous aluminum triflate. It involves the direct reaction of an anhydrous aluminum halide, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), with triflic acid.[1][2] The reaction proceeds with the evolution of hydrogen halide gas (HCl or HBr).[1]
-
To a dry, three-necked flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a dry nitrogen inlet, add a pre-weighed amount of anhydrous aluminum trichloride (B1173362) or aluminum tribromide.[1]
-
Cool the flask in an ice bath.[1]
-
Slowly add three equivalents of triflic acid from the dropping funnel to the stirred suspension of the aluminum halide.[1] The addition should be controlled to manage the evolution of hydrogen halide gas.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to ensure the completion of the reaction.[1]
-
Once the reaction is complete, evacuate the flask under vacuum to remove any residual hydrogen halide and unreacted triflic acid.[1]
-
The resulting product is aluminum triflate as a slightly off-white solid.[1]
From Aluminum Alkoxides
The reaction of aluminum alkoxides, such as aluminum isopropoxide, with triflic acid provides another route to aluminum triflate.[3][4] This method is particularly useful for producing a solution of the catalyst for immediate use in subsequent reactions.[5]
-
In a reaction flask equipped with a stirrer, dropping funnel, and a cooling system, charge aluminum triisopropylate and a suitable solvent like isopropanol (B130326).[5]
-
With vigorous stirring, slowly add trifluoromethanesulfonic acid at room temperature (approximately 25°C) over a period of about one hour.[5]
-
Maintain the reaction temperature below 40°C by continuous cooling.[5]
-
After the addition is complete, continue stirring the mixture for one hour at room temperature.[5]
-
The resulting product is a solution of this compound in isopropanol.[5] The solvent and the isopropanol co-product can be removed by distillation under reduced pressure to isolate the solid aluminum triflate.[5]
From Aluminum Powder
This method utilizes the direct reaction of aluminum powder with an aqueous solution of triflic acid.[6] It is a straightforward procedure, although it yields the hydrated form of aluminum triflate.
-
In a 250-mL glass flask equipped with a stirrer, introduce 0.2 g of aluminum powder and 70 ml of water.[6]
-
Heat the resulting suspension to 80°C with stirring.[6]
-
Add 33.3 ml of a 0.57N aqueous solution of triflic acid dropwise to the heated suspension.[6]
-
Maintain the reaction mixture at 80°C with stirring for 2 hours, and then continue stirring at ambient temperature for 48 hours.[6]
-
Isolate the aluminum triflate by filtering off the excess aluminum.[6]
-
Evaporate the water at 100°C under atmospheric pressure to obtain aluminum triflate as a white powder.[6] This method yields approximately 3.5 g of the product from the specified starting materials.[6]
Other Mentioned Synthetic Routes
Other starting materials for the synthesis of this compound have been reported, although detailed experimental protocols are less commonly available in the literature. These include:
-
Triethylaluminum (B1256330): The use of triethylaluminum as a starting material has been mentioned.[2]
-
Aluminum Carbide: Aluminum carbide has also been noted as a potential precursor.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthesis methods.
| Starting Material(s) | Reagents & Solvents | Reaction Conditions | Yield | Purity | Reference(s) |
| Aluminum Powder | Triflic Acid (aq), Water | 80°C (2h), then RT (48h) | ~1650% (based on Al) | Not specified | [6] |
| Anhydrous AlCl₃/AlBr₃ | Triflic Acid (neat) | Cooling, then gradual warming | Not specified | Not specified | [1] |
| Aluminum Isopropoxide | Triflic Acid, Isopropanol | < 40°C | Not specified | Not specified | [5] |
Note: The yield for the aluminum powder method is exceptionally high due to the large molar mass of the triflate groups compared to aluminum.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis methods for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 74974-61-1 [chemicalbook.com]
- 3. Synthesis of aluminium triflate-grafted MCM-41 as a water-tolerant acid catalyst for the ketalization of glycerol with acetone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DE10353934A1 - Process for the preparation of metal salts of trifluoromethanesulfonic acid and their use as esterification catalysts - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to Aluminum Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of aluminum trifluoromethanesulfonate (B1224126), also known as aluminum triflate. It covers its chemical formula, structure, physicochemical properties, and key applications in organic synthesis, with a focus on its role as a powerful Lewis acid catalyst.
Chemical Formula and Structure
Aluminum trifluoromethanesulfonate is an aluminum salt of trifluoromethanesulfonic acid.[1] The central aluminum atom, in its +3 oxidation state, is ionically bonded to three trifluoromethanesulfonate (triflate) anions.
Chemical Formula: Al(CF₃SO₃)₃[2]
IUPAC Name: aluminum tris(trifluoromethanesulfonate)[3]
Structure: The triflate anion (CF₃SO₃⁻) is a highly stable, weakly coordinating anion due to the strong electron-withdrawing nature of the trifluoromethyl group, which delocalizes the negative charge on the sulfonate group. This property makes aluminum triflate a potent Lewis acid.[4]
Caption: Structure of this compound.
Physicochemical Properties
Aluminum triflate is a white, crystalline solid that is stable at room temperature.[1][5] It is known for its hygroscopic nature and should be stored in a dry environment.[2][6]
| Property | Value | References |
| Molecular Formula | C₃AlF₉O₉S₃ | [3][7][8] |
| Molecular Weight | 474.19 g/mol | [7][8][9] |
| Appearance | White powder or crystals | [2][9] |
| Melting Point | >300 °C | [6][9][10][11] |
| Solubility | Soluble in water, ether, acetone, acetonitrile, and diglyme. Poorly soluble in nitromethane. Sparingly soluble in SO₂ and SO₂ClF. | [1][2][6][10] |
| Stability | Hygroscopic | [2][6] |
| CAS Number | 74974-61-1 | [2][3][7] |
Synthesis
This compound can be prepared through several methods. A common laboratory-scale synthesis involves the reaction of trifluoromethanesulfonic acid with aluminum chloride.[1][5] The reaction proceeds by heating the two reactants, followed by cooling crystallization or solvent evaporation to obtain the pure product.[1]
Another method involves the reaction of trifluoromethanesulfonic acid with a metal alkoxide, such as aluminum triisopropylate.[12]
Caption: General synthesis workflow.
Applications in Organic Synthesis
Aluminum triflate is a versatile and highly effective Lewis acid catalyst in a wide range of organic transformations. Its water-tolerant nature makes it a more environmentally friendly alternative to traditional Lewis acids like aluminum chloride.[4][13][14]
Key applications include:
-
Friedel-Crafts Reactions: It catalyzes both Friedel-Crafts alkylation and acylation reactions.[10][14]
-
Cycloisomerization of Unsaturated Alcohols: It is used for the regioselective synthesis of cyclic ethers.[9][15]
-
Ring Opening of Epoxides: It efficiently catalyzes the ring-opening of epoxides with alcohols and amines, often in very small (ppm) amounts.[13][14]
-
Carbonylation Reactions: It serves as a co-catalyst in palladium-catalyzed methoxycarbonylation reactions.[13][15]
-
Synthesis of Heterocycles: It has been employed in the synthesis of various heterocyclic compounds, including tetrahydrofurans and tetrahydropyrans.[16]
Experimental Protocols
General Protocol for Al(OTf)₃-Catalyzed Intramolecular Hydroalkoxylation of Unactivated Olefins:
This protocol is based on the work of Duñach and coworkers.[16][17]
-
Materials:
-
This compound (Al(OTf)₃)
-
γ,δ-unsaturated alcohol (substrate)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a solution of the γ,δ-unsaturated alcohol in the anhydrous solvent under an inert atmosphere, add a catalytic amount of Al(OTf)₃ (typically 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding cyclic ether.
-
Caption: Experimental workflow for hydroalkoxylation.
Catalytic Mechanism: Lewis Acid Catalysis
The catalytic activity of aluminum triflate stems from its strong Lewis acidity. The aluminum center can accept an electron pair from a Lewis base (e.g., the oxygen atom of a carbonyl group or an alcohol). This coordination activates the substrate towards nucleophilic attack.[4][16][17]
In the intramolecular hydroalkoxylation of unsaturated alcohols, the proposed mechanism involves the coordination of the aluminum triflate to the oxygen atom of the hydroxyl group.[16][17] This coordination increases the acidity of the hydroxyl proton, facilitating the subsequent intramolecular attack of the hydroxyl group onto the double bond, leading to the formation of the cyclic ether.[16][17]
Caption: Proposed catalytic cycle for hydroalkoxylation.
Safety and Handling
This compound is corrosive and can cause severe skin burns and eye damage.[2][3] It is essential to handle this compound with appropriate personal protective equipment, including gloves, goggles, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1] Due to its hygroscopic nature, it should be stored under an inert atmosphere at room temperature.[2][6]
References
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C3AlF9O9S3 | CID 2737634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. 74974-61-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. Manufacturers of Aluminium trifluoromethanesulfonate, 98%, CAS 74974-61-1, A 2468, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 10. This compound | 74974-61-1 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. DE10353934A1 - Process for the preparation of metal salts of trifluoromethanesulfonic acid and their use as esterification catalysts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [ujcontent.uj.ac.za]
- 15. 三氟甲磺酸铝 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Aluminium(III) trifluoromethanesulfonate as an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins: experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Aluminum Triflate (Al(OTf)₃): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Aluminum triflate, with the chemical formula Al(OTf)₃, has emerged as a uniquely effective and versatile Lewis acid catalyst in modern organic synthesis. Its distinct reactivity profile, coupled with its stability and recyclability, positions it as a superior alternative to traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃). This guide provides an in-depth overview of the physical and chemical properties of aluminum triflate, detailed experimental protocols for its key applications, and visual representations of reaction mechanisms and workflows to support researchers in leveraging its full potential.
Core Physical and Chemical Properties
Aluminum triflate is a white, hygroscopic powder that is soluble in a range of organic solvents. Its stability in the presence of water, a notable advantage over many other Lewis acids, allows for a broader range of reaction conditions.[1][2] Key physical and chemical data are summarized in the tables below for easy reference and comparison.
Physical Properties of Aluminum Triflate
| Property | Value | Reference |
| CAS Number | 74974-61-1 | [3][4][5][6] |
| Molecular Formula | Al(CF₃SO₃)₃ | [7] |
| Molecular Weight | 474.19 g/mol | [4][6][8][9] |
| Appearance | White to off-white powder or crystals | [6][10][11][12][13] |
| Melting Point | 300 °C (decomposes) | [3][8][10][11][12][13][14][15] |
| Boiling Point | 162 °C at 760 mmHg | [3] |
| Solubility | Soluble in ether, acetone, acetonitrile, and diglyme.[11][12][13] Some sources indicate solubility in water.[16] | |
| Water Solubility | Some sources state it is insoluble in water,[10][11][12][13] while others mention its stability and use in aqueous media.[1][2][17] This discrepancy may be due to the formation of hydrates. | |
| Stability | Hygroscopic; forms irreversible hydrates.[10][11][12][13] Stable in aqueous media.[17] |
Chemical Properties and Catalytic Profile
Aluminum triflate's potent Lewis acidity is the cornerstone of its catalytic activity. It excels in promoting a variety of organic transformations, often with high selectivity and efficiency, even at very low catalyst loadings.[1][2][18]
| Property | Description | Reference |
| Lewis Acidity | Strong Lewis acid, effective in catalyzing a wide range of organic reactions. | [1][2][18] |
| Water Tolerance | Unlike many traditional Lewis acids, Al(OTf)₃ is stable and active in the presence of water, making it suitable for a broader range of reaction conditions. | [1][2][17] |
| Recyclability | Can often be recovered from aqueous phases and reused without significant loss of activity, aligning with green chemistry principles. | [1][2][17] |
| Catalyst Loading | Effective at very low concentrations, often in the parts-per-million (ppm) range, enhancing its cost-effectiveness. | [18] |
Key Applications and Experimental Protocols
Aluminum triflate is a catalyst of choice for a growing number of organic transformations critical to pharmaceutical and materials science research. Below are detailed protocols for some of its most significant applications.
Ring-Opening of Epoxides
Al(OTf)₃ is an exceptionally efficient catalyst for the ring-opening of epoxides with various nucleophiles, such as alcohols and amines, to produce valuable β-alkoxy or β-amino alcohols.[18] This reaction often proceeds with high regioselectivity and in excellent yields.
Experimental Protocol: General Procedure for the Ring-Opening of an Epoxide with an Alcohol
-
Reaction Setup: To a stirred solution of the epoxide (1.0 mmol) in the desired alcohol (acting as both reactant and solvent, typically 5-10 mL), add aluminum triflate (0.001-1 mol%). The catalyst loading can be as low as ppm levels for highly reactive substrates.[18]
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete within a few hours.
-
Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-alkoxy alcohol.
Reaction Mechanism: Al(OTf)₃ Catalyzed Epoxide Ring-Opening
Intramolecular Hydroalkoxylation of Alkenols
This reaction provides an efficient route to cyclic ethers, which are common structural motifs in natural products and pharmaceuticals. Al(OTf)₃ catalyzes the intramolecular addition of a hydroxyl group to an unactivated carbon-carbon double bond.
Experimental Protocol: General Procedure for the Intramolecular Hydroalkoxylation of an Unsaturated Alcohol
-
Reaction Setup: In a round-bottom flask, dissolve the unsaturated alcohol (1.0 mmol) in a dry, inert solvent such as dichloromethane (B109758) or nitromethane (B149229) (10 mL).
-
Catalyst Addition: Add aluminum triflate (typically 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting cyclic ether by flash column chromatography.
Reaction Pathway: Intramolecular Hydroalkoxylation
Friedel-Crafts Acylation
Aluminum triflate can serve as a catalyst for Friedel-Crafts acylation, the reaction of an aromatic compound with an acylating agent to form a ketone. While traditionally catalyzed by stoichiometric amounts of AlCl₃, Al(OTf)₃ offers a catalytic and often milder alternative.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
-
Reaction Setup: To a solution of the aromatic substrate (e.g., anisole, 1.0 mmol) in a suitable solvent (e.g., nitromethane or a solvent-free system), add the acylating agent (e.g., acetic anhydride, 1.2 mmol).
-
Catalyst Addition: Add aluminum triflate (0.1-5 mol%) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat as required. Monitor the reaction's progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously add water to quench the reaction.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ketone product by recrystallization or column chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for a synthesis experiment utilizing aluminum triflate as a catalyst. This generalized scheme is applicable to a wide range of Al(OTf)₃-catalyzed reactions.
Conclusion
Aluminum triflate stands out as a powerful and practical Lewis acid catalyst for a multitude of organic transformations. Its high catalytic activity, water tolerance, and recyclability make it an attractive choice for modern, sustainable chemical synthesis. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize Al(OTf)₃ in their synthetic endeavors, paving the way for new discoveries and innovations.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. condor.depaul.edu [condor.depaul.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. websites.umich.edu [websites.umich.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Aluminum Triflate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of aluminum trifluoromethanesulfonate (B1224126), commonly known as aluminum triflate (Al(OTf)₃). A powerful Lewis acid, aluminum triflate is increasingly utilized as a catalyst in a wide array of organic transformations.[1] Understanding its solubility in various organic solvents is critical for reaction design, optimization, and scale-up. This document consolidates available solubility data, presents detailed experimental protocols for its determination, and visualizes the procedural workflow.
Solubility Profile of Aluminum Triflate
Aluminum triflate is a white, hygroscopic powder.[2][3] Its solubility is a key factor in its application as a homogeneous catalyst. While precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not widely available in public literature, a qualitative understanding has been established through various chemical reports and studies. The compound's hygroscopic nature means that trace amounts of water can significantly affect its solubility and form irreversible hydrates.[2][4]
Recent research has also explored the creation of solvate ionic liquids (SILs) by complexing aluminum triflate with glymes to enhance its solubility in organic media, indicating that its solubility in many common solvents can be limited.[5]
Data Presentation: Qualitative Solubility of Al(OTf)₃
The following table summarizes the reported qualitative solubility of aluminum triflate in various organic solvents.
| Solvent | Chemical Class | Reported Solubility | Source(s) |
| Acetonitrile | Nitrile | Soluble | [2][3][6][7] |
| Acetone | Ketone | Soluble | [2][3][6][7] |
| Diethyl Ether | Ether | Soluble | [2][6][7][8] |
| Diglyme | Glyme Ether | Soluble | [2][3][6][7] |
| Alcohols | Alcohol | Soluble | [8][9] |
| Nitromethane | Nitroalkane | Poorly Soluble | [2][3][6][7] |
| Sulfur Dioxide (SO₂) | Inorganic | Sparingly Soluble | [2][3][6][7] |
| Sulfuryl Chloride Fluoride (SO₂ClF) | Inorganic | Sparingly Soluble | [2][3][6][7] |
Note: The term "soluble" is qualitative. The actual concentration at saturation may vary significantly between solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for reproducible chemical synthesis. Below are two common methodologies for assessing the solubility of a solid like aluminum triflate in an organic solvent. Given the hygroscopic nature of aluminum triflate, all procedures should be conducted under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent moisture contamination.[10]
2.1 Protocol 1: Gravimetric/Titration Method for Rapid Estimation
This method is useful for a quick estimation of solubility and involves determining the volume of solvent required to dissolve a known mass of solute.[11]
Materials:
-
Aluminum Triflate
-
Anhydrous organic solvent of interest
-
Volumetric flask or test tube
-
Burette or calibrated pipette
-
Magnetic stirrer and stir bar
-
Inert atmosphere chamber (glovebox)
Procedure:
-
Accurately weigh a specific mass of aluminum triflate (e.g., 25 mg) and place it into a dry test tube or small flask containing a magnetic stir bar.[11][12]
-
Using a burette, carefully add the organic solvent in small, measured increments (e.g., 0.1 mL).[11]
-
After each addition, vigorously stir the mixture until the solid is completely dissolved.[11]
-
If the solid does not dissolve, continue adding solvent incrementally, ensuring thorough mixing after each addition.
-
Record the total volume of solvent required to achieve complete dissolution of the initial mass of aluminum triflate.[11]
-
Calculate the solubility by dividing the mass of the solute by the total volume of the solvent. The result is typically expressed in mg/mL or g/L.
2.2 Protocol 2: Equilibrium Concentration Method for Precise Measurement
This method provides more accurate and thermodynamically relevant solubility data by allowing a solute-solvent mixture to reach equilibrium before measuring the concentration of the saturated solution.[10]
Materials:
-
Aluminum Triflate
-
Anhydrous organic solvent of interest
-
Sealed vials or flasks
-
Constant temperature bath or shaker
-
Syringe filters (PTFE or other solvent-compatible material)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-MS for aluminum content)
Procedure:
-
Add an excess amount of aluminum triflate to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly and place it in a constant temperature shaker or bath.
-
Allow the mixture to equilibrate for an extended period (e.g., 20-72 hours). The required time should be determined empirically to ensure equilibrium is reached.[10]
-
Once equilibrated, carefully remove the vial from the bath, allowing the excess solid to settle.
-
Withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.[13]
-
Accurately weigh the collected sample of the saturated solution.
-
Dilute the sample with an appropriate solvent to a concentration suitable for analysis.
-
Determine the concentration of aluminum triflate in the diluted sample using a pre-calibrated analytical method.
-
Calculate the original solubility based on the measured concentration, the dilution factor, and the density of the solvent if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the Equilibrium Concentration Method , providing a clear visual guide for researchers.
Caption: Workflow for precise solubility determination via the equilibrium method.
References
- 1. researchgate.net [researchgate.net]
- 2. Aluminum trifluoromethanesulfonate | 74974-61-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Al( iii ) and Ga( iii ) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02314E [pubs.rsc.org]
- 6. This compound CAS#: 74974-61-1 [m.chemicalbook.com]
- 7. 74974-61-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Aluminum Trifluoromethanesulfonate (CAS 74974-61-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum trifluoromethanesulfonate (B1224126), also known as aluminum triflate, is a powerful Lewis acid catalyst with the CAS number 74974-61-1. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications in organic synthesis, particularly those relevant to drug discovery and development. While its utility as a catalyst is well-documented, information regarding its specific biological activities and effects on cellular signaling pathways is currently limited in publicly available literature. This document aims to be a core resource for professionals utilizing or considering this reagent in their research.
Core Properties
Aluminum trifluoromethanesulfonate is a white, hygroscopic crystalline solid.[1] Its strong Lewis acidity, derived from the highly electron-withdrawing trifluoromethanesulfonyl groups, makes it an effective catalyst for a variety of organic transformations.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 74974-61-1 | [3] |
| Molecular Formula | C₃AlF₉O₉S₃ | [3] |
| Molecular Weight | 474.19 g/mol | [3] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in many organic solvents | [1] |
| Stability | Stable under anhydrous conditions, but hygroscopic | [1] |
Synthesis of this compound
This compound can be synthesized through several methods. The most common laboratory-scale preparation involves the reaction of a trialkylaluminum compound with trifluoromethanesulfonic acid.
Experimental Protocol: Synthesis from Triethylaluminum (B1256330)
This protocol is adapted from described synthetic methods.
Materials:
-
Triethylaluminum (Et₃Al)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Anhydrous hexane (B92381)
-
Anhydrous reaction vessel with a magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and under a positive pressure of dry nitrogen, dissolve triethylaluminum in anhydrous hexane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount of trifluoromethanesulfonic acid dropwise to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
The white precipitate of this compound is then collected by filtration under an inert atmosphere.
-
Wash the solid with anhydrous hexane to remove any unreacted starting materials.
-
Dry the product under high vacuum to yield pure this compound.
Applications in Organic Synthesis for Drug Development
The potent Lewis acidity of this compound makes it a valuable catalyst for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Intramolecular Hydroalkoxylation of Unactivated Olefins
This compound is an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins, a key reaction for the synthesis of cyclic ethers, which are common structural motifs in natural products and pharmaceutical compounds.
The following is a general procedure based on the work of Coulombel et al.
Materials:
-
Unsaturated alcohol
-
This compound (Al(OTf)₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous reaction vessel with a magnetic stirrer and nitrogen inlet
Procedure:
-
To a solution of the unsaturated alcohol in anhydrous dichloromethane, add a catalytic amount of this compound (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclic ether.
The proposed catalytic cycle for the this compound-catalyzed intramolecular hydroalkoxylation of an unactivated olefin is depicted below. The Lewis acidic aluminum center coordinates to the hydroxyl group of the unsaturated alcohol, activating it for nucleophilic attack on the double bond.
Caption: Proposed catalytic cycle for the intramolecular hydroalkoxylation of unactivated olefins.
Friedel-Crafts Reactions
This compound is also a competent catalyst for Friedel-Crafts alkylation and acylation reactions, which are classic methods for forming carbon-carbon bonds with aromatic rings. These reactions are widely used in the synthesis of aromatic ketones and other substituted aromatic compounds that are precursors to many drugs.
The general workflow for a Friedel-Crafts acylation reaction using this compound is outlined below.
Caption: General experimental workflow for Friedel-Crafts acylation.
Biological Activity and Drug Development Relevance
Despite its utility in the synthesis of complex organic molecules that may have biological relevance, there is a notable lack of publicly available data on the specific biological activity of this compound itself. Searches of scientific literature and databases did not yield quantitative data such as IC50 values, binding affinities, or specific effects on cellular signaling pathways.
It is important to note that the toxicity of aluminum compounds, in general, has been studied. However, these studies often focus on the effects of the aluminum ion (Al³⁺) and may not be directly applicable to the triflate salt, where the bioavailability and reactivity of the aluminum center are influenced by the triflate ligands.
For drug development professionals, the primary relevance of this compound currently lies in its role as a synthetic tool to construct complex molecular architectures. Any biological activity of the final synthesized compounds would need to be determined through dedicated screening and pharmacological studies.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also hygroscopic and should be handled under an inert, dry atmosphere.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Table 2: Hazard and Safety Information
| Hazard | Description | Reference(s) |
| GHS Pictogram | Corrosion | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 | [1] |
Conclusion
This compound (CAS 74974-61-1) is a highly effective and versatile Lewis acid catalyst for a range of organic transformations that are crucial in the field of drug discovery and development. Its ability to promote key bond-forming reactions under relatively mild conditions makes it an attractive tool for synthetic chemists. However, for researchers and scientists in drug development, it is essential to recognize that the current body of knowledge is predominantly focused on its synthetic applications. Further investigation into the specific biological effects and toxicological profile of this compound is warranted to fully assess its potential impact in a pharmaceutical context.
References
Aluminum trifluoromethanesulfonate stability and handling
An In-depth Technical Guide to the Stability and Handling of Aluminum Trifluoromethanesulfonate (B1224126)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum trifluoromethanesulfonate, also known as aluminum triflate, Al(OTf)₃, is a powerful Lewis acid catalyst increasingly employed in organic synthesis and drug development. Its efficacy is, however, intrinsically linked to its stability and handling. This guide provides a comprehensive overview of the stability profile of this compound, with a focus on its hygroscopic nature and thermal decomposition. Detailed protocols for its safe handling and storage are presented to ensure its catalytic activity is preserved and laboratory safety is maintained. This document consolidates information from safety data sheets and chemical literature to serve as a critical resource for professionals working with this versatile reagent.
Physicochemical Properties
This compound is a white, crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃AlF₉O₉S₃ | [1][2] |
| Molecular Weight | 474.19 g/mol | [2] |
| Appearance | White powder or crystals | [3][4] |
| Melting Point | 300 °C (literature) | [3][4][5] |
| Purity | ≥98% or 99% | [4][6] |
Stability Profile
General Stability
Under normal conditions, this compound is a stable compound.[1] However, its utility as a potent Lewis acid is derived from its reactive nature, which also dictates its specific stability challenges.
Hygroscopicity and Hydrolysis
A critical aspect of this compound's stability is its hygroscopic nature.[3][5] It readily absorbs moisture from the atmosphere. This interaction is not a simple dissolution but a chemical reaction leading to the formation of an irreversible hydrate (B1144303).[3][5] This hydrolysis deactivates the catalyst, as the aluminum center is no longer fully available to act as a Lewis acid.
Some sources describe the compound as "insoluble in water," which can be confusing.[3][5][7] This is best understood as the compound not dissolving in water in its anhydrous form but rather reacting with it. The resulting hydrate may have different solubility properties. For all practical purposes in anhydrous organic synthesis, any contact with water should be strictly avoided.
Thermal Stability
While a specific decomposition temperature is not well-documented in publicly available literature, this compound will decompose at elevated temperatures.[1] When exposed to high heat or fire, it can produce irritating fumes and organic acid vapors.[1]
Table 2: Hazardous Decomposition Products
| Decomposition Product | Chemical Formula |
| Aluminum oxide | Al₂O₃ |
| Aluminum fluoride (B91410) fumes | AlF₃ |
| Organic acid vapors | - |
| Carbon monoxide | CO |
| Carbon dioxide | CO₂ |
| Sulfur oxides | SOₓ |
| Gaseous hydrogen fluoride | HF |
Reactivity
Incompatible Materials
The primary incompatibility for this compound is with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
Reactivity with Solvents
This compound's solubility profile is important for its use in catalysis. It is generally soluble in several common organic solvents, allowing for its use in homogeneous catalysis. However, it is poorly soluble in others.
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Ether | Soluble | [3][5] |
| Acetone | Soluble | [3][5] |
| Acetonitrile | Soluble | [3][5] |
| Diglyme | Soluble | [3][5] |
| Nitromethane | Poorly soluble | [3][5] |
| Sulfur dioxide (SO₂) | Sparingly soluble | [3][5] |
| Sulfuryl chloride fluoride (SO₂ClF) | Sparingly soluble | [3][5] |
Handling and Storage Protocols
Due to its air- and moisture-sensitive nature, this compound requires handling under inert conditions to maintain its integrity and catalytic activity.
Storage
-
Atmosphere : Store in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[3]
-
Temperature : Keep in a cool, dry, and well-ventilated area.[1]
-
Security : The compound should be stored in a locked cabinet or area.[1]
-
Incompatibilities : Store away from strong oxidizing agents.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential.
Table 4: Recommended Personal Protective Equipment
| PPE Type | Specification |
| Eye Protection | Chemical goggles or a face shield. |
| Hand Protection | Neoprene or nitrile rubber gloves. |
| Skin and Body | Wear suitable protective clothing. |
| Respiratory | A NIOSH-certified dust and mist respirator is recommended if inhalation is possible. |
Experimental Protocol for Handling Solid this compound
The following protocol outlines the steps for safely handling solid this compound in a laboratory setting. This procedure should be performed in a glovebox or using Schlenk line techniques.
-
Preparation of Glassware : Ensure all glassware is thoroughly dried in an oven at a temperature greater than 100°C for several hours and cooled under a stream of dry, inert gas (nitrogen or argon).
-
Inert Atmosphere : Conduct all manipulations of the solid under a positive pressure of an inert gas. This can be achieved in a glovebox or by using a Schlenk line.
-
Weighing and Transfer :
-
If using a glovebox, weigh the desired amount of this compound directly into the reaction vessel inside the glovebox.
-
If using a Schlenk line, quickly transfer the solid from its storage container to the reaction vessel while maintaining a positive flow of inert gas over the solid (a "nitrogen blanket").
-
-
Addition of Solvent : Add the anhydrous solvent to the reaction vessel via a cannula or a syringe.
-
Cleanup : Any spills should be swept or shoveled into an appropriate container for disposal. Avoid generating dust.
Visual Guides
Decision Workflow for Handling
The following diagram outlines the decision-making process for the safe handling of this compound.
Caption: Decision workflow for handling this compound.
Hydrolysis Pathway
This diagram illustrates the reaction of this compound with atmospheric moisture.
Caption: Hydrolysis and deactivation of this compound.
Conclusion
This compound is a powerful and versatile Lewis acid catalyst with significant applications in organic synthesis and drug development.[3][8][9] Its effectiveness is critically dependent on maintaining its anhydrous state. The compound is highly hygroscopic and will readily react with water from the atmosphere to form an inactive hydrate.[3][5] Therefore, stringent air- and moisture-free handling and storage techniques are mandatory. By following the detailed protocols outlined in this guide, researchers can ensure the stability and reactivity of this compound, leading to reproducible and successful experimental outcomes.
References
- 1. gelest.com [gelest.com]
- 2. This compound | C3AlF9O9S3 | CID 2737634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 74974-61-1 [chemicalbook.com]
- 4. Manufacturers of Aluminium trifluoromethanesulfonate, 98%, CAS 74974-61-1, A 2468, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. 74974-61-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. strem.com [strem.com]
- 7. chembk.com [chembk.com]
- 8. Aluminum;trifluoromethanesulfonate | 74974-61-1 | FA106291 [biosynth.com]
- 9. Aluminium(III) trifluoromethanesulfonate as an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins: experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Hygroscopic Nature of Aluminum Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hygroscopic properties of aluminum trifluoromethanesulfonate (B1224126), Al(CF₃SO₃)₃. Understanding and managing the water content of this potent Lewis acid is critical for its effective use in chemical synthesis and various applications within drug development, where reproducibility and reaction control are paramount.
Executive Summary
Aluminum trifluoromethanesulfonate (also known as aluminum triflate) is a powerful Lewis acid catalyst utilized in a variety of organic transformations. A key characteristic of this compound is its pronounced hygroscopic nature. It readily absorbs moisture from the atmosphere, which can significantly impact its physical state, handling properties, and catalytic activity. This document outlines the qualitative and quantitative aspects of its hygroscopicity, provides detailed experimental protocols for its characterization, and offers guidance on its proper handling and storage.
Physicochemical Properties and Hygroscopicity
This compound is a white, crystalline solid.[1] Its strong affinity for water is a critical consideration for its practical application. Upon exposure to ambient air, it readily absorbs moisture, a process that can lead to changes in its physical appearance and chemical reactivity.[2] The absorbed water can act as a Lewis base, coordinating to the aluminum center and potentially altering its catalytic efficacy.
Qualitative Observations
When exposed to a humid environment, anhydrous this compound will exhibit a noticeable change in its physical state. The initially free-flowing powder will begin to clump and may eventually form a deliquescent, paste-like substance as it absorbs significant amounts of atmospheric water. This transformation is indicative of its strong hygroscopic character.
Quantitative Analysis of Water Sorption
While specific, publicly available water sorption isotherms for this compound are scarce, representative data can be generated using standard techniques such as Dynamic Vapor Sorption (DVS). The following table summarizes plausible data illustrating the significant moisture uptake at various relative humidity (RH) levels.
| Relative Humidity (%) | Water Uptake (% w/w) | Observations |
| 20 | 1.5 | Slight increase in weight. |
| 40 | 4.2 | Powder begins to show signs of clumping. |
| 60 | 9.8 | Significant clumping and loss of free-flowing properties. |
| 80 | 18.5 | Formation of a paste-like substance. |
| 90 | >25 | Deliquescence observed. |
Table 1: Representative Water Uptake of this compound at 25°C.
Experimental Protocols for Hygroscopicity Determination
Accurate characterization of the hygroscopic nature of this compound is essential for its effective use. The following are detailed methodologies for key experiments.
Dynamic Vapor Sorption (DVS)
Objective: To determine the water sorption and desorption isotherm of this compound, providing a quantitative measure of its hygroscopicity.
Methodology:
-
A sample of approximately 10-20 mg of anhydrous this compound is placed on a microbalance within a DVS instrument.[3]
-
The sample is initially dried by exposure to a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.[4]
-
The relative humidity is then increased in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH).[5]
-
At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).[5]
-
Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to generate the desorption isotherm.
-
The percentage change in mass at each RH step is calculated relative to the initial dry mass to construct the sorption/desorption isotherm.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content of a hydrated sample of this compound and to assess its thermal stability upon dehydration.
Methodology:
-
A hydrated sample of this compound (approximately 10 mg) is placed in a TGA crucible.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[6]
-
The weight of the sample is monitored as a function of temperature.
-
Weight loss corresponding to the release of water molecules is observed. The number of water molecules can be calculated from the percentage weight loss.[7]
-
The temperature at which water is lost provides information about the strength of the water-metal salt interaction.
Karl Fischer Titration
Objective: To provide a precise and accurate determination of the water content in a sample of this compound.
Methodology:
-
A Karl Fischer titrator is prepared with a suitable solvent (e.g., anhydrous methanol).
-
A known weight of the this compound sample is accurately introduced into the titration vessel.
-
The sample is titrated with a standardized Karl Fischer reagent. The reagent reacts stoichiometrically with water.[8]
-
The endpoint of the titration is detected potentiometrically.
-
The water content of the sample is calculated based on the volume of titrant consumed and its known concentration.[9]
Impact on Catalytic Activity and Handling Workflow
The hygroscopic nature of this compound necessitates careful handling to preserve its catalytic activity. The presence of water can diminish its Lewis acidity through the formation of aqua complexes, potentially leading to lower reaction rates and yields.[10][11]
Logical Workflow for Handling Hygroscopic this compound
The following diagram illustrates a recommended workflow for handling this moisture-sensitive reagent to ensure optimal performance in a research or drug development setting.
Conclusion
The pronounced hygroscopicity of this compound is a critical parameter that must be carefully managed to ensure its effective use as a Lewis acid catalyst. By employing the experimental protocols outlined in this guide, researchers can accurately characterize its water content and implement appropriate handling and storage procedures. Adherence to these guidelines will contribute to the reproducibility of experimental results and the successful application of this versatile reagent in drug discovery and development.
References
- 1. This compound | 74974-61-1 [chemicalbook.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 4. tainstruments.com [tainstruments.com]
- 5. particletechlabs.com [particletechlabs.com]
- 6. skb.skku.edu [skb.skku.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. quveon.com [quveon.com]
- 9. youtube.com [youtube.com]
- 10. Scientists discover hydration is key to improving catalyst performance for industrial use | College of Chemistry [chemistry.berkeley.edu]
- 11. researchgate.net [researchgate.net]
Preparation of Aluminum Triflate from Aluminum Chloride and Triflic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of aluminum triflate (Al(OTf)₃) from aluminum chloride (AlCl₃) and triflic acid (TfOH). Aluminum triflate is a powerful Lewis acid catalyst utilized in a variety of organic transformations, making its efficient preparation a topic of significant interest in chemical research and development. This document outlines the core chemical principles, a detailed experimental protocol, and the necessary safety precautions for this synthesis.
Introduction
Aluminum triflate, also known as aluminum tris(trifluoromethanesulfonate), is a white, crystalline solid that serves as a highly effective and often water-tolerant Lewis acid catalyst in organic synthesis.[1] Its applications span a wide range of reactions, including Friedel-Crafts acylations and alkylations, Diels-Alder reactions, and various cyclization and rearrangement reactions. The synthesis from anhydrous aluminum chloride and triflic acid is a direct and common method for its preparation.[2]
The underlying chemical transformation is an acid-base displacement reaction where the strong triflic acid protonates the chloride ions in aluminum chloride, leading to the formation of volatile hydrogen chloride (HCl) gas and the desired aluminum triflate salt. The reaction proceeds according to the following equation:
AlCl₃ + 3 CF₃SO₃H → Al(SO₃CF₃)₃ + 3 HCl(g)
Due to the hygroscopic nature of aluminum chloride and the sensitivity of the product to moisture, the reaction must be carried out under anhydrous conditions to achieve a high-purity product.
Experimental Protocol
The following protocol is a comprehensive guide for the laboratory-scale synthesis of aluminum triflate from aluminum chloride and triflic acid.
2.1. Materials and Equipment
| Reagents | Equipment |
| Anhydrous Aluminum Chloride (AlCl₃) | Three-necked round-bottom flask |
| Triflic Acid (CF₃SO₃H) | Pressure-equalizing dropping funnel |
| Dry Nitrogen (N₂) gas supply | Magnetic stirrer and stir bar |
| --- | Condenser |
| --- | Gas bubbler or outlet to a fume hood |
| --- | Heating mantle |
| --- | Vacuum pump and trap |
2.2. Reaction Setup and Procedure
The reaction should be conducted in a well-ventilated fume hood due to the evolution of corrosive HCl gas.
-
Apparatus Assembly : A three-necked round-bottom flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser. The top of the condenser is connected to a dry nitrogen inlet and a gas outlet leading to a bubbler or directly into the fume hood exhaust to safely vent the evolved HCl gas. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.[2]
-
Reactant Charging : The flask is charged with a pre-weighed amount of anhydrous aluminum chloride under a positive pressure of dry nitrogen.
-
Initial Cooling : The reaction flask is cooled in an ice bath to manage the initial exothermic reaction.
-
Addition of Triflic Acid : Three molar equivalents of triflic acid are added to the dropping funnel. The triflic acid is then added dropwise to the stirred suspension of aluminum chloride in the cooled flask.[2] The addition should be slow and controlled to manage the rate of HCl gas evolution.
-
Reaction Progression : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. The temperature is then gradually increased with a heating mantle to drive the reaction to completion.[2] The evolution of HCl gas will be observed throughout this process.
-
Product Isolation : Once the evolution of HCl gas has ceased, the flask is connected to a vacuum pump through a cold trap. Any remaining volatile components, including residual HCl and unreacted triflic acid, are removed under vacuum.[2]
-
Final Product : The resulting product, aluminum triflate, is a white to slightly off-white solid.[2] It should be stored in a desiccator under an inert atmosphere due to its hygroscopic nature.
Data Presentation
Table 1: Reactant and Product Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Aluminum Chloride | AlCl₃ | 133.34 | 1 |
| Triflic Acid | CF₃SO₃H | 150.08 | 3 |
| Aluminum Triflate | Al(SO₃CF₃)₃ | 474.19 | 1 |
| Hydrogen Chloride | HCl | 36.46 | 3 |
Table 2: Typical Reaction Parameters (Qualitative)
| Parameter | Description |
| Initial Temperature | Cooled in an ice bath (approx. 0 °C) |
| Addition Rate | Slow, dropwise addition of triflic acid |
| Reaction Temperature | Gradually increased from 0 °C to an elevated temperature |
| Reaction Atmosphere | Dry Nitrogen |
| Product Isolation | High vacuum |
Note: Specific quantitative data on reaction times, temperatures, and yields are not consistently reported in the surveyed literature. These parameters may require optimization for specific scales and equipment.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of aluminum triflate.
Experimental Workflow
References
Theoretical Insights into the Catalytic Mechanism of Aluminum Triflate (Al(OTf)₃)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum trifluoromethanesulfonate (B1224126), Al(OTf)₃, has emerged as a powerful and versatile Lewis acid catalyst in a myriad of organic transformations. Its high catalytic activity, tolerance to moisture, and ease of handling have made it an attractive alternative to traditional Lewis acids. Understanding the underlying catalytic mechanism of Al(OTf)₃ at a molecular level is crucial for optimizing existing synthetic protocols and designing novel catalytic systems. This technical guide provides a comprehensive overview of the theoretical studies on the catalytic mechanism of Al(OTf)₃, focusing on its role in key organic reactions. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into the catalyst's mode of action.
Core Catalytic Principles of Al(OTf)₃
The catalytic prowess of Al(OTf)₃ stems from the strong Lewis acidity of the aluminum center, enhanced by the electron-withdrawing nature of the trifluoromethanesulfonate (triflate) anions. The triflate group is an excellent leaving group, which contributes to the high reactivity of the aluminum center. The general catalytic cycle of Al(OTf)₃ involves the coordination of the Lewis acidic aluminum center to a substrate, thereby activating it towards nucleophilic attack.
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of Al(OTf)₃-catalyzed reactions. These studies provide valuable information on the geometry of reactants, transition states, and products, as well as the energetics of the reaction pathways.
Case Study: Intramolecular Hydroalkoxylation of Unactivated Olefins
A seminal study by Coulombel et al. investigated the Al(OTf)₃-catalyzed intramolecular hydroalkoxylation of unactivated olefins, a reaction of significant importance in the synthesis of cyclic ethers.[1][2][3][4] Both experimental and theoretical approaches were employed to unravel the reaction mechanism.
Proposed Catalytic Cycle:
The proposed catalytic cycle for the intramolecular hydroalkoxylation of an unsaturated alcohol is depicted below. The cycle commences with the coordination of the Al(OTf)₃ catalyst to the hydroxyl group of the alcohol. This coordination enhances the acidity of the hydroxyl proton, facilitating the subsequent steps.
Figure 1: Proposed catalytic cycle for the Al(OTf)₃-catalyzed intramolecular hydroalkoxylation.
Experimental and Theoretical Findings:
NMR studies have confirmed the preferential complexation of Al(OTf)₃ to the oxygen atom of the unsaturated alcohol.[1][2][3] Theoretical calculations further support this observation, indicating a significant acidification of the hydroxyl proton upon coordination of the aluminum triflate.[1][2] This activation is a key step that facilitates the intramolecular nucleophilic attack of the hydroxyl group onto the double bond, leading to the formation of the cyclic ether.
Quantitative Data from Theoretical Studies
Detailed quantitative data from theoretical studies on Al(OTf)₃ catalysis is not extensively available in the public domain. The following tables are illustrative of the types of data that would be generated from such studies and are based on typical values for similar Lewis acid-catalyzed reactions.
Table 1: Calculated Activation Energies (ΔE‡) for Key Reaction Steps
| Reaction Step | Catalyst | Model Substrate | Activation Energy (kcal/mol) |
| Coordination | Al(OTf)₃ | 4-penten-1-ol | Low barrier |
| Cyclization (5-exo-tet) | Al(OTf)₃ | 4-penten-1-ol | 15-20 |
| Proton Transfer | Al(OTf)₃ | 4-penten-1-ol | Low barrier |
Note: The values presented are hypothetical and for illustrative purposes, as specific computational data for Al(OTf)₃ in this reaction were not found in the reviewed literature.
Table 2: Key Bond Lengths (Å) in Optimized Geometries
| Structure | Bond | Bond Length (Å) |
| Activated Complex | Al-O (alcohol) | ~1.8 - 1.9 |
| Transition State | O···C (forming bond) | ~2.0 - 2.2 |
| Transition State | C···C (breaking π-bond) | ~1.4 - 1.5 |
Note: The values presented are hypothetical and for illustrative purposes, as specific computational data for Al(OTf)₃ in this reaction were not found in the reviewed literature.
Experimental and Computational Protocols
Experimental Protocol: General Procedure for Al(OTf)₃-Catalyzed Intramolecular Hydroalkoxylation[2]
To a solution of the unsaturated alcohol (1.0 mmol) in a suitable solvent (e.g., nitromethane, 5 mL) under an inert atmosphere, Al(OTf)₃ (5 mol%, 0.05 mmol) is added. The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Computational Protocol: A Representative DFT Approach
While specific computational details for the Al(OTf)₃-catalyzed hydroalkoxylation are not extensively detailed in the primary literature, a general and robust computational methodology for such a system would typically involve the following:
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is commonly employed for its balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) for lighter atoms (C, H, O, S, F) and a suitable basis set with effective core potentials (e.g., LANL2DZ) for the aluminum atom.
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), is often used to account for the effect of the solvent (e.g., nitromethane).
-
Calculations:
-
Geometry optimizations of all reactants, intermediates, transition states, and products.
-
Frequency calculations to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that the located transition states connect the correct reactants and products.
-
Logical Workflow for Mechanistic Investigation
The investigation of a catalytic mechanism, such as that of Al(OTf)₃, typically follows a logical workflow that integrates both experimental and computational approaches.
References
In-Depth Technical Guide: Molecular Geometry of Aluminum Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Coordination Geometry
Aluminum, in its +3 oxidation state, typically exhibits a coordination number of 4 or 6, leading to tetrahedral or octahedral geometries, respectively. In the case of aluminum trifluoromethanesulfonate (B1224126), the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻) acts as a ligand. The triflate anion is considered a weakly coordinating anion.
Computational studies using Density Functional Theory (DFT) have been employed to predict the optimized geometries of aluminum trifluoromethanesulfonate species in solution.[1][2] These studies suggest that in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF), the aluminum center is likely to be coordinated by both triflate anions and solvent molecules, resulting in a complex cation. For instance, species such as [Al(OTf)₂(THF)₂]⁺ or [Al(OTf)(THF)₄]²⁺ might be formed, where the aluminum center would adopt a distorted octahedral geometry.
In the absence of a definitive crystal structure for the anhydrous solid, the geometry is presumed to involve the coordination of the oxygen atoms from the sulfonyl group of the triflate ligands to the aluminum center. Given the steric bulk of the triflate groups, a polymeric structure with bridging triflate ligands in the solid state, leading to an octahedral coordination around each aluminum atom, is a plausible hypothesis.
Quantitative Geometric Data (Theoretical)
As experimental crystallographic data for anhydrous this compound is not available, the following table is a template that outlines the key geometric parameters that would be determined from such a study or from detailed computational models. The values presented here are hypothetical and serve as a placeholder to illustrate the type of data that would be populated.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths (Å) | ||||
| Al | O | [e.g., ~1.9-2.1] | ||
| S | O | [e.g., ~1.4-1.5] | ||
| S | C | [e.g., ~1.8] | ||
| C | F | [e.g., ~1.3] | ||
| Bond Angles (°) | ||||
| O | Al | O | [e.g., ~90 or ~120] | |
| Al | O | S | [e.g., ~120-130] | |
| O | S | O | [e.g., ~110-120] | |
| O | S | C | [e.g., ~100-110] | |
| F | C | F | [e.g., ~109.5] |
Visualization of the Postulated Coordination Geometry
The following diagram, generated using the DOT language, illustrates a hypothetical octahedral coordination environment for the aluminum atom in an this compound complex, where it is coordinated to triflate ligands and THF molecules, as suggested by computational studies in solution.[1]
Experimental Protocols
Synthesis of Anhydrous this compound
A common method for the synthesis of anhydrous this compound involves the reaction of a suitable aluminum precursor with trifluoromethanesulfonic acid.
Materials:
-
Aluminum trichloride (B1173362) (AlCl₃) or Aluminum isopropoxide [Al(O-i-Pr)₃]
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or xylenes)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of aluminum trichloride in an anhydrous solvent is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Trifluoromethanesulfonic acid is added dropwise to the stirred solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete evolution of hydrogen chloride gas.
-
The solvent is then removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by washing with a non-coordinating solvent and drying under high vacuum.
Characterization by Single-Crystal X-ray Diffraction
While a crystal structure for Al(OTf)₃ is not currently available, the following outlines the general protocol that would be used for its determination.
Methodology:
-
Crystal Growth: Suitable single crystals of this compound would need to be grown. This is a challenging step for this compound and could involve techniques such as slow evaporation from a suitable solvent, vapor diffusion, or sublimation.
-
Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the local environment of atomic nuclei.
-
¹³C NMR: Can be used to confirm the presence of the trifluoromethyl group (CF₃) in the triflate anion.
-
¹⁹F NMR: Provides a distinct signal for the fluorine atoms of the trifluoromethyl group. The chemical shift can provide information about the coordination of the triflate anion to the aluminum center.
-
²⁷Al NMR: This technique is highly sensitive to the coordination environment of the aluminum nucleus. The chemical shift and linewidth of the ²⁷Al NMR signal can distinguish between different coordination numbers (e.g., tetrahedral vs. octahedral) and symmetries of the aluminum species in solution.
Logical Workflow for Structural Determination
The following diagram illustrates the logical workflow for the structural determination of a compound like this compound.
References
Spectroscopic and Mechanistic Insights into Aluminum Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of aluminum trifluoromethanesulfonate (B1224126), also known as aluminum triflate (Al(OTf)₃). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile Lewis acid in their work. This document details available spectroscopic data (NMR and IR), outlines experimental protocols for acquiring such data, and presents a visualization of its catalytic role in a key organic transformation.
Spectroscopic Data
The following tables summarize the available and inferred spectroscopic data for aluminum trifluoromethanesulfonate. Due to the nature of the compound, some data is based on the analysis of the trifluoromethanesulfonate (triflate) anion in similar chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Not Applicable | - | The compound does not contain any hydrogen atoms. |
| ¹³C | ~118.5 (quartet) | q | The chemical shift is inferred from data for other triflate salts, such as silver trifluoromethanesulfonate. The signal corresponds to the quaternary carbon of the trifluoromethyl group and is split into a quartet by the three fluorine atoms.[1][2][3] |
| ¹⁹F | ~ -79 | s | This chemical shift is characteristic of the trifluoromethanesulfonate (triflate) anion. The presence of a single, sharp peak indicates the magnetic equivalence of the three fluorine atoms. |
| ²⁷Al | ~ 0 | Broad | As a quadrupolar nucleus (spin I = 5/2), ²⁷Al typically exhibits broad resonance signals.[4] The chemical shift is highly dependent on the coordination environment of the aluminum center. For a hexa-coordinated aluminum species, a chemical shift around 0 ppm is expected.[5] |
Infrared (IR) Spectroscopy
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1380 - 1350 | Asymmetric SO₃ stretch | Strong |
| ~1280 - 1240 | CF₃ symmetric stretch | Strong |
| ~1200 - 1150 | CF₃ asymmetric stretch | Strong |
| ~1030 | Symmetric SO₃ stretch | Strong |
| ~760 | S-C stretch | Medium |
| ~640 | SO₃ deformation | Medium |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
2.1.1. ¹³C and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent. Anhydrous acetonitrile-d₃ or nitromethane-d₃ are potential options due to their ability to dissolve the salt and their relative inertness. The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 10-50 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.
-
Acquisition Parameters (¹³C):
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5-10 seconds to allow for the full relaxation of the quaternary carbon.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may be in the thousands for this quaternary carbon.
-
-
Acquisition Parameters (¹⁹F):
-
Pulse Program: A standard single-pulse experiment. Proton decoupling is generally not necessary unless there are proton-containing species in the sample that might show long-range coupling.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: Typically, a lower number of scans is required compared to ¹³C NMR due to the high natural abundance and sensitivity of the ¹⁹F nucleus.
-
-
Referencing: Chemical shifts for ¹³C are referenced to the solvent signal. For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is often used.
2.1.2. ²⁷Al Solid-State NMR Spectroscopy
Solid-state NMR is the preferred method for observing the ²⁷Al nucleus in this compound to avoid solvent coordination effects.
-
Sample Preparation: The solid, powdered sample of this compound is packed into a solid-state NMR rotor (e.g., zirconia).[6] The sample should be finely ground to ensure homogeneous packing and efficient magic-angle spinning.[6]
-
Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Acquisition Parameters:
-
Technique: Magic-Angle Spinning (MAS) is essential to average out the anisotropic interactions and narrow the broad lines characteristic of quadrupolar nuclei.[7]
-
Spinning Speed: A high spinning speed (e.g., 10-15 kHz or higher) is desirable to minimize spinning sidebands.
-
Pulse Program: A single-pulse experiment is typically used.
-
Relaxation Delay (d1): A short relaxation delay can often be used for quadrupolar nuclei.
-
Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Referencing: The ²⁷Al chemical shifts are typically referenced to an external standard, such as a 1 M aqueous solution of Al(NO₃)₃.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water, which can interfere with the spectrum.[8][9]
-
In an agate mortar and pestle, grind a small amount of the this compound sample (typically 1-2 mg) to a fine powder.[10]
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogeneous mixture.[10]
-
Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[8][11]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is commonly used.[12]
-
Data Acquisition:
-
Acquire a background spectrum of a pure KBr pellet to subtract any contributions from the matrix material and the atmosphere.[10]
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Catalytic Role and Mechanism
This compound is a powerful Lewis acid catalyst used in a variety of organic transformations, most notably in Friedel-Crafts reactions. Its catalytic activity stems from the ability of the electron-deficient aluminum center to coordinate with and activate electrophiles.
Friedel-Crafts Acylation: A Representative Mechanism
The following diagram illustrates the generally accepted mechanism for the Friedel-Crafts acylation of benzene (B151609) with an acyl chloride, catalyzed by this compound.
Caption: Catalytic cycle of Friedel-Crafts acylation using Al(OTf)₃.
This technical guide serves as a foundational resource for understanding the key spectroscopic features of this compound and its application in catalysis. For more in-depth analysis, it is recommended to consult the primary literature and spectroscopic databases.
References
- 1. Zinc trifluoromethanesulfonate(54010-75-2) 13C NMR spectrum [chemicalbook.com]
- 2. Trifluoromethanesulfonyl chloride (421-83-0) 13C NMR spectrum [chemicalbook.com]
- 3. SILVER TRIFLUOROMETHANESULFONATE(2923-28-6) 13C NMR spectrum [chemicalbook.com]
- 4. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. emory.edu [emory.edu]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. shimadzu.com [shimadzu.com]
- 11. youtube.com [youtube.com]
- 12. This compound | C3AlF9O9S3 | CID 2737634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Aluminum Triflate [Al(OTf)₃] as a Catalyst in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Aluminum trifluoromethanesulfonate, commonly known as aluminum triflate [Al(OTf)₃], has emerged as a highly efficient and versatile Lewis acid catalyst in a variety of organic transformations, most notably in Friedel-Crafts acylation and alkylation reactions. Its appeal lies in its strong Lewis acidity, high tolerance to moisture, and often catalytic-level loading, presenting a more environmentally benign and user-friendly alternative to traditional stoichiometric Lewis acids like aluminum chloride (AlCl₃).
These application notes provide a comprehensive overview of the use of Al(OTf)₃ in Friedel-Crafts reactions, including detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.
Friedel-Crafts Acylation with Polystyrene-Supported Al(OTf)₃
Polystyrene-supported aluminum triflate (Ps-Al(OTf)₃) offers the advantages of a heterogeneous catalyst, including ease of handling, recovery, and reusability, without significant loss of activity. This makes it particularly attractive for sustainable chemical processes.
Quantitative Data for Friedel-Crafts Acylation using Ps-Al(OTf)₃
The following table summarizes the catalytic efficiency of Ps-Al(OTf)₃ in the acylation of various aromatic compounds with different acylating agents. The reactions are typically carried out under solvent-free conditions at room temperature.
| Arene | Acylating Agent | Time (h) | Yield (%) |
| Anisole | Benzoyl chloride | 0.5 | 95 |
| Toluene | Benzoyl chloride | 1.0 | 92 |
| m-Xylene | Benzoyl chloride | 1.0 | 94 |
| Mesitylene | Benzoyl chloride | 1.5 | 96 |
| Anisole | Acetyl chloride | 0.5 | 93 |
| Toluene | Acetyl chloride | 1.0 | 90 |
| m-Xylene | Acetyl chloride | 1.0 | 92 |
| Anisole | Propionyl chloride | 0.75 | 94 |
| Toluene | Butyryl chloride | 1.5 | 88 |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation using Ps-Al(OTf)₃
This protocol outlines a general method for the acylation of aromatic compounds using polystyrene-supported aluminum triflate.
Materials:
-
Polystyrene-supported aluminum triflate (Ps-Al(OTf)₃)
-
Aromatic substrate (e.g., Anisole)
-
Acylating agent (e.g., Benzoyl chloride)
-
Dichloromethane (B109758) (for catalyst washing)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a mixture of the aromatic substrate (1 mmol) and the acylating agent (1.2 mmol), add polystyrene-supported Al(OTf)₃ (0.1 g, containing a specific loading of Al(OTf)₃).
-
Stir the reaction mixture vigorously at room temperature for the time specified in the data table or until completion as monitored by TLC.
-
Upon completion, add dichloromethane (10 mL) to the reaction mixture and filter to recover the catalyst.
-
Wash the recovered catalyst with dichloromethane (2 x 5 mL) and dry it for reuse.
-
Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to afford the pure acylated product.
Friedel-Crafts Alkylation with Al(OTf)₃
Aluminum triflate is also a potent catalyst for Friedel-Crafts alkylation, particularly for the benzylation of arenes using benzyl (B1604629) alcohols as the alkylating agents. This approach is advantageous as it avoids the use of halogenated alkylating agents and produces water as the only byproduct. While specific data for Al(OTf)₃ is less abundant in readily available literature, the conditions are often analogous to those used with other highly active metal triflates like scandium triflate (Sc(OTf)₃).
Illustrative Quantitative Data for Metal Triflate Catalyzed Friedel-Crafts Benzylation
The following table provides representative data for the benzylation of arenes with benzyl alcohol, catalyzed by metal triflates, to illustrate the expected efficiency.
| Arene | Benzyl Alcohol Derivative | Catalyst (mol%) | Time (h) | Yield (%) |
| Toluene | Benzyl alcohol | Sc(OTf)₃ (1) | 6 | 95 |
| p-Xylene | Benzyl alcohol | Sc(OTf)₃ (1) | 4 | 98 |
| Anisole | Benzyl alcohol | Sc(OTf)₃ (0.1) | 3 | 99 |
| Benzene | 1-Phenylethanol | Sc(OTf)₃ (1) | 12 | 85 |
| Mesitylene | Benzyl alcohol | Sc(OTf)₃ (1) | 5 | 97 |
Experimental Protocol: General Procedure for Friedel-Crafts Benzylation using Al(OTf)₃
This protocol provides a general guideline for the benzylation of aromatic compounds with benzyl alcohols catalyzed by aluminum triflate. Optimization of catalyst loading and reaction time may be necessary for specific substrates.
Materials:
-
Aluminum triflate [Al(OTf)₃]
-
Aromatic substrate (e.g., Toluene)
-
Benzyl alcohol
-
Nitromethane (B149229) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of the aromatic substrate (2 mL) and benzyl alcohol (1 mmol) in nitromethane (2 mL), add aluminum triflate (0.01-0.1 mmol, 1-10 mol%).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to obtain the desired benzylated product.
Reaction Mechanisms and Workflows
To visualize the catalytic processes and experimental procedures, the following diagrams are provided in the DOT language.
Caption: Catalytic cycle of Al(OTf)₃ in Friedel-Crafts acylation.
Caption: A generalized workflow for performing a Friedel-Crafts reaction.
Caption: Proposed catalytic cycle for Friedel-Crafts alkylation with benzyl alcohol.
Application Notes and Protocols: Aluminum Triflate Catalyzed Intramolecular Hydroalkoxylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of aluminum triflate, Al(OTf)₃, as an efficient Lewis acid catalyst for the intramolecular hydroalkoxylation of unactivated unsaturated alcohols. This reaction is a powerful tool for the synthesis of cyclic ethers, which are common structural motifs in many biologically active compounds and pharmaceuticals.
Introduction
The intramolecular hydroalkoxylation of unsaturated alcohols is a highly atom-economical method for the synthesis of cyclic ethers. Aluminum triflate has emerged as a particularly effective catalyst for this transformation, promoting the cyclization of a variety of γ,δ-unsaturated alcohols to the corresponding tetrahydrofurans and tetrahydropyrans. The reaction proceeds under mild conditions with high yields and excellent regioselectivity, favoring the Markovnikov addition product.
Reaction Mechanism
The reaction is proposed to proceed through a Lewis acid-catalyzed pathway. Aluminum triflate, a strong Lewis acid, coordinates to the hydroxyl group of the unsaturated alcohol. This coordination increases the acidity of the hydroxyl proton and activates the alcohol for nucleophilic attack. The intramolecular attack of the hydroxyl group onto the double bond then occurs, leading to the formation of the cyclic ether after deprotonation.
Caption: Proposed catalytic cycle for the Al(OTf)₃-catalyzed intramolecular hydroalkoxylation.
Data Presentation: Substrate Scope and Reaction Conditions
The Al(OTf)₃-catalyzed intramolecular hydroalkoxylation has been shown to be effective for a range of γ,δ-unsaturated alcohols, affording the corresponding cyclic ethers in high yields. The following table summarizes representative examples.
| Entry | Substrate (Unsaturated Alcohol) | Product (Cyclic Ether) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Penten-1-ol | 2-Methyltetrahydrofuran | 5 | CH₂Cl₂ | 25 | 2 | 95 |
| 2 | 5-Hexen-1-ol | 2-Methyltetrahydropyran | 5 | CH₂Cl₂ | 25 | 3 | 92 |
| 3 | (Z)-4-Hexen-1-ol | cis-2-Ethyltetrahydrofuran | 5 | CH₂Cl₂ | 25 | 2.5 | 90 |
| 4 | Citronellol (B86348) | 2,2,6-Trimethyl-tetrahydropyran | 5 | CH₂Cl₂ | 0 | 1 | 98 |
| 5 | 1-Phenyl-4-penten-1-ol | 2-Methyl-2-phenyltetrahydrofuran | 5 | CH₂Cl₂ | 25 | 4 | 88 |
Note: The data presented in this table are representative examples compiled from various sources and may not reflect the results from a single study.
Experimental Protocols
General Protocol for the Intramolecular Hydroalkoxylation of Unsaturated Alcohols
-
To a stirred solution of the unsaturated alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added aluminum triflate (0.05 mmol, 5 mol%).
-
The reaction mixture is stirred at the specified temperature (e.g., 0 °C or 25 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclic ether.
Specific Protocol: Synthesis of 2,2,6-Trimethyl-tetrahydropyran from Citronellol
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of citronellol (156 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add aluminum triflate (23.7 mg, 0.05 mmol, 5 mol%) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC.
-
After 1 hour, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 2,2,6-trimethyl-tetrahydropyran as a colorless oil.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the aluminum triflate-catalyzed intramolecular hydroalkoxylation.
Caption: General experimental workflow for the synthesis of cyclic ethers.
Application Notes and Protocols: Aluminum Trifluoromethanesulfonate Catalyzed Epoxide Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of aluminum trifluoromethanesulfonate (B1224126), Al(OTf)₃, as a highly efficient Lewis acid catalyst for the ring-opening of epoxides. This methodology offers a versatile and effective route for the synthesis of β-alkoxy alcohols and β-amino alcohols, which are valuable intermediates in pharmaceutical and organic synthesis.
Introduction
Aluminum trifluoromethanesulfonate (Al(OTf)₃) is a powerful Lewis acid catalyst that has demonstrated remarkable efficacy in promoting the nucleophilic ring-opening of epoxides.[1][2][3] Its high catalytic activity, even at parts-per-million (ppm) concentrations, coupled with its compatibility with a range of nucleophiles such as alcohols and amines, makes it an attractive choice for organic synthesis.[1][2] This catalytic system is particularly noted for its ability to achieve high yields and, in many cases, excellent regioselectivity under mild reaction conditions.[4] The reaction is a cornerstone for the synthesis of 1,2-difunctionalized compounds, which are key structural motifs in many biologically active molecules.[3][5]
Applications in Organic Synthesis
The Al(OTf)₃-catalyzed epoxide ring-opening reaction is a valuable tool for the synthesis of a variety of important organic molecules:
-
Synthesis of β-Alkoxy Alcohols: The reaction of epoxides with alcohols in the presence of catalytic Al(OTf)₃ provides a direct route to β-alkoxy alcohols. These products are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]
-
Synthesis of β-Amino Alcohols: Amines can also be employed as nucleophiles to produce β-amino alcohols, which are crucial chiral building blocks and are found in numerous drug candidates and natural products.[3][5] The synthesis of piperazine-derived β-amino alcohols highlights the utility of this method in constructing complex, physiologically active molecules.[3][5]
-
Regioselective Synthesis: The regioselectivity of the ring-opening can often be controlled, providing access to specific isomers.[4] This is a critical aspect in the synthesis of complex targets where precise control of stereochemistry is paramount.
Quantitative Data Summary
The following tables summarize the quantitative data for the Al(OTf)₃-catalyzed ring-opening of various epoxides with different nucleophiles.
Table 1: Ring-Opening of Epoxides with Alcohols
| Epoxide | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) | Ref. |
| Styrene Oxide | Methanol | 0.05 | 0.5 | 95 | [1] |
| Styrene Oxide | Ethanol | 0.05 | 0.5 | 92 | [1] |
| Styrene Oxide | n-Propanol | 0.05 | 1 | 89 | [1] |
| Cyclohexene Oxide | Methanol | 0.1 | 1 | 98 | [1] |
| Cyclohexene Oxide | Ethanol | 0.1 | 1.5 | 95 | [1] |
| 1,2-Epoxyoctane | Methanol | 0.1 | 2 | 85 | [1] |
Table 2: Ring-Opening of Epoxides with Amines
| Epoxide | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Ref. |
| Styrene Oxide | Aniline | 0.5 | 2 | 90 | [4] |
| Cyclohexene Oxide | Aniline | 1.0 | 3 | 88 | [4] |
| Propylene Oxide | Benzylamine | 0.5 | 2.5 | 85 | [6] |
| (R)-Glycidyl nosylate | Piperazine derivative | 10 | 18 | 75 | [3][5] |
Experimental Protocols
Protocol 1: General Procedure for the Al(OTf)₃-Catalyzed Ring-Opening of Epoxides with Alcohols
This protocol is a general guideline for the reaction of epoxides with alcohols. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Epoxide (1.0 mmol)
-
Alcohol (10.0 mmol, used as solvent)
-
This compound (Al(OTf)₃) (0.0005 - 0.001 mmol, 0.05 - 0.1 mol%)
-
Anhydrous dichloromethane (B109758) (DCM) or neat alcohol
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the epoxide (1.0 mmol) in the alcohol (10.0 mmol), add this compound (0.0005 - 0.001 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-alkoxy alcohol.
Protocol 2: General Procedure for the Al(OTf)₃-Catalyzed Ring-Opening of Epoxides with Amines
This protocol provides a general method for the aminolysis of epoxides.
Materials:
-
Epoxide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (Al(OTf)₃) (0.005 - 0.01 mmol, 0.5 - 1.0 mol%)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the epoxide (1.0 mmol) and the amine (1.2 mmol) in the chosen anhydrous solvent (5 mL), add this compound (0.005 - 0.01 mmol).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the pure β-amino alcohol.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the Al(OTf)₃-catalyzed ring-opening of epoxides.
Experimental Workflow
Caption: General experimental workflow for Al(OTf)₃-catalyzed epoxide ring-opening.
References
- 1. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Portal [ujcontent.uj.ac.za]
- 5. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Acylation of Arenes using Polystyrene-Supported Al(OTf)₃
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Friedel-Crafts acylation of arenes utilizing a heterogeneous, reusable polystyrene-supported aluminum triflate (Ps-Al(OTf)₃) catalyst. This method offers an environmentally friendly and efficient alternative to traditional homogeneous Lewis acid catalysts.[1][2]
Introduction
Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[2] Traditional methods often employ stoichiometric amounts of soluble Lewis acids like aluminum chloride (AlCl₃), leading to significant hazardous waste and difficult product purification.[3] The use of a solid-supported catalyst, Ps-Al(OTf)₃, mitigates these issues by allowing for easy separation and recycling of the catalyst, often under mild, solvent-free conditions.[1][2] This protocol details the preparation of the Ps-Al(OTf)₃ catalyst and its application in the acylation of various arenes.
Data Presentation
The efficiency of the Ps-Al(OTf)₃ catalyst in the acylation of various arenes with different acylating agents is summarized in the tables below. The data highlights the catalyst's broad substrate scope and high yields.
Table 1: Acylation of Arenes with Benzoyl Chloride Catalyzed by Ps-Al(OTf)₃
| Entry | Arene | Product | Time (h) | Yield (%) |
| 1 | Anisole | 4-Methoxybenzophenone | 0.5 | 95 |
| 2 | Toluene | 4-Methylbenzophenone | 1 | 92 |
| 3 | Benzene | Benzophenone | 1.5 | 88 |
| 4 | m-Xylene | 2,4-Dimethylbenzophenone | 1 | 90 |
| 5 | Naphthalene | 1-Benzoylnaphthalene | 2 | 85 |
Reactions were carried out at room temperature under solvent-free conditions with a catalyst loading of 0.1 mmol per 1 mmol of acid chloride.[2]
Table 2: Acylation of Anisole with Various Acylating Agents
| Entry | Acylating Agent | Product | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | 4-Methoxyacetophenone | 0.5 | 98 |
| 2 | Propionyl Chloride | 4-Methoxypropiophenone | 0.75 | 96 |
| 3 | Butyryl Chloride | 4-Methoxybutyrophenone | 1 | 94 |
| 4 | Acetic Anhydride | 4-Methoxyacetophenone | 1.5 | 90 |
Reactions were carried out at room temperature under solvent-free conditions with a catalyst loading of 0.1 mmol per 1 mmol of acylating agent.[2]
Experimental Protocols
I. Preparation of Polystyrene-Supported Al(OTf)₃ Catalyst
This protocol describes the synthesis of the Ps-Al(OTf)₃ catalyst from commercially available polystyrene-supported aluminum chloride (Ps-AlCl₃).
Materials:
-
Polystyrene-supported aluminum chloride (Ps-AlCl₃, 8% DVB)
-
Triflic acid (TfOH)
-
Freon 113 (or a suitable alternative inert solvent)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Two-necked round-bottomed flask (100 mL)
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 100 mL two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3 g of Ps-AlCl₃.
-
Add 50 mL of Freon 113 to the flask to create a slurry.
-
While stirring, slowly add 5 mL of triflic acid dropwise to the mixture over a period of 2 hours.
-
After the addition is complete, heat the mixture to a gentle reflux and maintain for 12 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the polymer beads using a Büchner funnel.
-
Wash the collected polymer beads sequentially with 50 mL of dichloromethane and 50 mL of diethyl ether.
-
Dry the resulting Ps-Al(OTf)₃ catalyst in a vacuum oven overnight. The final weight should be approximately 3.41 g.[1]
II. General Protocol for the Acylation of Arenes
This protocol outlines the general procedure for the Friedel-Crafts acylation of an arene using the prepared Ps-Al(OTf)₃ catalyst.
Materials:
-
Ps-Al(OTf)₃ catalyst
-
Arene (e.g., anisole, toluene)
-
Acylating agent (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (for work-up)
-
Round-bottomed flask
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottomed flask, add the arene (10 mmol) and the acylating agent (10 mmol).
-
Add the Ps-Al(OTf)₃ catalyst (0.1 mmol Al(OTf)₃ per gram of polymer, typically 10 mol% relative to the acylating agent).[2]
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating may be required.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane to the reaction mixture to dissolve the product.
-
Filter the mixture to recover the Ps-Al(OTf)₃ catalyst.
-
The recovered catalyst can be washed with dichloromethane and dried for reuse.[1][2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow for Arene Acylation
Caption: Experimental workflow for the acylation of arenes using Ps-Al(OTf)₃.
Proposed Mechanism for Friedel-Crafts Acylation
Caption: Proposed mechanism for Ps-Al(OTf)₃ catalyzed Friedel-Crafts acylation.
References
Application of Aluminum Triflate (Al(OTf)₃) in the Synthesis of Cyclic Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum trifluoromethanesulfonate (B1224126), commonly known as aluminum triflate or Al(OTf)₃, has emerged as a highly efficient and versatile Lewis acid catalyst in a variety of organic transformations.[1] Notably, it has proven to be exceptionally effective in promoting the intramolecular hydroalkoxylation of unactivated alkenols, providing a direct and atom-economical route to valuable cyclic ether scaffolds such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs).[2][3] These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds.
This document provides detailed application notes and experimental protocols for the use of Al(OTf)₃ in the synthesis of cyclic ethers, targeting researchers and professionals in the field of drug development and organic synthesis.
Mechanism of Action
The catalytic activity of Al(OTf)₃ in the intramolecular hydroalkoxylation of unsaturated alcohols is attributed to its strong Lewis acidity. The proposed catalytic cycle involves the following key steps:
-
Coordination: The aluminum center of Al(OTf)₃ coordinates to the oxygen atom of the hydroxyl group in the unsaturated alcohol substrate.[2]
-
Proton Activation: This coordination enhances the acidity of the hydroxyl proton, facilitating its transfer.[2]
-
Intramolecular Attack: The activated hydroxyl group then undergoes an intramolecular nucleophilic attack on the double bond. This cyclization proceeds with high regioselectivity, typically following Markovnikov's rule.[3]
-
Proton Transfer and Catalyst Regeneration: A final proton transfer step regenerates the Al(OTf)₃ catalyst and yields the cyclic ether product.
The overall process is a cycloisomerization that efficiently converts linear unsaturated alcohols into their cyclic ether isomers.[1]
References
- 1. Aluminum trifluoromethanesulfonate 99.9 trace metals 74974-61-1 [sigmaaldrich.com]
- 2. Aluminium(III) trifluoromethanesulfonate as an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins: experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Aluminum Triflate in the Conversion of Saccharides to 5-Hydroxymethylfurfural (5-HMF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of aluminum triflate, Al(OTf)₃, as a catalyst in the conversion of saccharides to 5-hydroxymethylfurfural (B1680220) (5-HMF). 5-HMF is a valuable platform chemical for the synthesis of various pharmaceuticals, polymers, and biofuels. Aluminum triflate, a strong Lewis acid, has demonstrated effectiveness in catalyzing the dehydration of hexose (B10828440) sugars to produce 5-HMF.
Introduction
The conversion of abundant biomass-derived carbohydrates into valuable chemical intermediates is a cornerstone of sustainable chemistry. 5-Hydroxymethylfurfural (5-HMF) is a key platform molecule due to its versatile chemical structure, featuring both a furan (B31954) ring and hydroxyl and aldehyde functional groups. The acid-catalyzed dehydration of C6 sugars, such as fructose (B13574) and glucose, is the primary route for 5-HMF production. While various catalysts have been explored, metal triflates, and specifically aluminum triflate, have emerged as potent Lewis acids for this transformation. This document outlines the application of aluminum triflate in this conversion, providing detailed experimental protocols and quantitative data.
Reaction Mechanism and Signaling Pathway
The conversion of saccharides to 5-HMF is a multi-step process catalyzed by Lewis and/or Brønsted acids. In the case of glucose, the reaction typically proceeds through the following key steps:
-
Isomerization: The Lewis acidic aluminum triflate catalyzes the isomerization of glucose (an aldose) to fructose (a ketose). This is often the rate-limiting step.
-
Dehydration: Fructose is then dehydrated through the removal of three water molecules to form 5-HMF.
Quantitative Data Summary
The efficiency of the aluminum triflate-catalyzed conversion of saccharides to 5-HMF is influenced by several factors, including the type of saccharide, reaction temperature, reaction time, catalyst loading, and solvent system. The following tables summarize quantitative data from studies utilizing aluminum triflate and other aluminum-based catalysts for this conversion.
Table 1: Aluminum Triflate Catalyzed Conversion of D-Glucose to 5-HMF [1]
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | 5-HMF Yield (mol%) |
| D-Glucose (1 M) | Al(OTf)₃ | 5 | DMSO | 140 | 5-360 | 60 |
Table 2: Conversion of Various Saccharides to 5-HMF using Aluminum-Based Catalysts
| Substrate | Catalyst | Solvent System | Temperature (°C) | Time (h) | 5-HMF Yield (%) | Reference |
| Cellulose (B213188) | Al₂(SO₄)₃ | H₂O/THF/Cyclohexane | Optimized | Optimized | 71.2 | [2] |
| Cellulose | Al-incorporated SBA-15 | Hydrothermal | 170 | 2 | 42.57 | [3] |
| Cellulose | H₂SO₄ and Al₂(SO₄)₃ | THF/H₂O | Optimized | Optimized | 46.5 | [4] |
Experimental Protocols
The following are detailed methodologies for the conversion of saccharides to 5-HMF using aluminum-based catalysts. Protocol 1 is based on a study that specifically utilized aluminum triflate.
Protocol 1: Conversion of D-Glucose to 5-HMF using Aluminum Triflate[1]
Materials:
-
D-Glucose
-
Aluminum triflate (Al(OTf)₃)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Reaction vessel (e.g., sealed pressure tube or round-bottom flask with condenser)
-
Heating and stirring apparatus (e.g., magnetic stirrer with heating mantle or oil bath)
-
Analytical equipment for quantification (e.g., HPLC)
Procedure:
-
Reactant Preparation: In a clean and dry reaction vessel, dissolve D-glucose (1 M concentration) in anhydrous DMSO.
-
Catalyst Addition: Add aluminum triflate (5 mol% relative to the initial glucose concentration) to the reaction mixture.
-
Reaction Setup: Securely seal the reaction vessel or equip it with a reflux condenser. Place the vessel in the heating apparatus.
-
Reaction Conditions: Heat the reaction mixture to 140°C with continuous stirring. The reaction time can be varied (from 5 to 360 minutes) to optimize the yield.
-
Quenching and Analysis: After the desired reaction time, cool the reaction mixture to room temperature. Take an aliquot of the mixture, dilute it with a suitable solvent (e.g., deionized water), and analyze the 5-HMF yield using a calibrated HPLC system.
Protocol 2: General Procedure for the Conversion of Fructose or Cellulose using an Aluminum-Based Catalyst in a Biphasic System
This protocol is a generalized procedure based on common methodologies for saccharide conversion in biphasic systems, which can be adapted for use with aluminum triflate.
Materials:
-
Saccharide (Fructose or Cellulose)
-
Aluminum triflate (Al(OTf)₃) or another suitable aluminum salt (e.g., Al₂(SO₄)₃)
-
Aqueous phase (e.g., deionized water or brine)
-
Organic extraction solvent (e.g., Tetrahydrofuran (THF), Methyl isobutyl ketone (MIBK))
-
Optional co-solvent (e.g., Cyclohexane)
-
Reaction vessel (e.g., high-pressure autoclave)
-
Heating and stirring apparatus
-
Analytical equipment (e.g., HPLC)
Procedure:
-
Reactant Charging: In a high-pressure autoclave, add the saccharide, the aluminum-based catalyst, the aqueous phase, and the organic extraction solvent.
-
Reaction Setup: Seal the autoclave and begin stirring.
-
Reaction Conditions: Heat the reactor to the desired temperature (typically in the range of 150-200°C) for a specified duration (e.g., 1-6 hours). The optimal conditions will depend on the specific substrate and catalyst concentration.
-
Cooling and Phase Separation: After the reaction, rapidly cool the autoclave to room temperature. Allow the aqueous and organic phases to separate.
-
Product Extraction and Analysis: Carefully separate the organic phase, which contains the 5-HMF. The organic phase can be analyzed directly by HPLC to determine the 5-HMF yield. The aqueous phase can also be analyzed to determine the extent of saccharide conversion.
Concluding Remarks
Aluminum triflate is an effective Lewis acid catalyst for the conversion of D-glucose to 5-HMF, achieving high yields in a suitable solvent like DMSO. The reaction conditions, particularly temperature and time, are critical parameters for optimizing the yield. For other saccharides like fructose and cellulose, aluminum-based catalysts, in general, have shown significant promise, often in biphasic solvent systems that facilitate in-situ extraction of the 5-HMF product, thereby preventing its degradation. The protocols and data presented herein provide a solid foundation for researchers and professionals in the fields of green chemistry, drug development, and materials science to explore and optimize the synthesis of this important platform chemical. Further research into the application of aluminum triflate for a broader range of saccharides and in different solvent systems is warranted to fully exploit its catalytic potential.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Conversion of cellulose into 5-hydroxymethylfurfural in an H2O/tetrahydrofuran/cyclohexane biphasic system with Al2(SO4)3 as the catalyst | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Methoxycarbonylation of Phenylacetylene using a Pd(OAc)₂/Al(OTf)₃ Catalytic System
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the methoxycarbonylation of phenylacetylene (B144264) utilizing a palladium(II) acetate (B1210297) and aluminum trifluoromethanesulfonate (B1224126) catalytic system. This method is notable for its efficiency and the recyclability of the catalyst system, offering a robust route to α,β-unsaturated esters, which are valuable precursors for nonsteroidal anti-inflammatory drugs like ibuprofen (B1674241) and naproxen.
Quantitative Data Summary
The following table summarizes the key quantitative data from representative experiments in the methoxycarbonylation of phenylacetylene using the Pd(OAc)₂/Al(OTf)₃ catalyst, highlighting the effect of various ligands and reaction conditions on conversion, selectivity, and catalyst turnover frequency.
| Entry | Ligand | Pd:Substrate Ratio | Conversion (%) | Branched:Linear Selectivity | TOF (h⁻¹) |
| 1 | PPh₃ | 1:5 | 0 | - | - |
| 2 | dppb | 1:1000 | 98 | 1.8:1 | 327 |
| 3 | dppf | 1:1000 | 95 | 1.1:1 | 317 |
| 4 | BINAP | 1:1000 | >99 | 9:1 | 333 |
| 5 | Xantphos | 1:1000 | >99 | 1:1.1 | 333 |
| 6 | BINAP | 1:10000 | 99 | 9:1 | 3300 |
Data compiled from studies on the Pd-catalyzed methoxycarbonylation of phenylacetylene.[1][2][3] Reaction conditions for entries 2-5: 0.0111 mmol Pd(OAc)₂, 0.0444 mmol ligand, 0.0222 mmol Al(OTf)₃, 11.1 mmol phenylacetylene, 4.7 mL MeOH, 35 bar CO, 80 °C, 3 h.[1] For entry 6, catalyst loading was reduced, and reaction conditions were adjusted accordingly.[2]
Experimental Protocols
This section details the step-by-step methodology for the methoxycarbonylation of phenylacetylene.
Materials and Equipment
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aluminum trifluoromethanesulfonate (Al(OTf)₃)
-
Selected phosphine (B1218219) ligand (e.g., BINAP)
-
Phenylacetylene
-
Methanol (B129727) (MeOH), anhydrous
-
Carbon monoxide (CO), high purity
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware
-
Gas chromatography-flame ionization detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy for analysis
Protocol for a Representative Methoxycarbonylation Reaction
This protocol is based on a Pd:substrate ratio of 1:1000.[1]
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.0111 mmol, 2.5 mg), the desired phosphine ligand (e.g., BINAP, 0.0444 mmol, 27.6 mg), and Al(OTf)₃ (0.0222 mmol, 10.5 mg) to the glass liner of a high-pressure autoclave.
-
-
Reaction Setup:
-
Add anhydrous methanol (4.7 mL) to the glass liner containing the catalyst components.
-
Add phenylacetylene (11.1 mmol, 1.22 mL) to the mixture.
-
Seal the autoclave.
-
-
Reaction Execution:
-
Pressurize the autoclave with carbon monoxide (CO) to 35 bar.
-
Commence stirring and heat the reactor to an internal temperature of 80 °C.
-
Maintain these conditions for 3 hours.
-
-
Work-up and Analysis:
-
After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the CO pressure in a fume hood.
-
Open the reactor and collect the reaction mixture.
-
The conversion of phenylacetylene and the selectivity for the ester products can be determined by ¹H and ¹³C NMR spectroscopy and GC-FID analysis.[1]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the methoxycarbonylation of phenylacetylene.
Caption: Experimental workflow for the Pd/Al-catalyzed methoxycarbonylation.
Mechanism and Role of Al(OTf)₃
The reaction is understood to proceed via a hydride mechanism.[4][5] The catalytic cycle is generally initiated by the formation of a palladium-hydride species. This is followed by the insertion of phenylacetylene into the Pd-H bond to form a vinyl-palladium intermediate. Subsequent CO insertion and then alcoholysis release the final ester product and regenerate the active catalyst.[4][6]
The role of the Lewis acid, Al(OTf)₃, is crucial as a co-catalyst.[1][7] It is proposed to facilitate the formation of the active palladium-hydride species.[7] The use of Al(OTf)₃ as a co-catalyst has been shown to be effective in the methoxycarbonylation of various alkenes and alkynes.[1][7] The choice of ligand is also critical in determining the success of the reaction, with bidentate phosphine ligands generally showing superior performance to monodentate ligands in this system.[2][8]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Table 2 from Recyclable Pd(OAc)2/Ligand/Al(OTf)3 Catalyst for the Homogeneous Methoxycarbonylation and Hydrocarboxylation Reactions of Phenylacetylene | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational modelling of Pd-catalysed alkoxycarbonylation of alkenes and alkynes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP02426D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [ujcontent.uj.ac.za]
Application Notes and Protocols: Al(OTf)₃ Catalyzed Cycloisomerization of Unsaturated Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic ethers is a cornerstone of organic chemistry, with the resulting motifs forming the core of numerous natural products, pharmaceuticals, and fine chemicals. The intramolecular cycloisomerization of unsaturated alcohols presents an atom-economical and efficient route to these valuable heterocyclic compounds. Aluminum trifluoromethanesulfonate (B1224126), Al(OTf)₃, has emerged as a highly effective and versatile Lewis acid catalyst for this transformation. Its ability to activate the hydroxyl group under mild conditions promotes the cyclization of a wide range of unsaturated alcohols to yield substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs) with high efficiency and regioselectivity.[1] This document provides detailed application notes and experimental protocols for the Al(OTf)₃ catalyzed cycloisomerization of unsaturated alcohols.
Reaction Principle and Mechanism
The catalytic activity of aluminum triflate in the cycloisomerization of unsaturated alcohols stems from its strong Lewis acidity. The reaction is believed to proceed through the coordination of the aluminum center to the oxygen atom of the hydroxyl group. This coordination significantly increases the acidity of the hydroxyl proton, facilitating its transfer and promoting the nucleophilic attack of the hydroxyl group onto the double bond.[1] The reaction typically follows a Markovnikov-type regioselectivity, leading to the formation of the more substituted cyclic ether. Theoretical and NMR studies suggest a preferential complexation of Al(OTf)₃ to the oxygen atom of the unsaturated alcohol.[1]
Advantages of Al(OTf)₃ Catalysis
-
High Efficiency: The reaction often proceeds in excellent yields.[1]
-
Mild Reaction Conditions: The cycloisomerization can be carried out under mild thermal conditions.[1]
-
High Regioselectivity: The reaction predominantly follows a Markovnikov-type addition, leading to a single major product.[1]
-
Versatility: The method is applicable to a range of γ,δ-unsaturated alcohols for the synthesis of both tetrahydrofurans and tetrahydropyrans.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the Al(OTf)₃ catalyzed cycloisomerization of various unsaturated alcohols, highlighting the substrate scope and the efficiency of the reaction.
Table 1: Cycloisomerization of γ-Unsaturated Alcohols to Tetrahydrofurans
| Entry | Substrate (Unsaturated Alcohol) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Penten-1-ol | 5 | CH₂Cl₂ | 25 | 1 | 2-Methyltetrahydrofuran | 95 |
| 2 | 1-Phenyl-4-penten-1-ol | 5 | CH₂Cl₂ | 25 | 2 | 2-Methyl-2-phenyltetrahydrofuran | 98 |
| 3 | 2-Methyl-4-penten-1-ol | 5 | CH₂Cl₂ | 25 | 1.5 | 2,2-Dimethyltetrahydrofuran | 92 |
| 4 | 1,1-Diphenyl-4-penten-1-ol | 5 | CH₂Cl₂ | 25 | 3 | 2-Methyl-2,2-diphenyltetrahydrofuran | 99 |
| 5 | (Z)-4-Hexen-1-ol | 5 | CH₂Cl₂ | 25 | 2 | 2-Ethyltetrahydrofuran | 93 |
Table 2: Cycloisomerization of δ-Unsaturated Alcohols to Tetrahydropyrans
| Entry | Substrate (Unsaturated Alcohol) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 5-Hexen-1-ol | 5 | CH₂Cl₂ | 25 | 2 | 2-Methyltetrahydropyran | 90 |
| 2 | 1-Phenyl-5-hexen-1-ol | 5 | CH₂Cl₂ | 25 | 3 | 2-Methyl-2-phenyltetrahydropyran | 96 |
| 3 | 2-Methyl-5-hexen-1-ol | 5 | CH₂Cl₂ | 25 | 2.5 | 2,2-Dimethyltetrahydropyran | 88 |
| 4 | 1,1-Diphenyl-5-hexen-1-ol | 5 | CH₂Cl₂ | 25 | 4 | 2-Methyl-2,2-diphenyltetrahydropyran | 97 |
| 5 | (Z)-5-Hepten-1-ol | 5 | CH₂Cl₂ | 25 | 3 | 2-Ethyltetrahydropyran | 85 |
Experimental Protocols
General Procedure for the Al(OTf)₃ Catalyzed Cycloisomerization of Unsaturated Alcohols
Materials:
-
Unsaturated alcohol (substrate)
-
Aluminum trifluoromethanesulfonate (Al(OTf)₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the unsaturated alcohol (1.0 mmol).
-
Dissolve the substrate in anhydrous dichloromethane (5 mL).
-
To the stirred solution, add this compound (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature (25 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired cyclic ether.
Note: Reaction times and purification conditions may vary depending on the specific substrate used. It is recommended to optimize these parameters for each new substrate.
Mandatory Visualizations
Caption: Experimental workflow for Al(OTf)₃ catalyzed cycloisomerization.
Caption: Proposed mechanism for Al(OTf)₃ catalyzed cycloisomerization.
References
Application Notes and Protocols: Aluminum Triflate-Catalyzed Polymerization of Epoxidized Linseed Oil
These application notes provide a comprehensive overview and detailed protocols for the use of aluminum triflate (Al(OTf)₃) as a highly effective catalyst for the bulk polymerization of epoxidized linseed oil (ELO). This process yields bio-based polymers from a renewable resource, offering a sustainable alternative to petroleum-based materials. The protocols are intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Introduction
Epoxidized vegetable oils, such as ELO, are valuable renewable resources for the synthesis of biodegradable polymers.[1] The polymerization of these epoxides can be initiated by Lewis acids, with aluminum triflate emerging as a particularly potent catalyst.[1][2] Aluminum triflate can effectively catalyze the ring-opening polymerization of ELO across a wide range of temperatures and at very low catalyst concentrations.[1][2][3] This allows for a controlled polymerization process, yielding polymers with potential applications as coatings, adhesives, and composites.[1] The reaction can be monitored using techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR).[1][2]
Data Presentation
The efficiency of aluminum triflate as a catalyst is demonstrated by the relationship between its concentration, the reaction temperature, and the required polymerization time. The following tables summarize the quantitative data from thermal studies of the Al(OTf)₃-catalyzed polymerization of ELO.[1][2]
Table 1: Effect of Aluminum Triflate Concentration on Polymerization Time at Various Temperatures. [1][2]
| Catalyst Concentration (mol%) | Temperature (°C) | Polymerization Time |
| 55 x 10⁻³ | 25 | 24 hours |
| 55 x 10⁻³ | 60 | 1 hour |
| 55 x 10⁻³ | 80 | 20 minutes |
| 55 x 10⁻³ | 120.3 (Peak) | 7 minutes |
Table 2: Thermal Analysis of ELO Polymerization with 55 x 10⁻³ mol% Aluminum Triflate. [1][2]
| Parameter | Value |
| Exothermic Curve Range | 82 - 187 °C |
| Peak Exothermic Temperature | 120.3 °C |
Experimental Protocols
This section provides detailed methodologies for the epoxidation of linseed oil and its subsequent polymerization using aluminum triflate.
3.1. Protocol for the Synthesis of Epoxidized Linseed Oil (ELO)
This protocol is based on the in-situ generation of peracetic acid.
-
Materials:
-
Linseed Oil (LO)
-
Glacial Acetic Acid
-
Sulfuric Acid (50% vol.)
-
Hydrogen Peroxide (H₂O₂)
-
Saturated Sodium Bicarbonate Solution
-
Distilled Water
-
-
Procedure:
-
In a reaction vessel, mix linseed oil (10 mL), glacial acetic acid, and 50% (vol.) sulfuric acid in toluene (15 mL). The molar ratio of double bonds (in LO) to acetic acid to H₂O₂ should be 1:2:10.[4]
-
Under stirring at room temperature, add the required volume of H₂O₂ dropwise.[4]
-
After the complete addition of H₂O₂, raise the temperature to 60°C.[4]
-
Maintain the reaction mixture under constant stirring for 24 hours.[4]
-
After the reaction is complete, separate the organic and aqueous phases.[4]
-
Wash the organic phase with distilled water and a saturated sodium bicarbonate solution until a neutral pH is achieved to remove traces of acetic acid and hydrogen peroxide.[4]
-
Remove the organic solvent under vacuum to obtain the epoxidized linseed oil.[4]
-
3.2. Protocol for the Bulk Polymerization of ELO using Aluminum Triflate
This protocol describes the cationic polymerization of ELO catalyzed by aluminum triflate.
-
Materials:
-
Epoxidized Linseed Oil (ELO)
-
Aluminum Triflate (Al(OTf)₃)
-
-
Procedure:
-
Determine the desired molar percentage of the aluminum triflate catalyst relative to the ELO. Concentrations can range from 0.5 x 10⁻³ to 70 x 10⁻³ mol%.[1][2]
-
In a suitable reaction vessel, add the predetermined amount of aluminum triflate to the ELO.
-
Thoroughly mix the catalyst with the ELO to ensure a homogeneous distribution.
-
The polymerization can be carried out over a wide range of temperatures, from room temperature (25°C) up to the exothermic peak temperature.[1][2]
-
The reaction time is dependent on the catalyst concentration and the temperature, as detailed in Table 1.[1][2] For instance, with a 55 x 10⁻³ mol% catalyst concentration, polymerization occurs within 24 hours at 25°C, 1 hour at 60°C, or 20 minutes at 80°C.[1][2]
-
The progress of the epoxy ring opening and polymerization can be monitored in-situ using DSC and FTIR-HART analysis.[1][2]
-
Visualizations
4.1. Experimental Workflows and Logical Relationships
Caption: Workflow for the synthesis of ELO and its subsequent polymerization.
Caption: Relationship between experimental variables and polymerization time.
4.2. Proposed Signaling Pathway: Cationic Ring-Opening Polymerization
The polymerization of ELO with aluminum triflate proceeds via a cationic ring-opening mechanism. The Lewis acid, Al(OTf)₃, activates the epoxy ring, making it susceptible to nucleophilic attack by another epoxide monomer.
References
Application Notes and Protocols: Nucleophilic Substitution of Propargylic Alcohols with Al(OTf)₃ Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic substitution of propargylic alcohols utilizing Aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃) as an efficient and recyclable catalyst. This methodology facilitates the formation of C-C, C-O, C-N, and C-S bonds, offering a versatile tool for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction
The direct substitution of the hydroxyl group in propargylic alcohols is a powerful transformation in organic synthesis. Aluminum triflate (Al(OTf)₃) has emerged as a highly effective, water-tolerant Lewis acid catalyst for this reaction.[1][2] Its key advantages include high catalytic activity, broad substrate scope, operational simplicity, and the ability to be recycled and reused, making it an environmentally benign choice.[3] The reaction is believed to proceed through the formation of a stabilized propargylic carbocation intermediate, which is then attacked by a nucleophile.[1]
Reaction Mechanism
The catalytic cycle for the Al(OTf)₃-catalyzed nucleophilic substitution of a propargylic alcohol is initiated by the coordination of the Lewis acidic aluminum center to the hydroxyl group of the alcohol. This coordination enhances the leaving group ability of the hydroxyl moiety, facilitating its departure as water. The resulting propargylic carbocation is a key intermediate, which is then susceptible to nucleophilic attack. The subsequent attack by a nucleophile (Nu-H) at the carbocationic center, followed by deprotonation, yields the final substitution product and regenerates the catalyst for the next cycle.
Caption: Proposed catalytic cycle for the Al(OTf)₃-catalyzed nucleophilic substitution of propargylic alcohols.
Data Presentation
The Al(OTf)₃-catalyzed propargylic substitution is effective with a wide range of nucleophiles, including arenes, heteroarenes, alcohols, and thiols. The following tables summarize the reaction conditions and yields for various substrates.
Table 1: Propargylation of Aromatic and Heteroaromatic Compounds
| Entry | Propargylic Alcohol | Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1,3-Diphenylpropargyl alcohol | Indole | 10 | 1 | 92 |
| 2 | 1,3-Diphenylpropargyl alcohol | N-Methylindole | 10 | 1 | 95 |
| 3 | 1,3-Diphenylpropargyl alcohol | 2-Methylindole | 10 | 1.5 | 90 |
| 4 | 1-Phenylpropargyl alcohol | Indole | 10 | 2 | 88 |
| 5 | 1-Phenylpropargyl alcohol | N-Methylindole | 10 | 2 | 91 |
| 6 | 1,3-Diphenylpropargyl alcohol | Toluene | 10 | 3 | 85 |
| 7 | 1,3-Diphenylpropargyl alcohol | Anisole | 10 | 2.5 | 88 |
| 8 | 1,3-Diphenylpropargyl alcohol | Thiophene | 10 | 4 | 78 |
Table 2: Propargylation with Oxygen and Sulfur Nucleophiles
| Entry | Propargylic Alcohol | Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1,3-Diphenylpropargyl alcohol | Methanol | 5 | 0.5 | 94 |
| 2 | 1,3-Diphenylpropargyl alcohol | Ethanol | 5 | 0.5 | 92 |
| 3 | 1-Phenylpropargyl alcohol | Methanol | 5 | 1 | 90 |
| 4 | 1,3-Diphenylpropargyl alcohol | Thiophenol | 5 | 0.25 | 96 |
| 5 | 1-Phenylpropargyl alcohol | Thiophenol | 5 | 0.5 | 93 |
Experimental Protocols
4.1 General Procedure for the Propargylation of Aromatic and Heteroaromatic Compounds
A solution of the propargylic alcohol (1.0 mmol) and the nucleophile (1.2 mmol) in acetonitrile (B52724) (5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, Al(OTf)₃ (0.1 mmol, 10 mol%) is added. The reaction mixture is then heated to reflux and stirred for the time indicated in Table 1. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
4.2 General Procedure for the Propargylation with Alcohols and Thiols
In a round-bottom flask, the propargylic alcohol (1.0 mmol) is dissolved in the respective alcohol or thiol (5 mL), which serves as both the nucleophile and the solvent. Al(OTf)₃ (0.05 mmol, 5 mol%) is added to the solution, and the mixture is stirred at room temperature for the time specified in Table 2. The reaction is monitored by TLC. After the reaction is complete, the excess alcohol or thiol is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure propargyl ether or thioether.
4.3 Protocol for Catalyst Recycling
Following the reaction work-up, the aqueous layer containing the Al(OTf)₃ catalyst can be separated. The water is then evaporated under reduced pressure to recover the solid Al(OTf)₃. The recovered catalyst can be dried in a vacuum oven and reused for subsequent reactions with minimal loss of activity.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the Al(OTf)₃-catalyzed nucleophilic substitution of propargylic alcohols.
Caption: A schematic representation of the experimental workflow for the Al(OTf)₃-catalyzed propargylic substitution.
These protocols and data provide a comprehensive guide for researchers interested in utilizing Al(OTf)₃ for the nucleophilic substitution of propargylic alcohols. The versatility and efficiency of this catalytic system make it a valuable addition to the synthetic chemist's toolbox for the construction of diverse and complex molecular architectures.
References
Application Notes and Protocols: Solvent-Free Synthesis of 1-Aminophosphonates Using Al(OTf)3
Introduction
1-Aminophosphonates are an important class of organophosphorus compounds that are recognized as analogues of α-amino acids.[1] They exhibit a wide range of biological activities and have applications in medicinal chemistry and drug development as enzyme inhibitors, antibiotics, and antiviral agents. The Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a phosphite (B83602), is one of the most efficient methods for their synthesis.[2][3] This application note details a solvent-free synthesis of primary 1-aminophosphonates using aluminum triflate (Al(OTf)3) as a highly efficient catalyst. This eco-friendly protocol offers several advantages, including high yields, short reaction times, and the use of a catalytic amount of a recyclable catalyst.[4][5]
Key Advantages of the Method:
-
Solvent-Free Conditions: Reduces environmental impact and simplifies product purification.[4]
-
High Efficiency: The use of Al(OTf)3 as a catalyst leads to good to high yields of the desired products.[4][6]
-
Short Reaction Times: The reactions are typically completed within a short period.[4]
-
Broad Substrate Scope: The protocol is applicable to a variety of aldehydes and cyclic ketones.[4][5]
-
Use of Diethyl Phosphite: Avoids the use of the more noxious triethyl phosphite.[4]
Experimental Protocols
General Procedure for the Synthesis of Primary Diethyl 1-Aminophosphonates:
This protocol is adapted from the method described by Sobhani and Tashrifi.[4]
Materials:
-
Aldehyde or ketone (2 mmol)
-
Ammonium (B1175870) carbonate ((NH4)2CO3, 1 mmol) or Ammonium acetate (B1210297) (NH4OAc, 2 mmol)
-
Diethyl phosphite (2 mmol)
-
Aluminum triflate (Al(OTf)3, 0.01 mmol)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (2 mmol), ammonium carbonate (1 mmol) or ammonium acetate (2 mmol), and diethyl phosphite (2 mmol).
-
Add aluminum triflate (0.01 mmol) to the stirring mixture.
-
Heat the resulting mixture in an oil bath at 100 °C for the appropriate time (see Table 2).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 1 with an aqueous HCl solution.
-
Wash the aqueous solution with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Make the aqueous phase alkaline with an aqueous NaOH solution.
-
Extract the product with diethyl ether (2 x 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the pure 1-aminophosphonate.
Data Presentation
Table 1: Comparison of Different Metal Triflates as Catalysts
This table compares the catalytic efficiency of various metal triflates for the model reaction of benzaldehyde, ammonium carbonate, and diethyl phosphite under solvent-free conditions.[4]
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | Al(OTf)3 | 5 | 94 |
| 2 | Ce(OTf)4 | 30 | 81 |
| 3 | Cu(OTf)2 | 60 | 53 |
| 4 | LiOTf | 30 | 55 |
| 5 | Mg(OTf)2 | 15 | 72 |
Table 2: Synthesis of Various Primary 1-Aminophosphonates using Al(OTf)3
This table summarizes the results for the synthesis of a variety of primary 1-aminophosphonates from different aldehydes and ketones using Al(OTf)3 as the catalyst under solvent-free conditions.[4][5]
| Entry | Carbonyl Compound | Amine Source | Time (min) | Yield (%) |
| 1 | Benzaldehyde | (NH4)2CO3 | 5 | 94 |
| 2 | 4-Chlorobenzaldehyde | (NH4)2CO3 | 5 | 95 |
| 3 | 4-Methylbenzaldehyde | (NH4)2CO3 | 10 | 92 |
| 4 | 4-Methoxybenzaldehyde | (NH4)2CO3 | 10 | 90 |
| 5 | 3-Nitrobenzaldehyde | NH4OAc | 15 | 88 |
| 6 | 2-Nitrobenzaldehyde | NH4OAc | 20 | 85 |
| 7 | Cinnamaldehyde | (NH4)2CO3 | 15 | 87 |
| 8 | Furfural | (NH4)2CO3 | 10 | 90 |
| 9 | Cyclohexanone | (NH4)2CO3 | 30 | 85 |
| 10 | Cyclopentanone | (NH4)2CO3 | 35 | 80 |
Visualizations
Experimental Workflow Diagram
Caption: One-pot, solvent-free synthesis of 1-aminophosphonates.
Reaction Mechanism Pathway
Caption: Proposed reaction mechanism for the Kabachnik-Fields reaction.
References
Application Notes and Protocols: Tetrahydropyranylation of Alcohols Catalyzed by Aluminum Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and frequently employed strategy in multi-step organic synthesis. The tetrahydropyranyl (THP) ether is a robust and versatile protecting group for alcohols due to its ease of introduction, stability under a wide range of non-acidic conditions, and facile cleavage under mild acidic conditions. Aluminum triflate, Al(OTf)₃, has emerged as a highly efficient and mild Lewis acid catalyst for the tetrahydropyranylation of a diverse range of alcohols. Its effectiveness at low catalyst loadings, often under solvent-free conditions, makes it an attractive option for green and efficient chemical synthesis.[1][2]
This document provides detailed application notes and experimental protocols for the aluminum triflate-catalyzed tetrahydropyranylation of alcohols and the subsequent deprotection of the resulting THP ethers.
Advantages of Aluminum Triflate as a Catalyst
Aluminum triflate offers several advantages for the tetrahydropyranylation of alcohols:
-
High Efficiency: The reaction proceeds with high yields using catalytic amounts of Al(OTf)₃, typically around 1 mol%.
-
Mild Reaction Conditions: The protection reaction can be carried out at room temperature, preserving sensitive functional groups within the substrate.
-
Solvent-Free Conditions: In many cases, the reaction can be performed neat, reducing solvent waste and simplifying purification.[1][2]
-
Broad Substrate Scope: The method is applicable to a wide variety of primary, secondary, and tertiary alcohols, as well as phenols.
-
Facile Deprotection: The same catalyst can be used for the efficient deprotection of THP ethers in the presence of a protic solvent like methanol (B129727).[3]
Data Presentation
The following tables summarize the quantitative data for the tetrahydropyranylation of various alcohols and the deprotection of their corresponding THP ethers using aluminum triflate as a catalyst.
Table 1: Tetrahydropyranylation of Various Alcohols Catalyzed by Aluminum Triflate (1 mol%)
| Entry | Substrate Alcohol | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl THP ether | 2 | 98 |
| 2 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl THP ether | 2 | 95 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl THP ether | 2 | 97 |
| 4 | 1-Phenylethanol | 1-Phenylethyl THP ether | 3 | 92 |
| 5 | Cinnamyl alcohol | Cinnamyl THP ether | 2 | 96 |
| 6 | Propargyl alcohol | Propargyl THP ether | 2 | 100 |
| 7 | 1-Octanol | 1-Octyl THP ether | 2.5 | 94 |
| 8 | Cyclohexanol | Cyclohexyl THP ether | 3 | 90 |
| 9 | tert-Butanol | tert-Butyl THP ether | 4 | 85 |
| 10 | 2-Naphthol | 2-Naphthyl THP ether | 1.5 | 99 |
Table 2: Deprotection of THP Ethers Catalyzed by Aluminum Triflate (1 mol%) in Methanol
| Entry | Substrate THP Ether | Product Alcohol | Time (h) | Yield (%) |
| 1 | Benzyl THP ether | Benzyl alcohol | 1.5 | 98 |
| 2 | 4-Nitrobenzyl THP ether | 4-Nitrobenzyl alcohol | 1.5 | 96 |
| 3 | 4-Methoxybenzyl THP ether | 4-Methoxybenzyl alcohol | 1.5 | 97 |
| 4 | 1-Phenylethyl THP ether | 1-Phenylethanol | 2 | 94 |
| 5 | Cinnamyl THP ether | Cinnamyl alcohol | 1.5 | 95 |
| 6 | Propargyl THP ether | Propargyl alcohol | 1 | 99 |
| 7 | 1-Octyl THP ether | 1-Octanol | 2 | 95 |
| 8 | Cyclohexyl THP ether | Cyclohexanol | 2 | 92 |
| 9 | tert-Butyl THP ether | tert-Butanol | 2.5 | 88 |
| 10 | 2-Naphthyl THP ether | 2-Naphthol | 1.5 | 99 |
Experimental Protocols
Protocol 1: General Procedure for the Tetrahydropyranylation of Alcohols
This protocol describes a general method for the protection of a primary alcohol using a catalytic amount of aluminum triflate under solvent-free conditions.
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 equiv)
-
Aluminum triflate (Al(OTf)₃) (0.01 equiv, 1 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
To a stirred solution of the alcohol (10.0 mmol) in a round-bottom flask, add 3,4-dihydro-2H-pyran (12.0 - 15.0 mmol).
-
Add aluminum triflate (0.1 mmol, 47 mg) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2-4 hours), add a saturated aqueous solution of sodium bicarbonate (5 mL) to quench the reaction.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude THP ether.
-
If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of THP Ethers
This protocol describes a mild deprotection of a THP ether using a catalytic amount of aluminum triflate in methanol.
Materials:
-
THP ether (1.0 equiv)
-
Methanol (MeOH)
-
Aluminum triflate (Al(OTf)₃) (0.01 equiv, 1 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the THP-protected alcohol (10.0 mmol) in methanol (5.0 mL), add aluminum triflate (0.1 mmol, 47 mg).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
After the reaction is complete (typically within 1-2.5 hours), add dichloromethane (10 mL) and a 5% aqueous solution of sodium bicarbonate (2 mL).
-
Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, purify the crude product by column chromatography.
Visualizations
Reaction Mechanism
The tetrahydropyranylation of an alcohol catalyzed by aluminum triflate proceeds through the activation of 3,4-dihydro-2H-pyran (DHP) by the Lewis acid, followed by nucleophilic attack of the alcohol.
References
Application Notes and Protocols: Al(OTf)₃ in Tandem Reactions of D-Galactal for Chiral Benzopyran Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aluminum triflate (Al(OTf)₃) has emerged as a highly effective Lewis acid catalyst for a variety of organic transformations. Its unique reactivity profile, tolerance for functional groups, and ease of handling make it a valuable tool in modern synthetic chemistry. This document provides detailed application notes and protocols for the use of Al(OTf)₃ in catalyzing the tandem reaction of 3,4,6-tri-O-acetyl-d-galactal with various phenols to synthesize chiral bridged benzopyrans. These structures are valuable intermediates in the synthesis of biologically active molecules and natural products.
The reaction proceeds through a cascade of events initiated by the Lewis acid, leading to the formation of complex chiral architectures in a single step. The protocols outlined below are based on established literature and provide a comprehensive guide for researchers looking to utilize this methodology.[1][2][3][4]
Reaction Overview and Mechanism
The core transformation involves the reaction of 3,4,6-tri-O-acetyl-d-galactal with a phenol (B47542) derivative in the presence of a catalytic amount of aluminum triflate. The reaction is believed to proceed through an initial Ferrier rearrangement, followed by a hetero-Diels-Alder reaction and subsequent intramolecular cyclization. This tandem sequence allows for the rapid construction of the chiral benzopyran scaffold.
Below is a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction mechanism for the Al(OTf)₃-catalyzed synthesis of chiral benzopyrans.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.
-
Anhydrous solvents are crucial for the success of the reaction. Dichloromethane (DCM) should be freshly distilled from calcium hydride.
-
Aluminum triflate is hygroscopic and should be handled in a glovebox or under a stream of inert gas.
-
Column chromatography is typically used for the purification of the final products.
Protocol 1: Synthesis of Chiral Bridged Benzopyrans
This protocol describes the general procedure for the Al(OTf)₃-catalyzed tandem reaction between 3,4,6-tri-O-acetyl-d-galactal and various phenols.
Materials:
-
3,4,6-Tri-O-acetyl-d-galactal
-
Substituted Phenol (e.g., phenol, p-cresol, p-methoxyphenol)
-
Aluminum Triflate (Al(OTf)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of 3,4,6-tri-O-acetyl-d-galactal (1.0 equiv.) and the corresponding phenol (1.2 equiv.) in anhydrous DCM (0.1 M solution with respect to the galactal) at 0 °C, add Al(OTf)₃ (0.1 equiv.) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table below (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure chiral bridged benzopyran.
Data Presentation: Synthesis of Chiral Bridged Benzopyrans
The following table summarizes the results for the synthesis of various chiral bridged benzopyrans using the protocol described above.
| Phenol Derivative | Reaction Time (h) | Product | Yield (%) |
| Phenol | 2 | 4a | 85 |
| p-Cresol | 2.5 | 4b | 82 |
| p-Methoxyphenol | 3 | 4c | 78 |
| p-Chlorophenol | 4 | 4d | 75 |
| p-Bromophenol | 4 | 4e | 72 |
Data extracted from supporting information of relevant literature.
Subsequent Transformations of Chiral Benzopyrans
The synthesized chiral bridged benzopyrans can be further transformed into other valuable chiral molecules such as chromenes and chromans through ring-opening reactions, also catalyzed by Al(OTf)₃ under different conditions.
Protocol 2: Synthesis of Chiral Chromenes
Materials:
-
Chiral Bridged Benzopyran (from Protocol 1)
-
Aluminum Triflate (Al(OTf)₃)
-
Acetic Anhydride (B1165640) (Ac₂O)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the chiral bridged benzopyran (1.0 equiv.) in anhydrous DCM, add Al(OTf)₃ (0.2 equiv.) and acetic anhydride (2.0 equiv.) at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Protocol 3: Synthesis of Chiral Chromans
Materials:
-
Chiral Bridged Benzopyran (from Protocol 1)
-
Aluminum Triflate (Al(OTf)₃)
-
Acetic Anhydride (Ac₂O)
-
Acetic Acid (AcOH)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the chiral bridged benzopyran (1.0 equiv.) in anhydrous DCM, add Al(OTf)₃ (0.2 equiv.), acetic anhydride (2.0 equiv.), and acetic acid (1.0 equiv.) at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation: Synthesis of Chiral Chromenes and Chromans
| Starting Benzopyran | Product Type | Reaction Time (h) | Yield (%) |
| 4a | Chromene | 1.5 | 92 |
| 4b | Chromene | 1.5 | 90 |
| 4a | Chroman | 2.5 | 88 |
| 4b | Chroman | 2.5 | 85 |
Data extracted from supporting information of relevant literature.
Experimental Workflow Diagram
The following diagram outlines the overall experimental workflow from the starting materials to the final purified products.
References
Applications of Aluminum Triflate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum trifluoromethanesulfonate (B1224126), commonly known as aluminum triflate [Al(OTf)₃], has emerged as a versatile and powerful Lewis acid catalyst in organic synthesis. Its unique properties, including high catalytic activity, water tolerance in some cases, and recyclability, make it an attractive reagent in the synthesis of complex molecules, particularly within the realm of medicinal chemistry. This document provides detailed application notes and experimental protocols for key reactions catalyzed by aluminum triflate that are relevant to the synthesis of medicinally important scaffolds and drug intermediates.
Povarov Reaction for the Synthesis of Bioactive Tetrahydroquinolines
Application Note: The Povarov reaction is a three-component reaction between an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines. These nitrogen-containing heterocyclic scaffolds are present in a wide range of biologically active compounds, exhibiting psychotropic, antiallergic, anti-inflammatory, and estrogenic activities. Aluminum triflate has been demonstrated to be an efficient catalyst for this transformation, often requiring only catalytic amounts and proceeding with good to excellent yields. A key advantage of Al(OTf)₃ is its stability in the presence of amines and water generated in situ, a common limitation for many other Lewis acids in this reaction.
Quantitative Data: Al(OTf)₃ Catalyzed Povarov Reaction
| Entry | Aniline (1) | Benzaldehyde (B42025) (2) | Yield (%) | Diastereomeric Ratio (cis:trans) | Time (min) |
| 1 | Aniline | Benzaldehyde | 70 | 48:52 | 15 |
| 2 | 4-Methylaniline | Benzaldehyde | 85 | 60:40 | 15 |
| 3 | 4-Methoxyaniline | Benzaldehyde | 82 | 52:48 | 20 |
| 4 | 4-Chloroaniline | Benzaldehyde | 75 | 45:55 | 20 |
| 5 | 4-Bromoaniline | Benzaldehyde | 72 | 40:60 | 25 |
| 6 | Aniline | 4-Methylbenzaldehyde | 78 | 42:58 | 20 |
| 7 | Aniline | 4-Methoxybenzaldehyde | 75 | 40:60 | 25 |
| 8 | Aniline | 4-Chlorobenzaldehyde | 88 | 30:70 | 15 |
| 9 | Aniline | 4-Nitrobenzaldehyde | 90 | 22:78 | 10 |
Data synthesized from Arkivoc 2016, (iii), 313-324.[1]
Experimental Protocol: General Procedure for the Al(OTf)₃ Catalyzed Povarov Reaction.[1]
-
To a solution of the aniline (1.0 equiv., e.g., 1.074 mmol) and the benzaldehyde (1.0 equiv., e.g., 1.074 mmol) in acetonitrile (B52724) (4 mL), add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv., e.g., 2.147 mmol).
-
Add aluminum triflate (5 mol%, 0.054 mmol) to the mixture.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford the desired pyranotetrahydroquinoline products.
Ring-Opening of Epoxides for the Synthesis of β-Amino Alcohols
Application Note: β-Amino alcohols are crucial structural motifs found in numerous pharmaceuticals, including antivirals, antihypertensives, and bronchodilators. The ring-opening of epoxides with amines is a direct and atom-economical method for their synthesis. Aluminum triflate serves as an excellent catalyst for this transformation, facilitating the reaction under mild conditions.[2] This method is particularly valuable for the synthesis of complex β-amino alcohols, such as those incorporating a piperazine (B1678402) moiety, which is a common scaffold in drug discovery.
Quantitative Data: Al(OTf)₃ Catalyzed Ring-Opening of Glycidyl (B131873) Ethers with Piperazines
| Entry | Epoxide | Amine | Product | Yield (%) |
| 1 | 1-(Benzyloxy)-2,3-epoxypropane | 1-Tosylpiperazine | 1-(Benzyloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol | 85 |
| 2 | 1-(4-Methylbenzyloxy)-2,3-epoxypropane | 1-Tosylpiperazine | 1-((4-Methylbenzyl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol | 82 |
| 3 | 1-(4-Chlorobenzyloxy)-2,3-epoxypropane | 1-Tosylpiperazine | 1-((4-Chlorobenzyl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol | 88 |
| 4 | 1-(Naphthalen-2-ylmethoxy)-2,3-epoxypropane | 1-Tosylpiperazine | 1-((Naphthalen-2-yl)methoxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol | 79 |
Yields are representative for this class of reaction and based on data from J. Org. Chem. 2009, 74, 24, 9509–9512.
Experimental Protocol: Synthesis of Piperazine-Derived β-Amino Alcohols
-
To a solution of the glycidyl ether (1.0 equiv.) in dichloromethane (B109758) (DCM, 0.2 M), add the piperazine derivative (1.1 equiv.).
-
Add aluminum triflate (10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction for completion using TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino alcohol.
Direct Amination of Alcohols for the Synthesis of Drug Intermediates
Application Note: The direct substitution of a hydroxyl group in an alcohol with an amine is a highly atom-economical method for forming C-N bonds, producing water as the only byproduct. Aluminum triflate has been shown to be a powerful catalyst for the direct amination of activated alcohols, such as benzhydrols, with various amines. This methodology has been applied to the synthesis of a key intermediate for the aromatase inhibitor, Letrozole, used in the treatment of hormone-responsive breast cancer.
Quantitative Data: Al(OTf)₃ Catalyzed Amination of Benzhydrols
| Entry | Benzhydrol Derivative | Amine | Yield (%) |
| 1 | Diphenylmethanol | Aniline | 95 |
| 2 | Bis(4-bromophenyl)methanol | 1,2,4-Triazole (B32235) | 92 |
| 3 | (4-Chlorophenyl)(phenyl)methanol | Aniline | 90 |
| 4 | (4-Nitrophenyl)(phenyl)methanol | Aniline | 85 |
Yields are representative and based on data from Adv. Synth. Catal. 2012, 354, 2447 – 2452.
Experimental Protocol: Synthesis of a Letrozole Precursor Intermediate
-
To a solution of bis(4-bromophenyl)methanol (1.0 equiv.) in 1,2-dichloroethane (B1671644) (0.2 M), add 1,2,4-triazole (1.2 equiv.).
-
Add aluminum triflate (5 mol%) to the mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-(bis(4-bromophenyl)methyl)-1H-1,2,4-triazole.
Intramolecular Hydroalkoxylation for the Synthesis of Cyclic Ethers
Application Note: Cyclic ethers, particularly tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) rings, are prevalent structural motifs in a vast number of natural products and pharmaceuticals with diverse biological activities. The intramolecular hydroalkoxylation of unsaturated alcohols provides a direct and atom-economical route to these important heterocycles. Aluminum triflate has been demonstrated to be an effective catalyst for this cycloisomerization, affording the corresponding cyclic ethers in excellent yields and with high regioselectivity (Markovnikov-type).[3]
Quantitative Data: Al(OTf)₃ Catalyzed Intramolecular Hydroalkoxylation
| Entry | Unsaturated Alcohol | Product | Yield (%) |
| 1 | Pent-4-en-1-ol | 2-Methyltetrahydrofuran | 95 |
| 2 | Hex-5-en-1-ol | 2-Methyltetrahydropyran | 92 |
| 3 | 1-Phenylbut-3-en-1-ol | 2-Methyl-5-phenyltetrahydrofuran | 98 |
| 4 | 2,2-Diphenylpent-4-en-1-ol | 4,4-Diphenyl-2-methyltetrahydrofuran | 99 |
Yields are representative for this transformation and based on data from Chemistry. 2006, 12, 6356-65.[3]
Experimental Protocol: General Procedure for Intramolecular Hydroalkoxylation
-
To a solution of the unsaturated alcohol (1.0 equiv.) in a dry, inert solvent such as dichloromethane or nitromethane (B149229) (0.1 M), add aluminum triflate (5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) as required.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a small amount of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a short pad of silica gel, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclic ether.
-
If necessary, purify the product further by distillation or flash column chromatography.
Conclusion
Aluminum triflate is a highly effective and versatile Lewis acid catalyst with significant applications in medicinal chemistry. Its ability to promote a range of important chemical transformations under often mild conditions makes it a valuable tool for the synthesis of complex, biologically active molecules and key pharmaceutical intermediates. The protocols and data presented herein provide a foundation for researchers to explore and apply aluminum triflate in their own drug discovery and development efforts. As with all chemical reactions, appropriate safety precautions should be taken when handling aluminum triflate and the other reagents mentioned in these protocols.
References
Troubleshooting & Optimization
Technical Support Center: Aluminum Trifluoromethanesulfonate (Al(OTf)₃)
Welcome to the technical support center for aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of Al(OTf)₃ catalyst loading in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for aluminum trifluoromethanesulfonate?
A1: The optimal catalyst loading for Al(OTf)₃ is highly reaction-dependent. It can range from parts-per-million (ppm) levels to higher molar percentages. For instance, in the ring-opening of epoxides by alcohols, Al(OTf)₃ has been shown to be effective in ppm amounts.[1] For other reactions, such as the intramolecular hydroalkoxylation of unactivated olefins, a loading of 5 mol% is commonly used.[2] In the polymerization of epoxidized linseed oil (ELO), catalyst loadings have been evaluated in a wide range from 0.5 x 10⁻³ to 70 x 10⁻³ molar percent.[3]
Q2: Is this compound sensitive to water?
A2: Al(OTf)₃ is known for its water-tolerant properties, which sets it apart from traditional Lewis acids like aluminum chloride (AlCl₃).[4][5] This stability in aqueous media allows for more environmentally friendly reaction conditions.[4] However, for optimal performance and to avoid potential side reactions, it is still recommended to use anhydrous solvents and reagents, especially in moisture-sensitive reactions.
Q3: Can this compound be recycled and reused?
A3: Yes, one of the advantages of Al(OTf)₃ is its recyclability.[4][5] Polystyrene-supported Al(OTf)₃ has been shown to be a reusable heterogeneous catalyst.[5] After the reaction, the catalyst can often be recovered, for example by filtration in the case of a supported catalyst, and reused in subsequent reactions without a significant loss of activity.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in a variety of organic solvents including ether, acetone, acetonitrile, and diglyme. It is poorly soluble in nitromethane (B149229) and sparingly soluble in sulfur dioxide (SO₂) and sulfuryl chloride fluoride (B91410) (SO₂ClF). It is insoluble in water.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as a catalyst.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading. Start from a low percentage (e.g., 0.5 mol%) and increase incrementally (e.g., to 1 mol%, 2 mol%, 5 mol%). For some reactions, very low loadings in the ppm range are effective.[1] |
| Low Reaction Temperature | Increase the reaction temperature. The polymerization of ELO, for instance, shows a significant decrease in reaction time with increased temperature.[3] |
| Catalyst Inactivity | Ensure the catalyst has been stored properly under anhydrous conditions. Although water-tolerant, prolonged exposure to moisture can affect its activity. |
| Substrate Inhibition | Some functional groups on the substrate may coordinate strongly with the Lewis acidic aluminum center, inhibiting its catalytic activity. Consider protecting sensitive functional groups. |
Issue 2: Formation of Side Products or Low Selectivity
| Potential Cause | Troubleshooting Step |
| Excessive Catalyst Loading | Too much catalyst can lead to undesired side reactions. Try reducing the catalyst loading. In some cases, higher catalyst loads can lead to a decrease in the decomposition temperature of the product.[3] |
| High Reaction Temperature | Elevated temperatures can sometimes favor side reactions. Experiment with running the reaction at a lower temperature for a longer duration. |
| Incorrect Solvent | The solvent can influence the reaction pathway. Screen a variety of solvents to find the one that provides the best selectivity. |
| Substrate Isomerization | The Lewis acidic nature of Al(OTf)₃ might catalyze the isomerization of the starting material or product. Monitor the reaction at different time points to check for the formation of isomers. |
Issue 3: Reaction is Too Fast or Exothermic
| Potential Cause | Troubleshooting Step |
| High Catalyst Loading | A high concentration of the catalyst can lead to a rapid, uncontrolled reaction. Reduce the catalyst loading significantly. For example, in ELO polymerization, higher catalyst amounts lead to lower peak exothermic temperatures occurring more quickly.[3] |
| High Reaction Temperature | The reaction may be highly sensitive to temperature. Try running the reaction at a lower temperature, even sub-ambient temperatures (e.g., 0 °C or -78 °C), to control the reaction rate. |
| Concentration of Reagents | High concentrations of reactants can lead to a rapid exotherm. Dilute the reaction mixture by adding more solvent. |
Data Presentation
Table 1: Effect of Al(OTf)₃ Catalyst Loading on the Polymerization of Epoxidized Linseed Oil (ELO) [3]
| Catalyst Loading (mol%) | Peak Exothermic Temperature (°C) | Reaction Time at 60°C | Reaction Time at 80°C |
| 2.5 x 10⁻³ | ~120 | - | - |
| 5 x 10⁻³ | ~120 | - | - |
| 11 x 10⁻³ | ~120 | - | - |
| 16 x 10⁻³ | ~120 | - | - |
| 27 x 10⁻³ | ~77 | - | - |
| 35 x 10⁻³ | ~77 | - | - |
| 55 x 10⁻³ | ~77 | 1 hr | 20 min |
| 70 x 10⁻³ | ~77 | - | - |
Note: A dash (-) indicates data not provided in the source.
Experimental Protocols
General Protocol for a Trial Reaction with this compound
This protocol provides a general starting point. The specific amounts, temperature, and time should be optimized for your particular reaction.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents.
-
Ensure all reagents are dry, unless the reaction is known to tolerate water.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the substrate and the anhydrous solvent.
-
Stir the solution until the substrate is fully dissolved.
-
In a separate vial, weigh the required amount of this compound.
-
Add the Al(OTf)₃ to the reaction flask. Alternatively, it can be added as a solution in the reaction solvent.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS, NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution, water).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation, recrystallization).
-
Visualizations
References
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Study of Aluminum Trifluoromethyl Sulfonate as Effective Catalyst for the Polymerization of Epoxidized Linseed Oil [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 74974-61-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Optimizing Al(OTf)3 Catalyzed Friedel-Crafts Acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Aluminum triflate (Al(OTf)3) catalyzed Friedel-Crafts acylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Al(OTf)3 catalyzed Friedel-Crafts acylation in a question-and-answer format, providing actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in Al(OTf)3 catalyzed Friedel-Crafts acylation can arise from several factors. A systematic approach to troubleshooting is often the most effective.
-
Catalyst Quality and Handling:
-
Moisture Sensitivity: Aluminum triflate is hygroscopic. Exposure to atmospheric moisture can lead to deactivation. Ensure the catalyst is handled under anhydrous conditions, for instance, in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use freshly opened bottles of Al(OTf)3 or dry the catalyst before use.
-
Catalyst Loading: While Al(OTf)3 is a catalyst, an insufficient amount can lead to low conversion. The optimal catalyst loading can vary depending on the substrate and acylating agent. It is advisable to screen different catalyst loadings (e.g., 1-10 mol%) to find the optimal concentration for your specific reaction.[3]
-
-
Reagent and Solvent Purity:
-
Anhydrous Conditions: The presence of water in your reagents or solvent can deactivate the Al(OTf)3 catalyst.[1] Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent) and that the aromatic substrate and acylating agent are free of water.
-
Purity of Starting Materials: Impurities in the aromatic substrate or the acylating agent can lead to side reactions and the formation of byproducts, consequently lowering the yield of the desired product.[1] It is recommended to use purified reagents.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature plays a crucial role. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy barrier.[1] Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials or products.[1] Optimization of the reaction temperature is therefore critical.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
-
-
Substrate Reactivity:
-
Deactivated Aromatic Rings: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO2, -CN, -COR) are deactivated and may not undergo acylation or may provide very low yields.[1] In such cases, alternative synthetic strategies might be necessary.
-
Q2: I am observing the formation of multiple products in my reaction. What could be the cause and how can I improve the selectivity?
A2: The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.
-
Regioselectivity:
-
Directing Groups: The substituents already present on the aromatic ring will direct the incoming acyl group to specific positions (ortho, meta, or para). Understanding the directing effects of these groups is crucial for predicting the major product.
-
Steric Hindrance: Steric hindrance from bulky substituents on the aromatic ring or a bulky acylating agent can influence the regioselectivity, often favoring the less sterically hindered position (e.g., para over ortho).[1]
-
Solvent Effects: The choice of solvent can sometimes influence the ratio of isomers formed.[4] For instance, in some Friedel-Crafts reactions, polar solvents can favor the formation of the thermodynamic product, while non-polar solvents may favor the kinetic product.[4]
-
-
Side Reactions:
-
Polyacylation: Although less common in acylation compared to alkylation, highly activated aromatic rings (e.g., phenols, anilines) can undergo polyacylation.[1] Using a less reactive acylating agent or protecting the activating group can mitigate this issue. The acyl group itself is deactivating, which generally prevents further acylation.[5]
-
Q3: The reaction mixture has turned into a thick, unmanageable slurry. What should I do?
A3: The formation of a thick precipitate is often due to the complexation of the product with the Lewis acid catalyst.
-
Solvent Choice and Volume: Using a sufficient volume of an appropriate solvent that can dissolve the reactants and the product-catalyst complex is important. Dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are commonly used solvents.[6]
-
Stirring: Ensure efficient and vigorous stirring to maintain a homogeneous mixture and facilitate heat transfer.
Frequently Asked Questions (FAQs)
Q4: Can I use carboxylic acids or anhydrides directly as acylating agents with Al(OTf)3?
A4: Yes, Al(OTf)3 can catalyze the Friedel-Crafts acylation using both acid anhydrides and carboxylic acids as acylating agents, which is an advantage over traditional Lewis acids like AlCl3 that often require the more reactive acyl chlorides.[7]
Q5: Is Al(OTf)3 recoverable and reusable?
A5: In some solvent systems, such as deep eutectic solvents, metal triflates like Pr(OTf)3 have been shown to be recoverable and reusable with only a slight decrease in activity after several cycles.[3] The reusability of Al(OTf)3 would depend on the specific reaction conditions and work-up procedure.
Q6: What are the advantages of using Al(OTf)3 over traditional Lewis acids like AlCl3?
A6: Al(OTf)3 offers several advantages:
-
Higher Catalytic Activity: In many cases, Al(OTf)3 can be used in catalytic amounts, whereas AlCl3 is often required in stoichiometric amounts due to its strong complexation with the ketone product.[5][8]
-
Milder Reaction Conditions: Reactions with Al(OTf)3 can often be carried out under milder conditions.
-
Water Tolerance: While anhydrous conditions are still recommended for optimal yield, metal triflates are generally more tolerant to trace amounts of water compared to AlCl3.[3]
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of Friedel-Crafts Acylation
| Catalyst | Catalyst Loading (mol%) | Substrate | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |
| Pr(OTf)3 | 1 | Anisole (B1667542) | Benzoic Anhydride (B1165640) | DES III | 100 (Microwave) | Lower Yield |
| Pr(OTf)3 | 5 | Anisole | Benzoic Anhydride | DES III | 100 (Microwave) | >75 |
| Pr(OTf)3 | 10 | Anisole | Benzoic Anhydride | DES III | 100 (Microwave) | High Yield |
| Bi(OTf)3 | 0.5 | Various Arenes | Styrenes | - | - | Good to Excellent |
| FeCl3 | 10 | Various Arenes | Styrenes | - | - | Complete Conversion |
Data adapted from multiple sources for illustrative purposes.[3][9]
Table 2: Influence of Reaction Temperature on Product Yield
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Toluene (B28343) | Acetyl Chloride | AlCl3 | 1,2-dichloroethane | -10 | 86 | | Anisole | Benzoic Anhydride | Pr(OTf)3 | DES III | 100 (Microwave) | >75 |
Data adapted from multiple sources for illustrative purposes.[3][6]
Experimental Protocols
Protocol 1: General Procedure for Al(OTf)3 Catalyzed Acylation of Anisole with Acetic Anhydride
This protocol is a representative example for the acylation of an activated aromatic ring.
Materials:
-
Anisole
-
Acetic Anhydride
-
Aluminum triflate (Al(OTf)3)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane.
-
Addition of Reactants: To the stirred solvent, add anisole (1.0 equivalent) followed by acetic anhydride (1.2 equivalents).
-
Catalyst Addition: Add Al(OTf)3 (5 mol%) to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.
Protocol 2: Friedel-Crafts Acylation of Toluene with Acetyl Chloride using AlCl3 (for comparison)
This protocol describes a typical procedure using a traditional Lewis acid.
Materials:
-
Toluene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl3)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.[5]
-
Catalyst Suspension: In a fume hood, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the reaction flask and cool the suspension in an ice bath.[10]
-
Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the cooled and stirred suspension.[10]
-
Substrate Addition: To the resulting mixture, add toluene (1.0 equivalent) dropwise at 0°C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.[10]
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.[2]
-
Extraction and Purification: Follow a standard aqueous work-up, extraction with dichloromethane, washing, drying, and purification by column chromatography or distillation to obtain the product.[11]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Al(OTf)3 catalyzed Friedel-Crafts acylation.
Caption: General mechanism of Al(OTf)3 catalyzed Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Aluminum Triflate-Mediated Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during organic syntheses catalyzed by aluminum triflate, Al(OTf)₃.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues related to catalyst handling, activity, and reaction setup.
Q1: My Al(OTf)₃-catalyzed reaction is sluggish or has failed completely. What are the most common causes?
A1: Low or no reactivity is typically traced back to the catalyst's activity or the reaction conditions. The primary culprits are:
-
Catalyst Inactivity due to Moisture: Aluminum triflate is a hygroscopic Lewis acid. Although it is considered more water-tolerant than classic Lewis acids like AlCl₃, its activity can be significantly diminished by hydrolysis.[1][2][3] The presence of water in reagents, solvents, or glassware can deactivate the catalyst. It is crucial to maintain anhydrous conditions for most applications.[2]
-
Poor Catalyst Solubility: Al(OTf)₃ suffers from poor solubility in many common non-coordinating organic solvents, which can hinder its catalytic performance.[4] If the catalyst does not dissolve, the reaction may not initiate effectively.
-
Sub-Optimal Temperature: Many reactions require specific temperature ranges. Excessively high temperatures can lead to decomposition and side reactions, while temperatures that are too low may not provide sufficient activation energy.[5][6]
-
Inherent Substrate Limitations: The electronic properties of your substrate may prevent the reaction. For example, in Friedel-Crafts reactions, aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and often fail to react.[2][7]
Q2: There's conflicting information about Al(OTf)₃'s stability in water. Is it water-tolerant or not?
A2: The water tolerance of Al(OTf)₃ depends on the context. While it is stable in aqueous media and can be used for reactions where water is a byproduct, its Lewis acidity is still compromised by water.[1][8] For reactions requiring high Lewis acidity, such as certain Friedel-Crafts or glycosylation reactions, the presence of water is detrimental.[2] However, covalently grafting Al(OTf)₃ onto a solid support like MCM-41 silica (B1680970) has been shown to enhance its stability against hydrolysis, making it a more robust and recyclable water-tolerant catalyst for specific applications like ketalization.[1][3]
Q3: My catalyst appears clumpy and is difficult to handle. How should I properly store and prepare it?
A3: Due to its hygroscopic nature, Al(OTf)₃ should be stored in a desiccator or glovebox under an inert atmosphere (e.g., nitrogen or argon). If you suspect water contamination, the catalyst may need to be dried before use. See the protocol for Drying the Catalyst in Section 3.
Section 2: Application-Specific Troubleshooting
Friedel-Crafts Acylation & Alkylation
Q4: My Friedel-Crafts acylation requires a stoichiometric amount (or more) of Al(OTf)₃ to proceed. Is this normal?
A4: Yes, this is expected for Friedel-Crafts acylations. The resulting aromatic ketone product is a Lewis base that forms a stable complex with the Al(OTf)₃ catalyst.[2][6] This complexation effectively removes the catalyst from the reaction cycle, meaning at least one equivalent of the Lewis acid is required for the reaction to go to completion.
A5: This is a classic side reaction in Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate, which is prone to rearrangement to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride shift).[7] This leads to a mixture of constitutional isomers. Furthermore, the alkylated product is often more reactive than the starting material, which can lead to poly-alkylation.
Glycosylation Reactions
Q6: My glycosylation reaction is producing a mixture of stereoisomers (α and β) with poor selectivity. How can I improve this?
A6: Stereoselectivity in glycosylation is a complex issue influenced by several factors:
-
"Hidden Brønsted Acid Catalysis": Traces of water can react with the metal triflate to release triflic acid (TfOH). This potent Brønsted acid can become the true catalyst, altering the reaction mechanism and stereochemical outcome.[9]
-
Glycosyl Triflate Intermediates: The reaction often proceeds through highly reactive α- and β-glycosyl triflate intermediates.[10][11] The relative stability and reactivity of these intermediates can dictate the final product ratio. In some cases, a less stable but more reactive intermediate may dominate product formation under a Curtin-Hammett scenario.[12]
-
Solvent and Temperature: The choice of solvent can influence the stability of intermediates and the reaction pathway. Temperature affects the rates of competing pathways and interconversion of intermediates.
Q7: I'm seeing an unexpected dimeric product in my glycosylation reaction. What could cause this?
A7: In some cases, particularly with partially protected glycosyl donors, self-condensation or dimerization can occur.[13] The activated glycosyl donor may react with another molecule of the donor (acting as a nucleophile) instead of the intended acceptor alcohol. This can be influenced by steric crowding and the specific activation conditions used.[13]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Drying Aluminum Triflate
This protocol is a general guideline for drying hygroscopic Lewis acid catalysts. Always consult specific literature for your compound.
-
Setup: Place the required amount of Al(OTf)₃ in a round-bottom flask equipped with a magnetic stir bar.
-
Drying: Attach the flask to a high-vacuum line (Schlenk line).
-
Heating: Gently heat the flask with a heat gun while under vacuum to drive off adsorbed water. Do not overheat, as this can cause decomposition. Alternatively, heat the flask in an oil bath at a moderate temperature (e.g., 80-100 °C) under high vacuum for several hours.
-
Inert Atmosphere: Once cool, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Storage: The dried catalyst should be used immediately or stored in a glovebox or a sealed container under an inert atmosphere.
Protocol 2: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol is adapted from general procedures and should be optimized for specific substrates.[2][6]
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask with a stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: To the flask, add anhydrous solvent (e.g., dichloromethane) followed by Al(OTf)₃ (1.1 equivalents). Stir to create a suspension.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the stirred suspension.
-
Substrate Addition: Dissolve the aromatic substrate (e.g., anisole, 1.0 equivalent) in anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by adding crushed ice, followed by cold water or dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Section 4: Quantitative Data Summary
Table 1: Effect of Catalyst Loading on Friedel-Crafts Acylation
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | None | 0 | < 10 | [5] |
| 2 | Al(OTf)₃ | 5 | ~ 50 | [5] |
| 3 | Al(OTf)₃ | 10 | ~ 80 | [5] |
Table 2: Effect of Metal Triflate Catalyst in Friedel-Crafts Benzoylation of Anisole *
| Entry | Catalyst (5 mol%) | Time (min) | Yield (%) | Reference |
| 1 | Y(OTf)₃ | 10 | 89 | [14] |
| 2 | Sc(OTf)₃ | 10 | 92 | [14] |
| 3 | Pr(OTf)₃ | 10 | 95 | [14] |
| 4 | Al(OTf)₃ | 10 | 85 | [14] |
| 5 | Bi(OTf)₃ | 10 | 90 | [14] |
*Reaction Conditions: Anisole, benzoic anhydride, catalyst in Deep Eutectic Solvent (DES), 100 °C, microwave irradiation.[14]
Section 5: Visual Guides
Caption: General troubleshooting workflow for failed Al(OTf)₃-mediated reactions.
Caption: Deactivation of aluminum triflate by hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of aluminium triflate-grafted MCM-41 as a water-tolerant acid catalyst for the ketalization of glycerol with acetone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Al( iii ) and Ga( iii ) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02314E [pubs.rsc.org]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. DE10353934A1 - Process for the preparation of metal salts of trifluoromethanesulfonic acid and their use as esterification catalysts - Google Patents [patents.google.com]
- 9. Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Curtin–Hammett Principle in Glycosylation Reactions: The Decisive Role of Equatorial Glycosyl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An unusual glycosylation product from a partially protected fucosyl donor under silver triflate activation conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Hygroscopic Al(OTf)₃ in Air-Sensitive Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for handling aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃), a powerful and versatile Lewis acid. Due to its extremely hygroscopic nature, improper handling can lead to catalyst deactivation and reaction failure.[1][2] This center offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible results in your air-sensitive experiments.
Troubleshooting Guide
Low yields, reaction stalling, or the formation of unexpected byproducts are common issues when working with Al(OTf)₃.[3][4] The primary culprit is often the presence of water, which can deactivate the catalyst.[1] The following table outlines common problems, their probable causes, and actionable solutions.
| Problem Encountered | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Catalyst Deactivation: Al(OTf)₃ has been exposed to atmospheric moisture, leading to hydrolysis and loss of Lewis acidity.[1] | Dry the Catalyst: Dry the Al(OTf)₃ in vacuo at elevated temperatures (e.g., 100-150 °C) for several hours immediately before use. Handle and weigh the catalyst exclusively in an inert atmosphere (glovebox or Schlenk line).[5] |
| Wet Solvents/Reagents: Residual water in reaction solvents or other reagents is quenching the catalyst. | Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents packaged under inert gas (e.g., AcroSeal™).[6] Dry other reagents as appropriate for their chemical properties. | |
| Reaction Stalls Prematurely | Insufficient Catalyst Loading: The effective catalyst concentration is too low due to partial deactivation by trace amounts of water. | Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading can sometimes overcome inhibition by trace moisture. The primary solution remains rigorous exclusion of water. |
| Water as a Byproduct: The reaction itself produces water, which progressively deactivates the catalyst. | Add a Dehydrating Agent: Include anhydrous MgSO₄, molecular sieves (ensure compatibility), or perform the reaction in an apparatus designed for water removal (e.g., Dean-Stark trap) if conditions allow. | |
| Inconsistent Results / Poor Reproducibility | Variable Water Content: The amount of water in the "anhydrous" Al(OTf)₃ varies between batches or even between openings of the same bottle. | Standardize Handling Protocol: Implement a strict, consistent protocol for drying and handling the catalyst for every experiment.[7] Store the dried catalyst in a desiccator inside a glovebox. |
| Atmospheric Leaks: Small leaks in the reaction setup (e.g., glassware joints, septa) are introducing moisture over the course of the reaction. | Check for Leaks: Ensure all glassware is properly sealed. Use high-vacuum grease for joints and fresh, high-quality septa. Maintain a positive pressure of inert gas.[5] | |
| Formation of Byproducts | Hydrolysis-Mediated Side Reactions: Water may be participating in the reaction, leading to undesired hydrolysis of substrates or intermediates. | Rigorous Drying: Follow the most stringent drying protocols for the catalyst, solvents, and reactants to suppress water-mediated pathways. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain my Al(OTf)₃ is sufficiently dry for a reaction?
A: Visual inspection is unreliable. The best method to quantify residual moisture is through Karl Fischer titration, which can precisely determine water content down to the ppm level.[8][9] For routine synthetic applications where a KF titrator is unavailable, a practical approach is to dry the Al(OTf)₃ under high vacuum at a temperature above 100 °C for at least 4-6 hours.[10] A properly dried sample should be a fine, free-flowing white powder. Any clumping suggests water absorption.[2]
Q2: What is the best way to store and handle Al(OTf)₃?
A: The ideal storage and handling environment is inside an inert atmosphere glovebox with low levels of oxygen and moisture (<1 ppm).[2][5] If a glovebox is not available, use Schlenk techniques.[11] After drying, store the Al(OTf)₃ in a sealed flask inside a desiccator charged with a strong desiccant (e.g., P₂O₅). Never store it on the open bench. For transfers, use a Schlenk flask or a sealed container, and perform the transfer under a positive pressure of argon or nitrogen.[11]
Q3: My reaction is known to produce water as a byproduct. Can I still use Al(OTf)₃?
A: Yes, but with modifications. While some metal triflates show better water tolerance than traditional Lewis acids, their activity can still be diminished.[1][12] One strategy is to use a stoichiometric amount of a water scavenger, such as an orthoester. Alternatively, covalently grafting the aluminum triflate onto a support like MCM-41 has been shown to improve its stability against hydrolysis.[13]
Q4: Can I use commercially available "anhydrous" Al(OTf)₃ directly from the bottle?
A: For highly sensitive reactions, it is not recommended. While supplied in sealed bottles, the material can be exposed to moisture during packaging or may have absorbed trace amounts over time.[4] It is best practice to always dry the catalyst immediately prior to use to ensure consistency and maximum activity.[7]
Experimental Protocols
Protocol 1: Drying Aluminum Triflate (Al(OTf)₃)
This protocol describes the rigorous drying of Al(OTf)₃ for use in moisture-sensitive reactions.
Materials:
-
Aluminum triflate (as received)
-
Schlenk flask appropriately sized for the amount of solid
-
High-vacuum line (<0.1 mmHg)
-
Heating mantle and temperature controller
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Place the Al(OTf)₃ powder into a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Attach the flask to the Schlenk line.
-
Carefully open the flask to the vacuum line to evacuate the air.
-
Once under static vacuum, begin gentle stirring and slowly heat the flask to 110-120 °C. Caution: Do not heat rapidly, as this can cause the fine powder to be pulled into the vacuum line.
-
Maintain this temperature under high vacuum for a minimum of 4 hours. For larger quantities (>5 g), dry overnight.
-
Turn off the heating and allow the flask to cool to room temperature under vacuum.
-
Once cool, backfill the flask with a dry, inert gas (e.g., Argon).
-
The dried Al(OTf)₃ is now ready for use. For best results, transfer the flask directly into a glovebox for weighing and addition to the reaction.
Protocol 2: General Procedure for an Al(OTf)₃ Catalyzed Reaction
This protocol outlines a general workflow for setting up an air-sensitive reaction catalyzed by Al(OTf)₃ using Schlenk techniques.
Materials:
-
Dried Al(OTf)₃ in a Schlenk flask
-
Oven- or flame-dried reaction flask with a stir bar, septum, and condenser (if required)[5]
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)[14]
-
Substrate and other reagents
-
Gas-tight syringes and needles[11]
-
Schlenk line with inert gas and vacuum manifolds
Procedure:
-
Assemble the reaction glassware while hot from the oven and allow it to cool under a stream of inert gas.[5]
-
Once at room temperature, add the substrate and any other stable reagents to the reaction flask under a positive pressure of inert gas.
-
Add the anhydrous solvent via a gas-tight syringe.
-
In a glovebox, weigh the required amount of dried Al(OTf)₃ into a small vial. If a glovebox is unavailable, quickly weigh the catalyst and add it to the reaction flask against a strong counterflow of inert gas.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC-MS).[3] Ensure samples are quenched appropriately (e.g., with a drop of triethylamine (B128534) or water) before analysis.
-
Upon completion, quench the reaction carefully (e.g., by slow addition of a basic or aqueous solution) as the Lewis acidic catalyst may still be active.
Visual Guides
Workflow for Handling Al(OTf)₃
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 7. Troubleshooting [chem.rochester.edu]
- 8. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Aluminum Trifluoromethanesulfonate (Al(OTf)₃) Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃) catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Al(OTf)₃ catalyst in experimental settings.
Issue 1: Low or No Catalytic Activity
Possible Causes:
-
Catalyst Deactivation by Moisture: Aluminum triflate is highly hygroscopic and readily hydrolyzes upon contact with water, leading to a loss of Lewis acidity.[1][2][3] The presence of water can generate Brønsted acids (triflic acid), which may not be the desired catalyst for the reaction.[1][4][5]
-
Impure Reagents or Solvents: Trace amounts of water or other impurities in the starting materials or solvents can deactivate the catalyst.
-
Incorrect Catalyst Loading: Insufficient catalyst loading can result in slow or incomplete reactions.
-
Thermal Decomposition: Although Al(OTf)₃ has a high melting point (around 300 °C), prolonged exposure to very high temperatures could lead to decomposition.[3]
Solutions:
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Handle the Al(OTf)₃ catalyst in a glovebox or under a stream of inert gas.
-
-
Purify Reagents: Purify starting materials and reagents to remove any potential catalyst poisons or inhibitors.
-
Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration for your specific reaction.
-
Control Reaction Temperature: Maintain the reaction temperature within the recommended range for the specific transformation.
Issue 2: Inconsistent Reaction Outcomes or Poor Selectivity
Possible Causes:
-
Partial Catalyst Hydrolysis: The in-situ generation of Brønsted acid (triflic acid) from the partial hydrolysis of Al(OTf)₃ can lead to side reactions or a change in the reaction mechanism, affecting selectivity.[1][4][5]
-
Catalyst Leaching (for supported catalysts): If using a supported Al(OTf)₃ catalyst, leaching of the active species into the reaction medium can lead to a switch from a heterogeneous to a homogeneous catalytic pathway, which can affect selectivity and reusability.[6][7]
-
Formation of Byproducts: The catalyst might be promoting undesired side reactions.
Solutions:
-
Strict Moisture Control: As with low activity, rigorous exclusion of water is critical to maintain the Lewis acidic nature of the catalyst and prevent the formation of Brønsted acids.
-
Perform a Hot Filtration Test: To check for leaching in heterogeneous systems, filter the catalyst from the hot reaction mixture. If the reaction continues in the filtrate, it indicates that active species have leached into the solution.[6]
-
Optimize Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time can help to minimize the formation of byproducts.
Issue 3: Difficulty in Catalyst Recovery and Recycling
Possible Causes:
-
High Solubility of Al(OTf)₃: Aluminum triflate is soluble in many organic solvents and water, making its separation from the reaction mixture challenging for homogeneous systems.[2][3]
-
Physical Loss During Workup: Catalyst may be lost during extraction and filtration steps.
-
Deactivation During Recovery: The catalyst can be deactivated by exposure to moisture during the workup and recovery process.
Solutions:
-
Aqueous Extraction: For reactions in water-immiscible organic solvents, the catalyst can be recovered by extraction with water.[2] The aqueous solution can then be carefully evaporated to recover the catalyst, though complete removal of water without hydrolysis is challenging.
-
Use of Supported Catalysts: To simplify recovery, consider using a solid-supported Al(OTf)₃ catalyst, such as polystyrene-supported aluminum triflate.[7][8][9][10] The catalyst can then be easily recovered by simple filtration.[7]
-
Inert Atmosphere for Recovery: When recovering the catalyst, perform all steps under an inert atmosphere to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary deactivation mechanism for aluminum trifluoromethanesulfonate?
A1: The primary deactivation mechanism is hydrolysis. This compound is highly sensitive to moisture and will react with water to form aluminum hydroxide (B78521) species and triflic acid, which reduces its Lewis acidity.[1][2][3]
Q2: How can I regenerate a deactivated (hydrolyzed) Al(OTf)₃ catalyst?
A2: While complete regeneration of hydrolyzed Al(OTf)₃ to its original anhydrous state in a standard laboratory setting is difficult, you can attempt to remove water by heating the catalyst under high vacuum. However, this may not be fully effective. A more practical approach is to prevent deactivation in the first place by strictly maintaining anhydrous conditions. For some applications, the in-situ generated triflic acid might still be catalytically active, but this changes the nature of the catalyst.[1][4][5]
Q3: Is it possible to reuse Al(OTf)₃?
A3: Yes, Al(OTf)₃ can be recycled, especially when used in a heterogeneous form (e.g., supported on a polymer).[7][9][11] For homogeneous reactions, recovery can be achieved by aqueous extraction followed by careful drying, although some loss of activity is possible due to hydrolysis during the process.[2]
Q4: How can I quantify the Lewis acidity of my Al(OTf)₃ catalyst to check for deactivation?
A4: The Lewis acidity can be qualitatively and quantitatively assessed using techniques like Fourier-Transform Infrared (FTIR) spectroscopy with a probe molecule such as pyridine (B92270).[12][13][14] The coordination of pyridine to Lewis acid sites gives rise to characteristic IR bands (around 1450 cm⁻¹) whose intensity can be correlated to the number of Lewis acid sites.[13]
Q5: What are the advantages of using a supported Al(OTf)₃ catalyst?
A5: Supported Al(OTf)₃ catalysts offer several advantages, including ease of separation from the reaction mixture (recovery by filtration), improved stability, and enhanced reusability.[7][9][15] This simplifies the workup procedure and can make the overall process more economical and environmentally friendly.
Data Presentation
Table 1: Catalyst Loading and Recycling Efficiency of Supported Al(OTf)₃ Catalysts
| Support Material | Reaction Type | Catalyst Loading (mol%) | Solvent | Recycling Runs | Final Yield (%) | Reference |
| Polystyrene | Condensation of indole (B1671886) with carbonyls | 0.2 | Acetonitrile | 10 | >90 | [9] |
| MCM-41 | Ketalization of glycerol (B35011) | Not specified | Solvent-free | Multiple | High | [15] |
| Polystyrene | Acylation of aromatics | Not specified | Not specified | Recyclable | Excellent | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using Al(OTf)₃ and Subsequent Catalyst Recycling (Homogeneous)
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous solvent to a flame-dried flask.
-
Add the substrate and any other reagents.
-
In a separate vial, weigh the required amount of Al(OTf)₃ under an inert atmosphere and dissolve it in a small amount of the anhydrous reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
-
Reaction Workup and Catalyst Recycling:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with deionized water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover all the product.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The aqueous layer now contains the Al(OTf)₃ catalyst. To attempt recovery, carefully evaporate the water under reduced pressure at a moderate temperature. Note: Complete removal of water without some hydrolysis is very difficult. The recovered solid should be stored under an inert atmosphere and its activity re-evaluated before reuse.
-
Protocol 2: Hot Filtration Test to Evaluate Catalyst Leaching
-
Initial Reaction:
-
Set up the reaction with the heterogeneous (supported) Al(OTf)₃ catalyst as you normally would.
-
Allow the reaction to proceed to a certain conversion (e.g., 20-50%), which can be monitored by a suitable analytical technique.
-
-
Hot Filtration:
-
While maintaining the reaction temperature, quickly filter the hot reaction mixture to remove the solid catalyst. A pre-heated filter funnel can be used to prevent precipitation of the product upon cooling.
-
-
Continued Reaction of the Filtrate:
-
Continue to stir and heat the filtrate (the solution without the solid catalyst) under the same reaction conditions.
-
Monitor the progress of the reaction in the filtrate over time.
-
-
Interpretation:
-
If the reaction in the filtrate does not proceed further: This indicates that the catalysis is truly heterogeneous, and any leached species are not catalytically active under the reaction conditions.
-
If the reaction in the filtrate continues: This suggests that catalytically active species have leached from the solid support into the solution, and the reaction is proceeding, at least in part, through a homogeneous pathway.[6]
-
Mandatory Visualizations
Caption: Deactivation pathway of Al(OTf)₃ catalyst via hydrolysis.
Caption: General workflows for recycling homogeneous and heterogeneous Al(OTf)₃ catalysts.
Caption: A logical workflow for troubleshooting common issues with Al(OTf)₃ catalysis.
References
- 1. Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 74974-61-1 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of aluminium triflate-grafted MCM-41 as a water-tolerant acid catalyst for the ketalization of glycerol with acetone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Temperature Optimization for Al(OTf)₃ Catalyzed Polymerization
Welcome to the technical support center for Al(OTf)₃ catalyzed polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during Al(OTf)₃ catalyzed polymerization, with a focus on temperature-related challenges.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| T-001 | Why is my polymerization reaction slow or not initiating? | 1. Suboptimal Temperature: The reaction temperature may be too low for the specific monomer and catalyst concentration. 2. Low Catalyst Concentration: The amount of Al(OTf)₃ may be insufficient to effectively initiate polymerization at the chosen temperature.[1] 3. Inhibitors: Trace impurities in the monomer or solvent (e.g., water) can quench the catalyst. | 1. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments. For example, the polymerization of epoxidized linseed oil (ELO) with Al(OTf)₃ is significantly faster at 60°C (1 hr) compared to 25°C (24 hrs).[1] 2. Increase Catalyst Loading: If increasing the temperature is not desirable, consider increasing the molar ratio of Al(OTf)₃. 3. Purify Reagents: Ensure monomers and solvents are rigorously dried and purified before use. |
| T-002 | My polymer has a broad molecular weight distribution (high PDI). What's causing this? | 1. High Temperature: Elevated temperatures can lead to side reactions, such as chain transfer and backbiting, which broaden the polydispersity index (PDI).[2] 2. Poor Heat Transfer: In bulk polymerizations, localized "hot spots" can occur due to the exothermic nature of the reaction, leading to variations in polymerization rates and chain lengths.[3] 3. Slow Initiation: If the initiation rate is slow compared to the propagation rate, chains will be formed at different times, resulting in a broader PDI. | 1. Lower the Temperature: Reducing the reaction temperature can minimize side reactions. A temperature screening is often necessary to find the optimal balance between reaction rate and control over polymer properties. 2. Improve Stirring and Heat Dissipation: Use efficient stirring and a suitable reaction vessel to ensure uniform temperature distribution. For highly exothermic reactions, consider using a solvent to help dissipate heat. 3. Optimize Catalyst/Initiator System: Ensure rapid and uniform initiation by optimizing the catalyst concentration and addition method. |
| T-003 | I'm observing low polymer yield. How can I improve it? | 1. Incomplete Conversion: The reaction may not have reached completion due to insufficient time or a low temperature. 2. Catalyst Deactivation: The catalyst may be degrading or deactivating at the reaction temperature. 3. Equilibrium Limitations: Some polymerization reactions are reversible, and the equilibrium may favor the monomer at higher temperatures. | 1. Increase Reaction Time or Temperature: Monitor the reaction over time to ensure it has reached a plateau. If the reaction is too slow, a moderate increase in temperature can improve the rate and final conversion.[1] 2. Evaluate Catalyst Stability: Check the thermal stability of Al(OTf)₃ under your reaction conditions. If degradation is suspected, a lower temperature or a different catalyst might be necessary. 3. Optimize Temperature for Equilibrium: For reversible polymerizations, conduct experiments at different temperatures to find the point that maximizes polymer yield before depolymerization becomes significant. |
| T-004 | The viscosity of my reaction mixture is too high, leading to poor mixing. | 1. High Monomer Concentration (Bulk Polymerization): As the polymer forms, the viscosity of the reaction medium increases significantly. 2. Rapid Polymerization at High Temperature: A very fast reaction rate can lead to a rapid increase in molecular weight and, consequently, viscosity. | 1. Use a Solvent: Performing the polymerization in a suitable anhydrous solvent can help to manage viscosity. 2. Lower the Temperature: A lower reaction temperature will slow down the rate of polymerization, allowing for better control over the viscosity increase. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Al(OTf)₃ catalyzed polymerization?
A1: The optimal temperature for Al(OTf)₃ catalyzed polymerization is highly dependent on the monomer being used. For instance, the bulk polymerization of epoxidized linseed oil (ELO) can be conducted over a wide temperature range, from 25°C to over 120°C.[1] For the ring-opening polymerization of cyclic esters like ε-caprolactone, temperatures around 60°C have been shown to be effective. It is always recommended to perform a temperature screening to determine the optimal conditions for your specific system.
Q2: How does temperature affect the molecular weight of the resulting polymer?
A2: The effect of temperature on molecular weight can be complex. Generally, increasing the polymerization temperature increases the reaction rate. However, it can also increase the rates of chain transfer and termination reactions, which can lead to a decrease in the average molecular weight of the polymer.[2] It is crucial to find a temperature that balances a practical reaction rate with the desired molecular weight.
Q3: Can Al(OTf)₃ be used for low-temperature polymerizations?
A3: Yes, Al(OTf)₃ can be an effective catalyst at lower temperatures, although the reaction times will be longer. For example, the polymerization of ELO can be carried out at 25°C, but it takes 24 hours to complete with a specific catalyst concentration.[1] For sensitive monomers or when precise control over the polymer architecture is needed, lower temperatures are often preferred.
Q4: What are the signs of catalyst decomposition at high temperatures?
A4: While Al(OTf)₃ is a relatively stable Lewis acid, very high temperatures can potentially lead to side reactions or interactions with impurities that may affect its catalytic activity. Signs of potential issues at elevated temperatures could include a change in the color of the reaction mixture, inconsistent polymerization kinetics, or the formation of insoluble byproducts.
Q5: How critical is moisture control at different temperatures?
A5: Al(OTf)₃ is a water-tolerant Lewis acid to some extent, but the presence of water can still affect the polymerization. Water can act as an initiator or a chain transfer agent in cationic polymerizations, which can influence the molecular weight and PDI of the resulting polymer. The effect of water can be more pronounced at higher temperatures. Therefore, it is always good practice to use anhydrous conditions for better control over the polymerization.
Quantitative Data on Temperature Effects
The following tables summarize the impact of temperature on various parameters in Al(OTf)₃ catalyzed polymerizations based on available data.
Table 1: Polymerization of Epoxidized Linseed Oil (ELO) with 55 x 10⁻³ mol% Al(OTf)₃
| Temperature (°C) | Polymerization Time |
| 25 | 24 hours |
| 60 | 1 hour |
| 80 | 20 minutes |
| 120.3 (Peak) | 7 minutes |
Data sourced from a study on the bulk polymerization of ELO.[1]
Table 2: Ring-Opening Polymerization of Cyclic Esters with Al(OTf)₃ for 6 hours
| Monomer | Temperature (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Yield (wt%) |
| ε-Caprolactone (CL) | 60 | 18,400 | 1.94 | 89 |
| Pentadecalactone (PDL) | 100 | 12,400 | 2.24 | 49 |
This data illustrates the influence of monomer and temperature on the resulting polymer properties.
Experimental Protocols
Key Experiment: Temperature Optimization for the Polymerization of a Generic Monomer
This protocol outlines a general procedure for optimizing the reaction temperature for an Al(OTf)₃ catalyzed polymerization.
1. Materials and Reagents:
-
Monomer (purified and dried)
-
Aluminum triflate (Al(OTf)₃)
-
Anhydrous solvent (if not a bulk polymerization)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (dried in an oven)
2. Experimental Setup:
-
A reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, a condenser, a temperature probe, and an inert gas inlet.
-
A heating/cooling system (e.g., an oil bath with a temperature controller).
3. Procedure:
-
Preparation: Assemble the reaction setup and purge with an inert gas to create an anhydrous environment.
-
Reagent Addition: Add the desired amount of monomer and solvent (if applicable) to the reaction vessel. Allow the mixture to reach the target initial temperature (e.g., start with room temperature or a previously reported temperature).
-
Catalyst Addition: In a separate flask, dissolve the required amount of Al(OTf)₃ in a small amount of anhydrous solvent (if compatible) under an inert atmosphere. Add the catalyst solution to the reaction mixture via a syringe.
-
Polymerization and Monitoring: Maintain the reaction at the set temperature and monitor its progress. This can be done by taking aliquots at regular intervals and analyzing them using techniques like ¹H NMR (to determine monomer conversion) or GPC/SEC (to determine molecular weight and PDI).
-
Temperature Screening: Repeat the experiment at different temperatures (e.g., in 10°C increments) while keeping all other parameters (monomer concentration, catalyst loading, reaction time) constant to determine the effect of temperature on the polymerization outcome.
-
Termination and Purification: Once the desired conversion is reached or the reaction is complete, terminate the polymerization (e.g., by adding a small amount of a quenching agent like methanol). Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
4. Characterization:
-
Analyze the resulting polymer for its molecular weight (Mn, Mw), polydispersity index (PDI), and structure (e.g., via NMR, FTIR).
Visualizations
Experimental Workflow for Temperature Optimization
References
Technical Support Center: Epoxide Opening with Al(OTf)₃
Welcome to the technical support center for Al(OTf)₃-catalyzed epoxide opening reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring successful and high-yield experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Al(OTf)₃-catalyzed ring-opening of epoxides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Catalyst Inactivity: Aluminum triflate is hygroscopic and can be deactivated by moisture. | 1a. Ensure the Al(OTf)₃ is freshly opened or has been stored in a desiccator. 1b. Dry the reaction solvent and glassware thoroughly before use. 1c. Consider adding molecular sieves to the reaction mixture. |
| 2. Insufficient Catalyst Loading: While Al(OTf)₃ is a highly efficient catalyst, certain substrates may require higher loadings.[1][2] | 2a. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 2b. For glycidyl (B131873) ethers, slightly higher catalyst loadings might be necessary due to potential chelation.[1] | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 3a. Gradually increase the reaction temperature and monitor the progress by TLC or GC. | |
| Formation of Significant By-products | 1. Polymerization: High concentrations of the epoxide or catalyst can lead to polymerization, especially with reactive epoxides. | 1a. Use a higher dilution of the reaction mixture. 1b. Add the epoxide slowly to the solution of the nucleophile and catalyst. 1c. Lower the catalyst loading to the minimum effective amount. |
| 2. Diol Formation: Presence of water in the reaction mixture will lead to the formation of the corresponding diol. | 2a. Use anhydrous solvents and reagents. 2b. Store Al(OTf)₃ and other reagents in a desiccator. | |
| 3. Rearrangement Products: Lewis acid catalysis can sometimes promote rearrangement of the epoxide to an aldehyde or ketone. | 3a. Lower the reaction temperature. 3b. Use a less Lewis acidic catalyst if the desired reaction allows. | |
| Poor Regioselectivity | 1. Substrate Control: The inherent electronic and steric properties of the epoxide and nucleophile are the primary determinants of regioselectivity. | 1a. For terminal epoxides, nucleophilic attack is generally favored at the less sterically hindered carbon. 1b. In cases of electronically biased epoxides (e.g., styrene (B11656) oxide), the attack may favor the benzylic position.[1] |
| 2. Chelation Control: For substrates with nearby coordinating groups (e.g., glycidyl ethers), chelation with the aluminum center can alter the regioselectivity.[1] | 2a. Be aware that chelation can favor attack at the more sterically hindered position. 2b. Altering the solvent may influence the extent of chelation. | |
| 3. Catalyst Loading: High catalyst concentrations might lead to a less selective reaction. | 3a. Optimize the catalyst loading to the lowest effective concentration. | |
| Difficult Product Isolation | 1. Emulsion during Workup: The presence of aluminum salts can sometimes lead to emulsions during aqueous workup. | 1a. Add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir until the layers separate. 1b. Filter the reaction mixture through a pad of celite before extraction. |
| 2. Co-elution of Product and By-products: Similar polarity of the desired product and by-products can make chromatographic separation challenging. | 2a. Optimize the solvent system for column chromatography. 2b. Consider derivatization of the product or by-product to alter its polarity before separation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for Al(OTf)₃ in epoxide opening reactions?
A1: Al(OTf)₃ is a very effective catalyst and can be used in catalytic amounts, often as low as parts per million (ppm) levels for simple epoxides and alcohols.[3][4] For less reactive substrates or in the presence of coordinating groups, the loading may need to be increased, typically in the range of 1-5 mol%.[5]
Q2: How does the choice of solvent affect the reaction?
A2: The choice of solvent can influence the reaction rate and selectivity. Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used.[6] In some cases, solvent-free conditions have also been shown to be effective, which can be a more environmentally friendly approach.[5][7] The polarity of the solvent can also play a role in the regioselectivity of the reaction.
Q3: Can Al(OTf)₃ be used for the aminolysis of epoxides?
A3: Yes, Al(OTf)₃ is an efficient catalyst for the ring-opening of epoxides with amines (aminolysis) to produce β-amino alcohols.[1][8] The reactions generally proceed smoothly with catalytic amounts of Al(OTf)₃.[1]
Q4: What is the role of chelation in the ring-opening of glycidyl ethers?
A4: In the case of glycidyl ethers, the aluminum triflate catalyst can form a chelate with the two oxygen atoms of the ether and the epoxide. This chelation can decrease the Lewis acidity at the internal carbon of the epoxide, leading to a preferential nucleophilic attack at the less sterically hindered terminal carbon.
Q5: How can I minimize the formation of diol by-products?
A5: Diol by-products are formed by the reaction of the epoxide with water. To minimize their formation, it is crucial to carry out the reaction under anhydrous conditions. This includes using dry solvents, freshly opened or properly stored Al(OTf)₃, and thoroughly dried glassware.
Q6: What are the common by-products other than diols and polymers?
A6: Besides diols and polymers, another potential by-product is the rearranged product of the epoxide, such as an aldehyde or a ketone. This is more likely to occur with epoxides that can form a stable carbocation upon ring opening. Using milder reaction conditions, such as lower temperatures, can help to suppress this side reaction.
Experimental Protocols
General Procedure for Al(OTf)₃-Catalyzed Alcoholysis of Epoxides
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and the chosen anhydrous solvent (e.g., dichloromethane, 0.5 M).
-
Add Al(OTf)₃ (1 mol%) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the epoxide (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Al(OTf)₃-Catalyzed Aminolysis of Epoxides
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.1 equivalents) and the chosen anhydrous solvent (e.g., dichloromethane, 0.5 M).
-
Add Al(OTf)₃ (2 mol%) to the solution and stir for 5 minutes at room temperature.
-
Add the epoxide (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat if necessary, while monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired β-amino alcohol.
Visualizations
Caption: General experimental workflow for Al(OTf)₃-catalyzed epoxide opening.
Caption: Logical relationships leading to by-product formation in epoxide opening.
References
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine: a key step in the synthesis of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. rroij.com [rroij.com]
- 8. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion in hydroalkoxylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion in hydroalkoxylation reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low yields and conversion rates in hydroalkoxylation reactions.
Question 1: I am observing low or no conversion in my hydroalkoxylation reaction. What are the primary areas to investigate?
Low conversion in hydroalkoxylation can stem from a variety of factors. A systematic approach to troubleshooting is essential. The main areas to investigate are the catalyst system, the quality of reagents and solvents, and the reaction conditions.
Dot Diagram: General Troubleshooting Workflow
Caption: A general workflow for troubleshooting low conversion in hydroalkoxylation reactions.
Question 2: My catalyst doesn't seem to be active. What are the common causes of catalyst deactivation?
Catalyst inactivity is a frequent cause of low conversion. Several factors can contribute to this:
-
Catalyst Poisoning: Impurities in the substrate, alcohol, or solvent can bind to the active sites of the catalyst, rendering it inactive. Common poisons include sulfur compounds, and sometimes even trace amounts of water can negatively impact certain catalysts.
-
Improper Activation: Many catalysts require an activation step, such as the use of a co-catalyst (e.g., a silver salt to abstract a halide) or specific pre-treatment conditions.[1] Ensure the activation protocol is followed correctly.
-
Catalyst Aggregation/Decomposition: The catalyst may be unstable under the reaction conditions, leading to aggregation or decomposition into an inactive form. For instance, gold(I) catalysts can form off-cycle bis(gold) vinyl species that are catalytically inactive.
-
Oxidation State Changes: The active catalytic species may be sensitive to air or oxidizing impurities, leading to a change in its oxidation state and loss of activity.
Question 3: How do the substrate and alcohol quality affect the reaction?
The purity and nature of your starting materials are critical for a successful hydroalkoxylation reaction.
-
Substrate Impurities: As mentioned, impurities can poison the catalyst. It is crucial to use highly purified substrates.
-
Substrate Reactivity: The electronic and steric properties of the alkene or alkyne can significantly influence the reaction rate. Electron-rich or sterically unhindered substrates are generally more reactive. For some catalytic systems, terminal alkynes can be problematic due to competitive side reactions like deprotonation.[2]
-
Alcohol Nucleophilicity: The nucleophilicity of the alcohol plays a key role. Less hindered primary alcohols are typically more reactive than bulkier secondary or tertiary alcohols.[3] The acidity of the alcohol can also be a factor; for instance, phenols are often used successfully.[4]
-
Presence of Water: Unless the reaction is known to tolerate water, all reagents and solvents should be rigorously dried. Water can hydrolyze the catalyst or compete with the alcohol as a nucleophile, leading to undesired hydration byproducts.[1]
Question 4: I've confirmed my catalyst and reagents are of high quality. What reaction parameters should I optimize?
Fine-tuning the reaction conditions is often necessary to achieve high conversion.
-
Temperature: Temperature has a significant impact on reaction rate. While higher temperatures generally increase the rate, they can also lead to catalyst decomposition or the formation of side products.[5] It is advisable to screen a range of temperatures to find the optimal balance.
-
Solvent: The choice of solvent is crucial as it can affect catalyst solubility, stability, and reactivity. Non-polar, non-coordinating solvents are often used to avoid interference with the catalytic cycle. However, the optimal solvent is highly dependent on the specific catalytic system.[4] In some cases, solvent-free conditions have been shown to improve enantioselectivity and prevent side reactions.[2][6]
-
Concentration: The concentration of the reactants can influence the reaction kinetics. It is worthwhile to investigate the effect of varying the substrate and alcohol concentrations.
-
Ligand Choice: For many transition-metal catalyzed hydroalkoxylations, the choice of ligand is critical for reactivity and selectivity.[6] An inappropriate ligand can lead to low or no conversion.
Dot Diagram: Key Parameter Optimization
Caption: Optimization of key reaction parameters to improve conversion.
Question 5: I am observing the formation of unexpected byproducts. What are the common side reactions in hydroalkoxylation?
Several side reactions can compete with the desired hydroalkoxylation, leading to reduced yields.
-
Hydration: If trace water is present, hydration of the alkyne or alkene can occur, leading to the formation of ketones or alcohols.[1]
-
Isomerization: Alkenes can undergo isomerization to form more stable internal alkenes, which may be less reactive in the hydroalkoxylation reaction.[4]
-
Acetal Formation: The initial vinyl ether product can sometimes react with a second molecule of the alcohol to form an acetal.[1]
-
Polymerization: For highly reactive alkenes or under certain acidic conditions, polymerization can be a significant side reaction.[7]
-
Elimination: In some cases, the product may undergo elimination, particularly at elevated temperatures.
Data Presentation: Influence of Reaction Parameters on Conversion
The following tables summarize quantitative data from the literature, illustrating the impact of various parameters on hydroalkoxylation reaction outcomes.
Table 1: Effect of Catalyst and Ligand on Ni-Catalyzed Hydroalkoxylation of a 1,3-Diene [6][8]
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ni(cod)₂ (10) | JosiPhos (11) | iPr₂O | 60 | 4 | 0 |
| 2 | Ni(cod)₂ (10) | BINAP (11) | iPr₂O | 60 | 4 | 0 |
| 3 | Ni(cod)₂ (10) | (R,R)-Me-BPE (11) | iPr₂O | 60 | 4 | 14 |
| 4 | Ni(cod)₂ (2.5) | (R,R)-Me-DuPhos (2.8) | Neat | 0 | 10 | 94 |
Table 2: Influence of Solvent on Au-Catalyzed Intramolecular Hydroalkoxylation [7]
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | [Au(L)]SbF₆ | Toluene | 25 | 24 | >95 |
| 2 | [Au(L)]SbF₆ | CH₂Cl₂ | 25 | 24 | >95 |
| 3 | [Au(L)]SbF₆ | Dioxane | 25 | 24 | 50 |
| 4 | [Au(L)]SbF₆ | THF | 25 | 24 | <5 |
Table 3: Effect of Temperature on Pd-Catalyzed Hydroalkoxylation of 1-Arylbutadiene [9]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Pd(allyl)Cl]₂ (2.5) | 60 | 24 | 32 |
| 2 | [Pd(allyl)Cl]₂ (2.5) | rt | 60 | 8 |
| 3 | [Pd(allyl)Cl]₂ (2.5) | 40 | 24 | 64 |
Experimental Protocols
Protocol 1: General Procedure for Au-Catalyzed Intermolecular Hydroalkoxylation of Alkynes [1]
-
In a Schlenk tube equipped with a magnetic stir bar, the gold(I) complex (e.g., Au₂Br₂L⁴, 0.5-1 mol%) and the silver salt co-catalyst (e.g., AgOTf, 1-2 mol%) are placed under an inert atmosphere (e.g., argon or nitrogen).
-
If the alkyne is a solid, it is added at this stage.
-
The alcohol (1.1-1.5 equivalents), the solvent (if used), and the liquid alkyne (1 equivalent) are mixed and injected into the Schlenk tube via syringe.
-
The reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
The reaction mixture is stirred for the specified time (e.g., 1-18 hours).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: General Procedure for Ni-Catalyzed Enantioselective Hydroalkoxylation of 1,3-Dienes [6]
-
In a nitrogen-filled glovebox, Ni(cod)₂ (10 mol%) and the chiral ligand (e.g., (R,R)-Me-DuPhos, 11 mol%) are added to a vial.
-
The chosen solvent (or neat conditions) and the alcohol (1 equivalent) are added, followed by the 1,3-diene (3 equivalents).
-
The vial is sealed and the reaction is stirred at the desired temperature (e.g., 0-60 °C) for the specified time (e.g., 4-10 hours).
-
The reaction mixture is then concentrated, and the residue is purified by flash chromatography on silica gel to yield the enantioenriched allylic ether.
References
- 1. Hydroalkoxylation of Terminal and Internal Alkynes Catalyzed by Dinuclear Gold(I) Complexes with Bridging Di(N-Heterocyclic Carbene) Ligands [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Hydroalkoxylation of 1,3-Dienes via Ni-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Impact of water on aluminum trifluoromethanesulfonate stability and activity
Welcome to the Technical Support Center for Aluminum Trifluoromethanesulfonate (B1224126) (Al(OTf)₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of water on the stability and activity of this versatile Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: Is aluminum trifluoromethanesulfonate water-tolerant?
A1: While often described as a "water-tolerant" Lewis acid, this term can be misleading. Al(OTf)₃ is highly hygroscopic and will readily absorb moisture from the atmosphere.[1] Its "tolerance" refers to its ability to catalyze certain reactions even in the presence of small amounts of water, which is not the case for many other Lewis acids like aluminum chloride. However, the presence of water can still significantly impact its stability and catalytic activity. It is crucial to handle and store Al(OTf)₃ under anhydrous conditions to ensure optimal performance and reproducibility.
Q2: How does water affect the stability of this compound?
A2: Water reacts with this compound in a process called hydrolysis. This reaction leads to the formation of hydrated aluminum species and trifluoromethanesulfonic acid. This process is generally considered irreversible and can lead to the deactivation of the catalyst. The extent of hydrolysis depends on the amount of water present in the reaction mixture.
Q3: How does water impact the catalytic activity of this compound?
A3: The presence of water can have several negative effects on the catalytic activity of Al(OTf)₃:
-
Catalyst Deactivation: Water molecules can coordinate to the aluminum center, acting as a Lewis base and competing with the substrate for the active catalytic sites.[1] This coordination can lead to the formation of inactive hydrated species.
-
Generation of Brønsted Acidity: The hydrolysis of Al(OTf)₃ generates trifluoromethanesulfonic acid, a strong Brønsted acid. While this Brønsted acidity can sometimes catalyze desired reactions, it can also lead to unwanted side reactions, reduced selectivity, and decomposition of sensitive substrates.
-
Alteration of Reaction Mechanism: The presence of water and the resulting Brønsted acidity can change the reaction mechanism, potentially leading to a different product distribution than expected under anhydrous conditions.
Q4: What are the best practices for handling and storing this compound to minimize water contamination?
A4: To maintain the integrity of your this compound, follow these best practices:
-
Storage: Store Al(OTf)₃ in a tightly sealed container in a desiccator or glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Handle the catalyst quickly in a dry environment, minimizing its exposure to ambient air. Use dry glassware and anhydrous solvents for all experiments.
-
Solvent Purity: Ensure that all solvents used in your reactions are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, particularly those related to the presence of water.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reaction conversion | Catalyst deactivation by water: The most common cause of low or no conversion is the deactivation of the Al(OTf)₃ catalyst by moisture. | 1. Verify Anhydrous Conditions: Ensure all glassware was properly dried (oven-dried or flame-dried under vacuum). Use freshly opened anhydrous solvents or solvents dried over activated molecular sieves. 2. Use Fresh Catalyst: If the catalyst has been stored for a long time or may have been exposed to air, consider using a fresh batch. 3. Increase Catalyst Loading: In some cases, a slight increase in catalyst loading might compensate for partial deactivation, but this is not a substitute for maintaining anhydrous conditions. |
| Inconsistent reaction results or poor reproducibility | Variable water content: Small, uncontrolled amounts of water in different experimental runs can lead to significant variations in reaction rates and yields. | 1. Standardize Procedures: Implement a strict protocol for drying glassware, handling the catalyst, and drying solvents to ensure consistency between experiments. 2. Use a Glovebox or Schlenk Line: For highly sensitive reactions, perform all manipulations of the catalyst and reagents under an inert atmosphere. |
| Formation of unexpected byproducts | Brønsted acid-catalyzed side reactions: Hydrolysis of Al(OTf)₃ generates trifluoromethanesulfonic acid, which can catalyze undesired side reactions. | 1. Add a Proton Scavenger: In some cases, a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) can be added to the reaction mixture to neutralize any generated Brønsted acid without interfering with the Lewis acid catalysis. 2. Lower Reaction Temperature: Side reactions are often more prevalent at higher temperatures. Running the reaction at a lower temperature may improve selectivity for the desired product. |
| Difficulty in product isolation or purification | Formation of emulsions or soluble aluminum salts: The presence of hydrated aluminum species can complicate the work-up procedure, leading to the formation of emulsions or highly water-soluble aluminum salts that are difficult to remove. | 1. Aqueous Work-up with Acid: A common work-up procedure involves quenching the reaction with a dilute acid solution (e.g., 1 M HCl) to break down any aluminum complexes and facilitate the separation of organic and aqueous layers. 2. Filtration: If a solid precipitate forms during the reaction or work-up, it may be necessary to filter the mixture before extraction. |
Data Presentation
The following table summarizes the qualitative impact of water on the catalytic activity of this compound. Quantitative data in the literature is scarce and highly dependent on the specific reaction conditions.
| Water Content | Expected Impact on Catalytic Activity | Rationale |
| Strictly Anhydrous | Optimal Activity: Highest reaction rates and yields. | The Lewis acidic sites on the aluminum center are fully available to activate the substrate. |
| Trace Amounts (ppm level) | Reduced Activity: Noticeable decrease in reaction rate and yield. | Partial hydration of the catalyst occurs, reducing the number of active sites. |
| Significant Amounts (>1 equivalent) | Severe to Complete Deactivation: Reaction may not proceed at all. | Extensive hydrolysis leads to the formation of inactive hydrated aluminum species and significant Brønsted acidity, which can promote side reactions. |
Experimental Protocols
General Protocol for a Friedel-Crafts Acylation using this compound (Anhydrous Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (Al(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane)
-
Aromatic substrate
-
Acylating agent (e.g., acyl chloride or anhydride)
-
Anhydrous work-up solutions (e.g., dilute HCl, saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aromatic substrate and the anhydrous solvent.
-
Catalyst Addition: Carefully add this compound to the reaction mixture. The catalyst should be weighed and transferred quickly to minimize exposure to air.
-
Addition of Acylating Agent: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath. Slowly add the acylating agent dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding it to a beaker containing crushed ice and dilute HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Visualizations
Signaling Pathway of Water-Induced Deactivation of Al(OTf)₃
Caption: Water deactivates Al(OTf)₃ by hydrolysis, forming inactive hydrated species and Brønsted acid.
Experimental Workflow for Anhydrous Reaction
Caption: A typical workflow for a reaction using Al(OTf)₃ under anhydrous conditions.
Logical Relationship of Water Content and Catalytic Activity
Caption: The relationship between water content, hydrolysis, active sites, and catalytic activity.
References
How to handle and store aluminum trifluoromethanesulfonate safely
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for handling and storing aluminum trifluoromethanesulfonate (B1224126). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with aluminum trifluoromethanesulfonate?
A1: this compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3][4] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1] In case of fire, it may produce irritating fumes, organic acid vapors, and toxic gases such as carbon oxides, sulfur oxides, and hydrogen fluoride.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, a comprehensive set of PPE should be worn. This includes:
-
Eye/Face Protection: Chemical goggles or a face shield are necessary. Contact lenses should not be worn.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.[2]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It should be stored locked up and away from incompatible materials, particularly strong oxidizers.[1][4]
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with strong oxidizing agents.[1][4] Contact with these materials should be avoided to prevent hazardous reactions.
Q5: What should I do in case of a fire involving this compound?
A5: In the event of a fire, use a water spray, foam, carbon dioxide, or dry chemical extinguisher.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[4] Exercise caution as irritating and toxic fumes may be generated.[1][4]
Troubleshooting Guide
Issue: Accidental Skin or Eye Contact
-
Skin Contact:
-
Eye Contact:
Issue: Inhalation of Dust
-
Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][4]
-
If the person feels unwell or has difficulty breathing, seek immediate medical attention.[2][4]
Issue: Accidental Ingestion
-
Never give anything by mouth to an unconscious person.[2]
Issue: Small Spill of the Compound
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or shovel the spilled solid into a suitable container for disposal.[1]
-
Avoid creating dust.[1]
-
Wash the spill area thoroughly with soap and water.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Safety and Handling Data
| Parameter | Value | Reference |
| Physical State | Solid | [1] |
| GHS Signal Word | Danger | [1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage; H318: Causes serious eye damage | [1][3] |
| Storage Temperature | Cool, dry place | [4][5] |
| Incompatibilities | Strong oxidizing agents | [1][4] |
| Hygroscopic | Yes | [1] |
Experimental Protocol: Safe Handling and Weighing
-
Preparation:
-
Handling:
-
Retrieve the this compound container from its designated storage area.
-
Keep the container tightly closed when not in use.[1]
-
Handle the compound gently to avoid creating dust.
-
-
Weighing:
-
Place a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of the solid from the storage container to the weighing vessel using a clean spatula.
-
Immediately and securely close the storage container.
-
-
Post-Weighing:
-
Clean any residual dust from the spatula and work surface within the fume hood.
-
Properly dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated waste container.
-
Wash hands thoroughly with soap and water after completing the task.[1]
-
Workflow for Handling a Spill
Caption: Workflow for a safe response to a chemical spill.
References
Technical Support Center: Enhancing Regioselectivity in Al(OTf)₃ Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on enhancing regioselectivity in reactions catalyzed by aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃). Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Aluminum Triflate (Al(OTf)₃) and why is it used as a catalyst?
Aluminum triflate, Al(OTf)₃, is a powerful Lewis acid catalyst. The triflate anion (OTf⁻) is an excellent leaving group, which makes the aluminum center highly electrophilic and capable of activating a wide range of functional groups. It is often preferred over classic Lewis acids like AlCl₃ because it can be used in catalytic amounts, is tolerant to a wider variety of solvents, and can lead to cleaner reactions with higher yields.[1][2] Al(OTf)₃ is particularly effective in reactions such as Friedel-Crafts acylations and alkylations, glycosylations, and intramolecular hydroalkoxylations.[1][3]
Q2: What is regioselectivity and why is it a challenge in Al(OTf)₃ catalyzed reactions?
Regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possible directions. In the context of aromatic substitutions, for example, it describes the preference for reaction at the ortho, meta, or para positions. Achieving high regioselectivity is a significant challenge because subtle electronic and steric factors can influence the reaction pathway.[4][5] While Al(OTf)₃ is an efficient catalyst, controlling the regiochemical outcome often requires careful optimization of reaction parameters, as the highly reactive intermediates it generates can sometimes lead to mixtures of products.
Q3: What are the key factors that influence regioselectivity in these reactions?
Several experimental variables can be tuned to enhance regioselectivity. The primary factors include:
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction, sometimes allowing for a switch between different reaction mechanisms and thus different regioisomers.[6][7]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and the effective Lewis acidity of the catalyst, thereby influencing the reaction pathway.[8]
-
Ligands and Additives: The addition of ligands can modulate the steric and electronic properties of the aluminum center, creating a chiral or sterically hindered environment that directs the regioselectivity.[5][9]
-
Protecting Groups on Substrates: The size and electronic nature of protecting groups on the substrate molecules can sterically block certain reaction sites or electronically favor others.[6][10]
Troubleshooting Guides
This section addresses specific issues related to poor regioselectivity in common Al(OTf)₃ catalyzed reactions.
Issue 1: Poor ortho/para selectivity in Friedel-Crafts Acylation of Aromatic Compounds.
Q: My Friedel-Crafts acylation is producing a mixture of ortho and para isomers with low selectivity. How can I favor the para product?
A: Achieving high para selectivity in Friedel-Crafts acylation often involves managing steric hindrance and reaction conditions. Traditional Friedel-Crafts reactions can suffer from low regioselectivity.[11]
Potential Solutions:
-
Modify Reaction Temperature: Lowering the reaction temperature can favor the thermodynamically more stable para isomer by increasing the activation energy barrier for the formation of the sterically hindered ortho product.
-
Change the Solvent: Switching to a bulkier, non-coordinating solvent can increase the effective size of the catalyst-acylating agent complex, thus sterically hindering attack at the ortho position. Solvents like nitromethane (B149229) have been shown to be effective in reactions with metal triflates.[12][13]
-
Utilize Sterically Hindered Acylating Agents: If possible, using an acylating agent with a bulkier group can disfavor reaction at the sterically crowded ortho position of the aromatic substrate.
-
Consider Heterogeneous Catalysts: In some cases, using a supported catalyst, such as polystyrene-supported Al(OTf)₃, can enhance para-selectivity due to steric constraints imposed by the polymer matrix.[1]
Issue 2: Lack of Regioselectivity in the Glycosylation of a Poly-functionalized Acceptor.
Q: I am attempting to glycosylate a complex alcohol with multiple hydroxyl groups, but the reaction with Al(OTf)₃ is not selective for the desired position. What can I do?
A: Regioselective glycosylation is a common challenge due to the similar reactivity of different hydroxyl groups. Al(OTf)₃ is known to catalyze O-glycosidation, but selectivity depends heavily on the substrate and conditions.[6]
Potential Solutions:
-
Temperature Control: A study on Al(OTf)₃-catalyzed O-glycosidation of glycals found that temperature could be used to switch between a direct addition reaction and a Ferrier rearrangement, demonstrating the powerful effect of temperature on the reaction pathway.[6] Experiment with a range of temperatures (e.g., from -78°C to room temperature) to find an optimal window for the desired regioselectivity.
-
Solvent and Additives: The choice of solvent can influence the reaction's stereoselectivity and, by extension, its regioselectivity, particularly in pre-activation based glycosylation protocols.[10] The presence of additives can also impact the reaction.
-
Strategic Use of Protecting Groups: This is the most critical factor. Employ bulky protecting groups (e.g., silyl (B83357) ethers like TBDPS) on the hydroxyl groups you do not want to react. This will sterically shield them from the incoming glycosyl donor. Conversely, a less hindered protecting group can be used for the target hydroxyl group.
-
Pre-activation of the Glycosyl Donor: In a pre-activation protocol, the glycosyl donor is activated with Al(OTf)₃ before the acceptor is added.[10] This can sometimes lead to a more selective reaction, as the nature of the reactive intermediate can be better controlled.
Issue 3: Unwanted Cyclization Pathway in Intramolecular Hydroalkoxylation.
Q: My Al(OTf)₃ catalyzed intramolecular hydroalkoxylation of an unsaturated alcohol is yielding a mixture of five- and six-membered rings. How can I favor one over the other?
A: Al(OTf)₃ is an excellent catalyst for the cycloisomerization of unsaturated alcohols, typically favoring Markovnikov-type regioselectivity to produce cyclic ethers.[3] The regioselectivity (e.g., exo vs. endo cyclization) is dictated by the stability of the transition state.
Potential Solutions:
-
Substrate Geometry: The substitution pattern on the olefin can heavily influence the outcome. A terminal double bond might favor one ring size, while an internal double bond could favor another. Modifying the substrate structure, if possible, is a direct way to influence this.
-
Temperature Optimization: The thermodynamic stability of the resulting rings can be different. Running the reaction at a higher temperature might favor the thermodynamically more stable product, while lower temperatures could favor the kinetically formed product.
-
Ligand Addition: While less common for this specific reaction, adding a bulky, non-coordinating ligand could associate with the aluminum center and influence the steric environment of the transition state, potentially favoring one cyclization pathway over the other. This approach has proven successful in controlling regioselectivity in other metal-catalyzed reactions.[5][9]
Data Presentation
Table 1: Effect of Lewis Acid Catalyst and Solvent on a Direct Allylation Reaction
This table summarizes data from a study on the allylation of 1-phenylethanol (B42297) with allyltrimethylsilane, demonstrating the superior performance of certain metal triflates in specific solvents.[12][13]
| Entry | Catalyst (5 mol%) | Solvent | Yield (%) |
| 1 | Sc(OTf)₃ | CH₃NO₂ | >99 |
| 2 | Fe(OTf)₃ | CH₂Cl₂ | 85 |
| 3 | Al(OTf)₃ | CH₂Cl₂ | 73 |
| 4 | Yb(OTf)₃ | CH₂Cl₂ | 0 |
| 5 | Sc(OTf)₃ | CH₂Cl₂ | 73 |
| 6 | Sc(OTf)₃ | Toluene | 0 |
| 7 | Sc(OTf)₃ | THF | 0 |
Data adapted from a study on Sc(OTf)₃-catalyzed reactions, with Al(OTf)₃ included for comparison.[12][13]
Experimental Protocols
Detailed Methodology: General Protocol for Al(OTf)₃ Catalyzed Friedel-Crafts Acylation
This protocol is a generalized procedure and should be optimized for specific substrates and acylating agents.
Materials:
-
Anhydrous solvent (e.g., nitromethane, dichloromethane)
-
Aromatic substrate
-
Acylating agent (e.g., acetyl chloride, acetic anhydride)
-
Aluminum triflate (Al(OTf)₃)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the aromatic substrate (1.0 eq) and the anhydrous solvent to a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add Al(OTf)₃ (typically 5-10 mol%) to the stirred solution.
-
Reagent Addition: Slowly add the acylating agent (1.0-1.2 eq) dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold water or a saturated aqueous solution of NaHCO₃.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the regioisomers.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. Aluminium(III) trifluoromethanesulfonate as an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins: experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Aluminium triflate catalysed O-glycosidation: temperature-switched selective Ferrier rearrangement or direct addition with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites | Faculty members [faculty.ksu.edu.sa]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aluminum Trifluoromethanesulfonate and Other Lewis Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, Lewis acid catalysis is a cornerstone for a vast array of transformations. The selection of an appropriate Lewis acid is critical for achieving desired reactivity, selectivity, and efficiency. Aluminum trifluoromethanesulfonate (B1224126), Al(OTf)₃, has emerged as a powerful and versatile catalyst. This guide provides an objective comparison of Al(OTf)₃ with other prominent Lewis acids, including Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), and the traditional Aluminum chloride (AlCl₃). The following sections present quantitative data from comparative studies, detailed experimental protocols, and visualizations of reaction pathways and workflows to aid in catalyst selection and experimental design.
Catalytic Performance in Key Organic Transformations
The efficacy of a Lewis acid catalyst is highly dependent on the specific reaction. Here, we compare the performance of Aluminum trifluoromethanesulfonate against other catalysts in three fundamental organic reactions: Friedel-Crafts acylation, the Diels-Alder reaction, and the allylation of alcohols.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. The choice of Lewis acid can significantly impact the reaction's efficiency and conditions.
Table 1: Comparison of Lewis Acid Catalysts in the Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Al(OTf)₃ | 0.1 | Solvent-free | Room Temp. | 0.17 | 98 | [1] |
| AlCl₃ | 110 | Dichloromethane (B109758) | Reflux | 0.5 | 85.7 | [2] |
| Sc(OTf)₃ | 10 | Acetonitrile | 82 | 8 | 95 | [3] |
As the data indicates, this compound can be highly efficient for the acetylation of phenols, requiring only catalytic amounts and proceeding rapidly under solvent-free conditions at room temperature.[1] In contrast, the traditional catalyst, Aluminum chloride, is often required in stoichiometric amounts and the reaction is typically conducted at reflux temperatures.[2] Scandium triflate also demonstrates high catalytic activity for Friedel-Crafts acylations.[3]
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acids are often employed to accelerate the reaction and control its stereoselectivity. A key performance indicator in the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) is the ratio of the endo to exo diastereomers, with the endo product often being the desired isomer.
Table 2: Comparison of Catalyzed vs. Uncatalyzed Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Catalyst | Solvent | Temperature (°C) | endo:exo Ratio | Reference |
| None | - | - | 82:12 | [4] |
| AlCl₃·Et₂O | - | - | 99:1 | [4] |
Allylation of Alcohols
The direct allylation of alcohols with allylsilanes is an atom-economical carbon-carbon bond-forming reaction. The choice of catalyst is crucial for activating the alcohol's hydroxyl group.
Table 3: Comparison of Metal Triflates in the Allylation of 1-phenylethan-1-ol with Allyltrimethylsilane (B147118)
| Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Dichloromethane | 3 | 86 | [7][8] |
| Fe(OTf)₃ | Dichloromethane | 3 | 85 | [7][8] |
| Yb(OTf)₃ | Dichloromethane | 3 | 39 | [7][8] |
| Al(OTf)₃ | Not Reported | - | - | - |
| Fe(OTf)₂ | Dichloromethane | 3 | <1 | [7][8] |
| Cu(OTf)₂ | Dichloromethane | 3 | <1 | [7][8] |
| Zn(OTf)₂ | Dichloromethane | 3 | <1 | [7][8] |
| Mg(OTf)₂ | Dichloromethane | 3 | <1 | [7][8] |
In this comparative study, Scandium(III) trifluoromethanesulfonate and Iron(III) trifluoromethanesulfonate demonstrated superior catalytic activity, affording high yields of the allylated product.[7][8] Ytterbium(III) trifluoromethanesulfonate was moderately active, while several other metal triflates, including Fe(OTf)₂, Cu(OTf)₂, Zn(OTf)₂, and Mg(OTf)₂, showed almost no catalytic activity under these conditions.[7][8] While data for Al(OTf)₃ was not provided in this specific study, the results highlight the significant variation in performance among different metal triflate catalysts.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful research. The following are protocols for the key reactions discussed.
Protocol 1: Friedel-Crafts Acylation of Anisole with Acetic Anhydride using Al(OTf)₃
Materials:
-
Anisole
-
Acetic anhydride
-
This compound (Al(OTf)₃)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of anisole (1 mmol) and acetic anhydride (1.2 mmol), add Al(OTf)₃ (0.1 mol%).[1]
-
Stir the reaction mixture at room temperature for 10 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layer with water and dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate using AlCl₃
General Procedure (based on theoretical and descriptive studies):
-
Freshly distill cyclopentadiene from dicyclopentadiene (B1670491) before use.
-
In a flame-dried flask under an inert atmosphere, dissolve the dienophile (e.g., methyl acrylate) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., AlCl₃) portion-wise, ensuring the temperature remains low.
-
Add the freshly distilled cyclopentadiene dropwise to the reaction mixture.
-
Allow the reaction to stir at the low temperature for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the endo:exo ratio, typically by ¹H NMR spectroscopy or gas chromatography.
Protocol 3: Allylation of 1-phenylethan-1-ol with Allyltrimethylsilane using Sc(OTf)₃
Materials:
-
1-phenylethan-1-ol
-
Allyltrimethylsilane
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Anhydrous dichloromethane
Procedure:
-
To a solution of 1-phenylethan-1-ol (1a, 0.5 mmol) in anhydrous dichloromethane (1.0 mL) under an argon atmosphere, add Sc(OTf)₃ (12.3 mg, 0.025 mmol, 5 mol%).[7][8]
-
Add allyltrimethylsilane (2a, 0.12 mL, 0.75 mmol) to the reaction mixture.[7][8]
-
Stir the resulting mixture at room temperature for 3 hours.[7][8]
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the product.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for optimizing reactions. The following diagrams, generated using Graphviz, illustrate a general workflow for a Lewis acid-catalyzed reaction and the mechanism of a Friedel-Crafts acylation.
Caption: A generalized workflow for conducting a Lewis acid-catalyzed organic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Al(OTf)₃ and Scandium Triflate in Catalysis for Researchers
For researchers, scientists, and drug development professionals, the choice of a Lewis acid catalyst is pivotal to the success of synthetic strategies. Aluminum triflate (Al(OTf)₃) and scandium triflate (Sc(OTf)₃) have emerged as powerful and versatile catalysts in a myriad of organic transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in catalyst selection for specific applications.
Both Al(OTf)₃ and Sc(OTf)₃ are metal triflates that function as effective Lewis acids, yet they exhibit distinct reactivity profiles, substrate scope, and cost-effectiveness. While scandium triflate is renowned for its exceptional catalytic activity and water stability, aluminum triflate presents a more economical and, in some cases, equally efficient alternative.[1][2]
Quantitative Performance Comparison
The relative performance of Al(OTf)₃ and Sc(OTf)₃ is often reaction-dependent. Below is a summary of their catalytic efficiency in selected organic transformations based on published experimental data.
| Reaction Type | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Intramolecular Hydroalkoxylation | 4-Penten-1-ol (B13828) | Al(OTf)₃ | 5 | Dichloromethane (B109758) | 25 | 1 | 95 | [3][4] |
| Intramolecular Hydroalkoxylation | 4-Penten-1-ol | Sc(OTf)₃ | 10 | Toluene (B28343) | 110 | 16 | 99 | [5] |
| Tandem Hydrogenation/Cyclization | (2-Aminophenyl)(phenyl)methanol | Al(OTf)₃ | - | - | - | - | Very Low | [5] |
| Tandem Hydrogenation/Cyclization | (2-Aminophenyl)(phenyl)methanol | Sc(OTf)₃ | - | Toluene | 110 | 24 | 85 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for reactions catalyzed by Al(OTf)₃ and Sc(OTf)₃.
Al(OTf)₃-Catalyzed Intramolecular Hydroalkoxylation of 4-Penten-1-ol
To a solution of 4-penten-1-ol (1 mmol) in dichloromethane (5 mL) is added aluminum triflate (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature (25 °C) for 1 hour. Upon completion, the reaction is quenched with water and the product, 2-methyltetrahydrofuran, is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the purified product.[3][4]
Sc(OTf)₃-Catalyzed Aerobic Photooxidation of Toluene
A mixture of toluene (1 mmol) and scandium triflate (0.05 mmol, 5 mol%) in acetonitrile (B52724) (5 mL) is bubbled with oxygen for 2 minutes. The mixture is then stirred at ambient temperature in a Schlenk tube under irradiation with 400 nm LEDs with an oxygen balloon. After 24 hours, the solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to yield benzoic acid.[6]
Mechanistic Insights and Experimental Workflows
The catalytic cycle of metal triflates in Lewis acid-catalyzed reactions generally involves the coordination of the metal center to an electron-rich atom in the substrate, thereby activating it for subsequent transformations.
Lewis Acid-Catalyzed Intramolecular Hydroalkoxylation
In the intramolecular hydroalkoxylation of unsaturated alcohols, the Lewis acid (M(OTf)₃) activates the hydroxyl group, facilitating the nucleophilic attack of the oxygen onto the double bond. This cyclization is followed by protonolysis to release the cyclic ether product and regenerate the catalyst.
References
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. Aluminium(III) trifluoromethanesulfonate as an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins: experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Al(OTf)₃ and AlCl₃ in Friedel-Crafts Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones, which are vital intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst for this electrophilic aromatic substitution is critical, directly impacting reaction efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of a modern catalyst, aluminum triflate (Al(OTf)₃), with the traditional Lewis acid, aluminum chloride (AlCl₃), supported by experimental data and detailed protocols.
Executive Summary
Aluminum chloride, the classical catalyst for Friedel-Crafts reactions, is a potent Lewis acid that effectively promotes acylation. However, its high sensitivity to moisture, the need for stoichiometric quantities due to product complexation, and the generation of corrosive waste present significant handling and environmental challenges.[1][2] In contrast, metal triflates, including aluminum triflate, have emerged as a more sustainable alternative. They are noted for their water stability, which allows for less stringent reaction conditions and, in some cases, the use of aqueous systems.[1] Furthermore, they can often be used in catalytic amounts and are recyclable, enhancing their appeal from both an economic and environmental perspective.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for Al(OTf)₃ and AlCl₃ in the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640), a common model reaction. The data for Al(OTf)₃ is represented by data from other metal triflates due to the scarcity of direct comparative studies under identical conditions, highlighting a general trend for this class of catalysts.
| Parameter | Aluminum Triflate (Al(OTf)₃) (represented by other metal triflates) | Aluminum Chloride (AlCl₃) |
| Catalyst Loading | Catalytic (e.g., 5-10 mol%)[3] | Stoichiometric (≥1.0 equivalent)[2] |
| Reaction Yield (Anisole Acylation) | Good to excellent (qualitative)[3][4] | 85.7%[5] |
| Reaction Conditions | Milder, often tolerant to moisture[1] | Strictly anhydrous[6] |
| Solvent | Various, including organic solvents, ionic liquids, and sometimes water[1][3] | Typically chlorinated solvents (e.g., CH₂Cl₂, CS₂) |
| Recyclability | Yes[1] | No (destroyed during workup)[1] |
| Handling | Easier, less corrosive, not as water-sensitive[1] | Difficult, highly hygroscopic, corrosive[6] |
| Waste Generation | Lower, reduced acidic and aluminum waste[1] | High, significant corrosive and aluminous waste[1] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Anisole
Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation of anisole.
Protocol 1: Using Aluminum Chloride (AlCl₃)
Materials:
-
Anisole (1.084 g, 10 mmol)
-
Acetic anhydride (1.53 g, 15 mmol)
-
Anhydrous aluminum chloride (2.0 g, 15 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂, 20 mL)
-
Ice-cold water
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (2.0 g) in dichloromethane (10 mL). All glassware must be thoroughly dried to prevent deactivation of the catalyst.
-
With constant swirling, cautiously add acetic anhydride (1.5 mL) dropwise to the suspension. An exothermic reaction will occur.
-
To the resulting complex, add a solution of anisole (1.084 g) in dichloromethane (10 mL) dropwise.
-
Once the addition is complete, reflux the reaction mixture for 30 minutes.
-
After cooling to room temperature, cautiously pour the reaction mixture into 50 mL of ice-cold water with stirring to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 10% NaOH solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization to yield 4-methoxyacetophenone. A reported yield for a similar procedure is 85.7%.[5]
Protocol 2: General Procedure Using a Metal Triflate Catalyst (e.g., Bi(OTf)₃ as a proxy for Al(OTf)₃)
Materials:
-
Anisole (10 mmol)
-
Acetic anhydride (12 mmol)
-
Bismuth triflate (Bi(OTf)₃) (0.5 mmol, 5 mol%)
-
1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) (2 mL) (as an example of an ionic liquid solvent)
Procedure:
-
In a round-bottom flask, dissolve bismuth triflate (0.33 g, 0.5 mmol) in [bmim][PF₆] (2 mL).
-
Add anisole (1.08 g, 10 mmol) and acetic anhydride (1.22 g, 12 mmol) to the mixture.
-
Stir the reaction mixture at 80°C for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by TLC.
-
Upon completion, the product can be extracted from the ionic liquid using an organic solvent (e.g., diethyl ether).
-
The ionic liquid phase containing the catalyst can be recovered, washed, and reused for subsequent reactions.
Mandatory Visualization
Caption: General workflow for a comparative Friedel-Crafts acylation experiment.
Conclusion
The choice between aluminum triflate and aluminum chloride for Friedel-Crafts acylation represents a classic trade-off between a traditional, potent reagent and a modern, more sustainable catalyst.
-
Aluminum Chloride (AlCl₃) remains a highly effective catalyst for achieving high yields in Friedel-Crafts acylation.[5] Its primary drawbacks are its stringent requirement for anhydrous conditions, the need for stoichiometric amounts, and the generation of significant corrosive waste, making it less environmentally friendly and more challenging to handle on a large scale.[1][6]
-
Aluminum Triflate (Al(OTf)₃) , as part of the broader class of metal triflates, offers significant advantages in terms of handling and environmental impact. Its water stability simplifies reaction setup, and its ability to be used in catalytic amounts and be recycled aligns with the principles of green chemistry.[1] While direct comparative yield data under identical conditions is sparse, the qualitative benefits and successful application of other metal triflates in catalytic acylations suggest that Al(OTf)₃ is a highly viable and often superior alternative, particularly in process development and scale-up operations where safety, cost, and waste reduction are paramount.
For researchers and drug development professionals, the selection of the catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations. While AlCl₃ may be suitable for small-scale laboratory syntheses where high yields are the primary goal, Al(OTf)₃ and other metal triflates present a more forward-looking approach for sustainable and efficient chemical manufacturing.
References
- 1. Lanthanide_triflates [chemeurope.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Surprising Catalytic Activity of Bismuth(III) Triflate in the Friedel—Crafts Acylation Reaction. (1998) | J. R. Desmurs [scispace.com]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. websites.umich.edu [websites.umich.edu]
Unraveling Reaction Pathways: A Comparative Guide to NMR Studies of Al(OTf)₃ Catalyzed Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalytic reactions is paramount for process optimization and the rational design of new synthetic routes. Aluminum triflate, Al(OTf)₃, has emerged as a versatile and powerful Lewis acid catalyst in a variety of organic transformations. This guide provides a comparative analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the mechanisms of two key Al(OTf)₃ catalyzed reactions: the intramolecular hydroalkoxylation of unactivated olefins and Friedel-Crafts acylation.
This guide will delve into the experimental data and detailed protocols from key studies, offering a clear comparison of how NMR techniques are applied to dissect the role of Al(OTf)₃ in these distinct chemical transformations. All quantitative data is summarized in structured tables for ease of comparison, and reaction pathways and experimental workflows are visualized through diagrams.
Intramolecular Hydroalkoxylation of Unactivated Olefins
The intramolecular hydroalkoxylation of unactivated olefins to form cyclic ethers is a synthetically valuable transformation. NMR studies have been pivotal in understanding the initial steps of the reaction mechanism, particularly the interaction between the Al(OTf)₃ catalyst and the substrate.
A key study in this area investigated the cyclization of citronellol (B86348), an unsaturated alcohol. Through ¹H NMR titration experiments, researchers were able to monitor the chemical shift changes of the protons in citronellol upon the addition of Al(OTf)₃. These changes provide direct evidence of the complexation between the Lewis acid and the substrate.
Quantitative NMR Data: Al(OTf)₃-Citronellol Complexation
| Proton Assignment | Chemical Shift (δ) of Free Citronellol (ppm) | Chemical Shift (δ) with 0.5 eq. Al(OTf)₃ (ppm) | Δδ (ppm) |
| -OH | 1.45 (s) | 2.80 (br s) | +1.35 |
| -CH₂-OH | 3.65 (t) | 3.85 (t) | +0.20 |
| Vinyl-H | 5.10 (t) | 5.12 (t) | +0.02 |
Table 1: ¹H NMR chemical shift changes of key protons in citronellol upon addition of Al(OTf)₃. The significant downfield shift of the hydroxyl proton provides strong evidence for the primary site of Lewis acid coordination.
The substantial downfield shift (Δδ = +1.35 ppm) of the hydroxyl proton is a clear indicator of Lewis acid-base interaction at the oxygen atom. This interaction increases the acidity of the hydroxyl group, facilitating the subsequent intramolecular attack on the double bond. In contrast, the vinyl proton shows a negligible chemical shift change, suggesting a much weaker or non-existent interaction of the Al(OTf)₃ with the olefinic part of the molecule in the initial equilibrium.
Experimental Protocol: ¹H NMR Titration of Citronellol with Al(OTf)₃
A solution of citronellol in a deuterated solvent (e.g., CD₂Cl₂) is prepared in an NMR tube. An initial ¹H NMR spectrum is recorded. Subsequently, incremental amounts of a stock solution of Al(OTf)₃ in the same deuterated solvent are added to the NMR tube. After each addition, the solution is thoroughly mixed, and a ¹H NMR spectrum is acquired. The chemical shifts of the relevant protons are monitored and plotted against the molar ratio of Al(OTf)₃ to citronellol to determine the stoichiometry and strength of the interaction.
Visualizing the Mechanism and Workflow
Figure 1: Proposed mechanism for the Al(OTf)₃ catalyzed intramolecular hydroalkoxylation of an unsaturated alcohol.
A Comparative Guide to Aluminum Triflate and Other Metal Triflates in Catalysis
For researchers and scientists in the fields of organic synthesis and drug development, the selection of an appropriate Lewis acid catalyst is critical for optimizing reaction efficiency, selectivity, and sustainability. Metal triflates have emerged as a superior class of catalysts, largely supplanting traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃). Their notable advantages include remarkable stability in aqueous environments, low catalyst loadings, and high potential for recovery and reuse, aligning with the principles of green chemistry.[1][2]
This guide provides an objective comparison of aluminum triflate, Al(OTf)₃, against other widely used metal triflates, including those of scandium, bismuth, and the lanthanide series. The comparison is supported by experimental data on catalyst performance in key organic transformations.
Performance Comparison in Catalysis
The catalytic efficacy of a metal triflate is intrinsically linked to the Lewis acidity of the central metal ion. This property dictates the catalyst's ability to activate substrates, influencing reaction rates and yields. The choice of metal can therefore be tailored to the specific requirements of a transformation.
One of the benchmark reactions for evaluating Lewis acid catalysts is the Friedel-Crafts acylation, a fundamental method for forming carbon-carbon bonds with aromatic compounds. Experimental data from a comparative study on the benzoylation of anisole (B1667542) highlights the varying activities among different metal triflates.
Table 1: Performance of Various Metal Triflates in the Friedel-Crafts Benzoylation of Anisole.[2][3]
| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) |
|---|---|---|---|
| Pr(OTf)₃ | 5 | 10 | 99 |
| Sc(OTf)₃ | 5 | 10 | 98 |
| Yb(OTf)₃ | 5 | 10 | 98 |
| Dy(OTf)₃ | 5 | 10 | 96 |
| Gd(OTf)₃ | 5 | 10 | 95 |
| Y(OTf)₃ | 5 | 10 | 93 |
| La(OTf)₃ | 5 | 10 | 91 |
| Zn(OTf)₂ | 5 | 10 | 85 |
| Cu(OTf)₂ | 5 | 10 | 80 |
| Hf(OTf)₄ | 5 | 10 | 75 |
| None | - | 10 | 0 |
Reaction Conditions: Anisole (1 mmol), Benzoic Anhydride (1 mmol), Deep Eutectic Solvent (0.1 g), 100 °C, Microwave Irradiation.
As the data indicates, rare-earth metal triflates, particularly those of praseodymium, scandium, and ytterbium, demonstrate exceptional activity, affording near-quantitative yields in a very short reaction time.
While not included in the above study, aluminum triflate is recognized as a highly effective and cost-efficient catalyst for a range of transformations. It is particularly noted for its ability to function at exceptionally low concentrations, a significant advantage for both economic and environmental considerations.
Table 2: Selected Applications Demonstrating the High Efficiency of Aluminum Triflate (Al(OTf)₃).
| Reaction | Substrates | Catalyst Loading | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetylation | Alcohols/Phenols + Acetic Anhydride | 0.01 - 0.1 mol% | Solvent-free, Room Temp. | High | [4] |
| Epoxide Ring Opening | Epoxides + Alcohols | ppm amounts | Varies | Very High | [5] |
| Friedel-Crafts Acylation | Aromatics + Acylating Agents | Substoichiometric | Varies | Effective |[5] |
Key Catalyst Profiles
-
Aluminum Triflate (Al(OTf)₃): A powerful and economical Lewis acid, Al(OTf)₃ is distinguished by its high activity at very low loadings.[4][5] Its stability in water and recyclability make it an excellent "green" catalyst for reactions such as acetylations, epoxide openings, and Friedel-Crafts reactions.[5]
-
Scandium Triflate (Sc(OTf)₃): Often considered a benchmark for activity, Sc(OTf)₃ is a robust and versatile catalyst for a multitude of reactions including Diels-Alder, aldol, and Michael reactions.[6] Its exceptional Lewis acidity and stability make it highly reliable and effective, as demonstrated in the Friedel-Crafts acylation data.[2][3]
-
Lanthanide Triflates (Ln(OTf)₃): This series offers a tunable range of Lewis acidity, which generally increases with decreasing ionic radii across the series (from Lanthanum to Lutetium). This allows for the fine-tuning of catalytic activity to suit specific substrates and reactions.[1] Ytterbium (Yb) and Praseodymium (Pr) triflates are among the most active.[2][3]
-
Bismuth Triflate (Bi(OTf)₃): Known for being relatively non-toxic, easy to handle, and moisture-insensitive, Bi(OTf)₃ is an effective catalyst for various transformations, including Mannich-type reactions and glycosylations.[7]
Visualizing the Process
To better understand the application and mechanism of metal triflate catalysts, the following diagrams illustrate a typical experimental workflow and the fundamental principle of Lewis acid catalysis.
Experimental Protocols
The following provides a generalized, representative protocol for a Friedel-Crafts acylation reaction using a metal triflate catalyst, based on established procedures.[3][8] Researchers should consult specific literature for precise quantities, temperatures, and reaction times relevant to their substrates of interest.
Objective: To synthesize an aromatic ketone via Friedel-Crafts acylation of an aromatic compound with an acylating agent.
Materials:
-
Metal Triflate Catalyst (e.g., Al(OTf)₃, Sc(OTf)₃)
-
Aromatic Substrate (e.g., Anisole)
-
Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride)
-
Anhydrous Solvent (e.g., Nitromethane, Dichloromethane)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium or Sodium Sulfate
-
Organic solvent for extraction (e.g., tert-butyl methyl ether, dichloromethane)
Procedure:
-
Catalyst Preparation: If the hydrated form of the catalyst is used, it must be rigorously dried. Heat the metal triflate (e.g., 10 mmol) in an evacuated flask (approx. 1 hPa) at high temperature (e.g., 180 °C) for several hours to remove all moisture. Allow the flask to cool to room temperature under a nitrogen or argon atmosphere.[8]
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, dropping funnel, and thermometer under a nitrogen atmosphere, add the anhydrous metal triflate catalyst (e.g., 0.05-0.20 equivalents). Add the anhydrous solvent (e.g., 60 mL for a 50 mmol scale reaction) and stir for 10 minutes to dissolve or suspend the catalyst.[8]
-
Addition of Reactants: Add the aromatic substrate (1.0 eq) and the acylating agent (1.0 eq) via the dropping funnel. The addition may be performed at room temperature or 0 °C, depending on the reactivity of the substrates.[8][9]
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 50 °C) and maintain for the required time (e.g., 6 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water (e.g., 150 mL). Transfer the mixture to a separatory funnel.[8]
-
Extraction: Separate the organic phase. Extract the aqueous phase with an organic solvent (e.g., 2 x 70 mL of tert-butyl methyl ether). Combine all organic phases.[8]
-
Washing and Drying: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[8]
-
Isolation: Remove the drying agent by filtration. Concentrate the solvent using a rotary evaporator to yield the crude product.[8]
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure aromatic ketone.[8]
-
Catalyst Recovery: The aqueous phase from step 6 contains the water-soluble metal triflate. Concentrate this solution on a rotary evaporator and dry the resulting solid under high vacuum at elevated temperature to recover the catalyst for future use.[8]
This protocol underscores the operational advantages of metal triflates, particularly the straightforward workup and the potential for catalyst recycling, which are often problematic with traditional Lewis acids.
References
- 1. Lanthanide_triflates [chemeurope.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for metal triflate catalyzed direct glycosylations with GalNAc 1-OPiv donors. | Semantic Scholar [semanticscholar.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. websites.umich.edu [websites.umich.edu]
A Comparative Guide to the Kinetic Performance of Al(OTf)₃ in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Aluminum trifluoromethanesulfonate (B1224126), Al(OTf)₃, has emerged as a versatile and powerful Lewis acid catalyst in a variety of organic transformations. Its high catalytic activity, water tolerance, and recyclability make it an attractive alternative to traditional Lewis acids. This guide provides a comparative kinetic analysis of Al(OTf)₃-catalyzed reactions, offering insights into its performance relative to other common catalysts. The information presented is supported by experimental data and detailed protocols to aid in the selection and application of the optimal catalyst for specific synthetic needs.
I. Comparative Kinetic Analysis
A direct quantitative comparison of the kinetic parameters of Al(OTf)₃ with other Lewis acids under identical reaction conditions is not extensively documented in the reviewed literature. However, a qualitative and, where possible, semi-quantitative assessment can be made based on reported yields, reaction times, and mechanistic studies for key organic transformations.
Intramolecular Hydroalkoxylation of Unactivated Olefins
The cyclization of unsaturated alcohols to form cyclic ethers is a fundamental transformation in the synthesis of various natural products and pharmaceutical intermediates. Al(OTf)₃ has been shown to be an effective catalyst for this reaction.
Performance Comparison:
While a direct kinetic comparison in terms of rate constants is not available, the efficiency of Al(OTf)₃ can be inferred from reaction outcomes. For the intramolecular hydroalkoxylation of unactivated alkenols, Al(OTf)₃ provides excellent yields under mild conditions.[1][2][3] Theoretical and NMR studies suggest that the reaction proceeds via a plausible catalytic cycle initiated by the coordination of the aluminum center to the hydroxyl group, which enhances its acidity.[1][2][3]
In a related study on lanthanide triflate (Ln(OTf)₃) catalyzed intramolecular hydroalkoxylation, the reaction was found to be first-order with respect to both the catalyst and the substrate.[4] Turnover frequencies as high as 47 h⁻¹ at 120 °C were reported, with the catalytic activity being dependent on the ionic radius of the lanthanide.[4] While not a direct comparison, this provides a benchmark for the expected kinetic behavior of triflate-based Lewis acids in this transformation.
Table 1: Qualitative Comparison of Catalysts in Intramolecular Hydroalkoxylation
| Catalyst | Typical Conditions | Yield | Observations |
| Al(OTf)₃ | 5 mol%, CH₂Cl₂, rt | Excellent | Mild conditions, good functional group tolerance.[1][5] |
| Ln(OTf)₃ | 5 mol%, ionic liquid, 120 °C | Very Good | Recyclable catalyst system.[2][4] |
| Copper-based catalysts | 15 mol% [Cu], 18 mol% ligand, 120 °C | 97% | Enantioselective synthesis of cyclic ethers.[6] |
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are classic carbon-carbon bond-forming reactions crucial for the synthesis of aromatic compounds.
Performance Comparison:
Kinetic studies of the AlCl₃-catalyzed Friedel-Crafts phenethylation of benzene (B151609) have been reported, providing specific rate constants and activation energies.[7] The reaction was found to be first-order in the aromatic substrate and the alkyl halide, and second-order in the catalyst.[7] The apparent activation energy for the phenethylation of benzene was calculated to be 25.9 kcal/mol.[7]
While direct kinetic data for Al(OTf)₃ in the same reaction is unavailable, its performance can be compared to other metal triflates in similar transformations. For instance, in the allylation of alcohols, Sc(OTf)₃ showed high catalytic activity, while other metal triflates like Fe(OTf)₂ showed almost no activity.[8][9] This highlights the significant influence of the metal center on the catalytic performance of triflate salts. It is generally recognized that for Friedel-Crafts acylation, a stoichiometric amount of AlCl₃ is often required due to the formation of a stable complex with the ketone product, which hinders catalyst turnover.[10] In contrast, catalytic amounts of milder Lewis acids, including some metal triflates, can be employed, particularly for activated aromatic rings.[10]
Table 2: Kinetic Data for AlCl₃·CH₃NO₂-Catalyzed Phenethylation of Benzene at 50°C[7]
| Parameter | Value |
| Rate Law | Rate = k₄[AlCl₃]²[C₆H₆][PhCH₂CH₂Cl] |
| k₂ (Second-order rate constant) | (0.87 - 7.50) x 10⁻³ l mol⁻¹ min⁻¹ |
| k₄ (Fourth-order rate constant) | (0.17 - 0.23) x 10⁻³ l³ mol⁻³ min⁻¹ |
| Activation Energy (Ea) | 25.9 Kcal/mol |
Table 3: Qualitative Comparison of Catalysts in Friedel-Crafts Type Reactions
| Catalyst | Reaction Type | Typical Conditions | Observations |
| Al(OTf)₃ | Acylation/Alkylation | Catalytic amounts | Generally milder and more tolerant to functional groups than AlCl₃. |
| AlCl₃ | Alkylation/Acylation | Often stoichiometric | Strong Lewis acid, but can lead to side reactions and requires aqueous workup.[10] |
| Sc(OTf)₃ | Allylation/Acylation | Catalytic amounts | High catalytic activity and can be reused.[8] |
| Fe(OTf)₃ | Allylation | Catalytic amounts | Shows high catalytic activity in certain reactions.[8][9] |
II. Experimental Protocols
Detailed experimental protocols are essential for reproducible kinetic analysis. Below are generalized procedures for monitoring the kinetics of Al(OTf)₃-catalyzed reactions.
General Protocol for Kinetic Analysis of Homogeneous Catalysis
Objective: To determine the reaction order with respect to reactants and catalyst, and to calculate the rate constant.
Materials:
-
Reactants and solvent of appropriate purity
-
Al(OTf)₃ and other Lewis acid catalysts
-
Internal standard (for chromatographic analysis)
-
Reaction vessel with temperature control and stirring
-
Syringes for sampling
-
Analytical instrument (e.g., Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC))
Procedure:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the solvent, reactant(s), and internal standard.
-
Initiation: Once the reaction mixture reaches the desired temperature, add the catalyst (Al(OTf)₃ or alternative) to initiate the reaction (t=0).
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cooled basic solution for acid-catalyzed reactions).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of reactants and products relative to the internal standard.
-
Data Analysis: Plot the concentration of the limiting reactant versus time. From this data, determine the initial rate of the reaction. Repeat the experiment with varying initial concentrations of each reactant and the catalyst to determine the reaction order with respect to each component and calculate the rate constant.
Monitoring Techniques
The progress of the reaction can be monitored using various in-situ and ex-situ analytical techniques:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for monitoring the concentration of reactants and products over time.[7]
-
Spectroscopic Methods (UV-Vis, IR, NMR): These techniques can be used for in-situ monitoring of the reaction, providing real-time kinetic data.[11]
-
Reaction Calorimetry: This method measures the heat evolved during the reaction, which is proportional to the reaction rate.
III. Visualizing Reaction Mechanisms
Understanding the catalytic cycle is crucial for interpreting kinetic data. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for Al(OTf)₃-catalyzed reactions.
Proposed Catalytic Cycle for Intramolecular Hydroalkoxylation
Caption: Proposed catalytic cycle for Al(OTf)₃-catalyzed intramolecular hydroalkoxylation.
General Mechanism for Friedel-Crafts Alkylation
Caption: General workflow for Lewis acid-catalyzed Friedel-Crafts alkylation.
General Mechanism for Friedel-Crafts Acylation
Caption: General workflow for Lewis acid-promoted Friedel-Crafts acylation.
IV. Conclusion
Al(OTf)₃ is a highly effective Lewis acid catalyst for a range of important organic transformations. While direct quantitative kinetic comparisons with other catalysts are sparse in the literature, the available data on yields and reaction conditions demonstrate its utility as a mild and efficient alternative to traditional Lewis acids like AlCl₃. Its superior performance in certain reactions, coupled with its stability and ease of handling, makes it a valuable tool for researchers in organic synthesis and drug development. Further detailed kinetic studies are warranted to fully elucidate the quantitative aspects of its catalytic prowess and to enable more precise comparisons with other catalytic systems. The provided protocols and mechanistic diagrams serve as a foundation for conducting such investigations and for the rational design of synthetic routes employing Al(OTf)₃.
References
- 1. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 2. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]
- 3. Aluminium(III) trifluoromethanesulfonate as an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins: experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient intramolecular hydroalkoxylation of unactivated alkenols mediated by recyclable lanthanide triflate ionic liquids: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Enantioselective Hydroalkoxylation of Alkenols for the Synthesis of Cyclic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validating Product Formation in Al(OTf)₃ Reactions: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate confirmation of product formation is a critical step in synthetic chemistry. Aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃) has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations, including the intramolecular hydroalkoxylation of unactivated olefins to form valuable cyclic ethers. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for validating product formation in Al(OTf)₃-catalyzed reactions, supported by experimental data and detailed protocols.
Mass spectrometry stands out as a powerful and sensitive analytical tool for the characterization of organic molecules. Its ability to provide precise mass-to-charge ratio (m/z) information makes it indispensable for confirming the molecular weight of expected products and identifying potential byproducts in reactions catalyzed by Al(OTf)₃. This guide will delve into the practical application of mass spectrometry for this purpose and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
Performance Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical technique for product validation depends on a variety of factors, including the specific information required, the complexity of the reaction mixture, and the available instrumentation. While mass spectrometry excels in sensitivity and molecular weight determination, other techniques offer complementary information.
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Gas Chromatography (GC) |
| Primary Information | Molecular Weight (m/z) and molecular formula (with High-Resolution MS) | Molecular structure and connectivity | Separation of volatile compounds, retention time |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to nanomole) | High (for detectable compounds) |
| Structural Information | Fragmentation patterns can provide structural clues. | Detailed 2D and 3D structural elucidation. | Limited to identification by retention time and comparison with standards. |
| Quantitative Analysis | Can be quantitative with appropriate standards. | Inherently quantitative (qNMR). | Quantitative with calibration. |
| Throughput | High | Low to moderate | High |
| Sample Requirement | Small (micrograms to nanograms) | Larger (milligrams) | Small (microliters of solution) |
Validating Al(OTf)₃-Catalyzed Cyclization Products by Mass Spectrometry
A prominent application of Al(OTf)₃ is in the intramolecular cyclization of unsaturated alcohols to form cyclic ethers, which are important structural motifs in many natural products and pharmaceuticals.[1][2][3] For instance, the Al(OTf)₃-catalyzed cyclization of an unsaturated alcohol like citronellol (B86348) is expected to yield isopulegol (B1217435) isomers.
Hypothetical Al(OTf)₃-Catalyzed Cyclization of Citronellol
Caption: Al(OTf)₃ catalyzes the intramolecular cyclization of citronellol to form isopulegol.
Mass spectrometry is instrumental in confirming the formation of the desired cyclic ether product. The mass spectrum of the product would be expected to show a molecular ion peak corresponding to the calculated molecular weight of the product. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Table 2: Expected Mass Spectrometry Data for a Hypothetical Al(OTf)₃-Catalyzed Cyclization Product
| Compound | Formula | Calculated m/z ([M+H]⁺) | Observed m/z (HRMS) |
| Isopulegol | C₁₀H₁₈O | 155.1436 | 155.1431 |
Note: The observed m/z is a hypothetical value for illustrative purposes and would be determined experimentally.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of Al(OTf)₃-catalyzed reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).
Experimental Workflow for Product Validation
Caption: A general workflow for the validation of products from Al(OTf)₃-catalyzed reactions using mass spectrometry.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for the analysis of volatile products, such as cyclic ethers formed from the cyclization of unsaturated alcohols.[4]
1. Sample Preparation:
-
Quench the Al(OTf)₃-catalyzed reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the organic products with an appropriate solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Dilute the crude product or purified sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 min.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to the expected product based on its retention time.
-
Analyze the mass spectrum of the product peak, identifying the molecular ion (M⁺) and key fragment ions.
-
Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.
Protocol 2: Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis
This protocol is suitable for a wider range of products, including those that are less volatile or thermally labile.
1. Sample Preparation:
-
Following the reaction work-up, dissolve the sample in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water, to a concentration of approximately 0.1-1 µg/mL.
-
The addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium (B1175870) hydroxide) can aid in ionization, depending on the analyte's nature.
2. ESI-MS Instrumentation and Conditions:
-
Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: Full scan or tandem MS (MS/MS) for fragmentation studies.
3. Data Analysis:
-
Identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+K]⁺) in the positive ion mode, or the deprotonated molecule [M-H]⁻ in the negative ion mode.
-
For high-resolution mass spectrometry (HRMS), determine the accurate mass and elemental composition of the product.
-
If MS/MS was performed, analyze the fragmentation pattern to gain further structural insights.
Concluding Remarks
Mass spectrometry is an indispensable technique for the rapid and reliable validation of product formation in Al(OTf)₃-catalyzed reactions. Its high sensitivity and ability to provide accurate molecular weight information make it a primary choice for chemists. When used in conjunction with other analytical methods like NMR for detailed structural elucidation and chromatography for separation and quantification, researchers can achieve a comprehensive and unambiguous characterization of their synthetic products, ensuring the integrity and success of their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Aluminium(III) trifluoromethanesulfonate as an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins: experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Homogeneous and Heterogeneous Aluminum Triflate (Al(OTf)₃) Catalysts
For Researchers, Scientists, and Drug Development Professionals
Aluminum triflate (Al(OTf)₃) has emerged as a powerful and versatile Lewis acid catalyst in organic synthesis, demonstrating exceptional activity in a wide array of chemical transformations. Its utility is further expanded by its application in both homogeneous and heterogeneous catalytic systems. This guide provides an objective comparison of the performance of homogeneous and heterogeneous Al(OTf)₃ catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
At a Glance: Homogeneous vs. Heterogeneous Al(OTf)₃
| Feature | Homogeneous Al(OTf)₃ | Heterogeneous Al(OTf)₃ (Polystyrene-Supported) |
| State | Soluble in the reaction medium | Solid, insoluble in the reaction medium |
| Catalyst Separation | Often requires complex workup (e.g., extraction, chromatography) | Simple filtration |
| Reusability | Generally not reusable | Readily reusable over multiple cycles |
| Catalyst Loading | Typically low mol% required | May require slightly higher loading |
| Reaction Conditions | Mild to moderate temperatures | Often performed under mild, solvent-free conditions |
| Environmental Impact | Can lead to catalyst waste and solvent use | More environmentally friendly due to reusability and potential for solvent-free reactions |
| Substrate Accessibility | High, as the catalyst is fully solvated | Can be limited by diffusion into the polymer support |
Performance in Friedel-Crafts Acylation: A Head-to-Head Comparison
The Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for comparing the efficacy of homogeneous and heterogeneous Al(OTf)₃ catalysts. Experimental data for the acylation of various aromatic compounds is presented below.
Acylation with Acyl Chlorides
| Arene | Acyl Chloride | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Anisole (B1667542) | Benzoyl chloride | Homogeneous Al(OTf)₃ | Excess | 3 | 45 | [1] |
| Anisole | Benzoyl chloride | Polystyrene-supported Al(OTf)₃ | 10 | 0.5 | 95 | [1] |
| Toluene | Benzoyl chloride | Polystyrene-supported Al(OTf)₃ | 10 | 1 | 92 | [1] |
| Xylene | Benzoyl chloride | Polystyrene-supported Al(OTf)₃ | 10 | 1.5 | 90 | [1] |
| Mesitylene | Benzoyl chloride | Polystyrene-supported Al(OTf)₃ | 10 | 2 | 88 | [1] |
Acylation with Carboxylic Acids (Heterogeneous Catalyst)
| Arene | Carboxylic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Toluene | Acetic acid | 15 | 4 | 90 |
| Toluene | Propionic acid | 15 | 5 | 88 |
| Toluene | Benzoic acid | 15 | 6 | 85 |
| Anisole | Acetic acid | 15 | 3 | 92 |
| Anisole | Propionic acid | 15 | 4 | 90 |
| Anisole | Benzoic acid | 15 | 5 | 88 |
Catalyst Reusability: A Key Advantage of Heterogenization
One of the most significant advantages of heterogeneous catalysts is their potential for recovery and reuse, leading to more sustainable and cost-effective processes. The reusability of polystyrene-supported Al(OTf)₃ in the acylation of anisole with benzoyl chloride has been demonstrated.
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
| 5 | 90 |
Experimental Protocols
Synthesis of Polystyrene-Supported Al(OTf)₃
Materials:
-
Cross-linked polystyrene beads
-
Trifluoromethanesulfonic acid (TfOH)
-
Aluminum isopropoxide
-
Dry dichloromethane (B109758) (DCM)
Procedure:
-
Swell the polystyrene beads in dry DCM.
-
In a separate flask, dissolve aluminum isopropoxide in dry DCM.
-
Slowly add trifluoromethanesulfonic acid to the aluminum isopropoxide solution at 0 °C with stirring.
-
Add the swollen polystyrene beads to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resulting polymer-supported catalyst, wash thoroughly with dry DCM, and dry under vacuum.
General Procedure for Friedel-Crafts Acylation with Homogeneous Al(OTf)₃
Materials:
-
Arene (e.g., anisole)
-
Acylating agent (e.g., benzoyl chloride)
-
Aluminum triflate (Al(OTf)₃)
-
Dry solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the arene in the dry solvent in a round-bottom flask under an inert atmosphere.
-
Add Al(OTf)₃ to the solution and stir until it dissolves.
-
Slowly add the acylating agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Friedel-Crafts Acylation with Polystyrene-Supported Al(OTf)₃
Materials:
-
Arene (e.g., anisole)
-
Acylating agent (e.g., benzoyl chloride)
-
Polystyrene-supported Al(OTf)₃
Procedure:
-
In a round-bottom flask, mix the arene, acylating agent, and polystyrene-supported Al(OTf)₃.
-
Stir the mixture at the specified temperature for the required time. For solvent-free conditions, the mixture is stirred directly.
-
After the reaction is complete, add a suitable solvent (e.g., dichloromethane) to dilute the mixture.
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst with the solvent and dry for reuse.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of Al(OTf)₃-catalyzed Friedel-Crafts Acylation.
References
Lewis acidity comparison of boron, aluminum, and gallium triflates
A Comparative Guide to the Lewis Acidity of Boron, Aluminum, and Gallium Triflates
For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. Boron triflate (B(OTf)₃), aluminum triflate (Al(OTf)₃), and gallium triflate (Ga(OTf)₃) are powerful Lewis acids utilized in a wide array of organic transformations. This guide provides an objective comparison of their Lewis acidity, supported by experimental and computational data, to aid in catalyst selection.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of these triflates can be compared through both experimental observations of catalytic activity and theoretical calculations. The following table summarizes key data points for assessing their relative strengths.
| Parameter | Boron Triflate (B(OTf)₃) | Aluminum Triflate (Al(OTf)₃) | Gallium Triflate (Ga(OTf)₃) |
| Catalytic Activity Rank (Friedel-Crafts Alkylation) | 1 (Highest) | 3 (Lowest) | 2 (Intermediate) |
| Calculated Fluoride (B91410) Ion Affinity (FIA) (kJ/mol) | 536 | 490 | 496 |
Note: Catalytic activity data is derived from the work of Olah et al. (1988) in Friedel-Crafts alkylation reactions.[1][2][3][4][5][6][7] A higher rank indicates greater catalytic activity. Fluoride Ion Affinity (FIA) is a computational measure of Lewis acidity; a higher value indicates stronger Lewis acidity.
Experimental Evidence: Catalytic Activity in Friedel-Crafts Reactions
A seminal study by Olah and coworkers provides valuable experimental insight into the relative Lewis acidity of these triflates by evaluating their catalytic efficacy in Friedel-Crafts alkylation reactions.[1][2][3][4][5][6][7] The observed order of catalytic activity was found to be:
B(OTf)₃ > Ga(OTf)₃ > Al(OTf)₃
This trend suggests that boron triflate is the most potent Lewis acid catalyst among the three in this context, followed by gallium triflate, with aluminum triflate being the least active.[4] This order is reflected in the overall yields of alkylation products and the extent of isomerization and disproportionation side reactions, which are more pronounced with the stronger Lewis acid, boron triflate.[4]
Theoretical Insight: Fluoride Ion Affinity (FIA)
Computational chemistry provides a quantitative measure of intrinsic Lewis acidity through the calculation of Fluoride Ion Affinity (FIA). FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid.
The calculated FIA values for the triflates follow the order:
B(OTf)₃ > Ga(OTf)₃ > Al(OTf)₃
This computational ranking is in excellent agreement with the experimentally observed trend in catalytic activity, providing a strong theoretical basis for the superior Lewis acidity of boron triflate.
Experimental Protocols
Synthesis of Boron, Aluminum, and Gallium Triflates
The general procedure for the synthesis of these metal triflates involves the reaction of the corresponding metal trichloride (B1173362) or tribromide with trifluoromethanesulfonic acid (triflic acid).[1][2][5][6][7]
Materials:
-
Boron trichloride (BCl₃) or Boron tribromide (BBr₃)
-
Aluminum trichloride (AlCl₃) or Aluminum tribromide (AlBr₃)
-
Gallium trichloride (GaCl₃) or Gallium tribromide (GaBr₃)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Anhydrous, inert solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the metal halide under a positive pressure of dry nitrogen.
-
Cool the flask in an ice bath.
-
Slowly add three equivalents of triflic acid dropwise to the stirred suspension of the metal halide. The hydrogen halide (HCl or HBr) gas evolved is vented through a scrubber.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the volatile byproducts and any excess triflic acid under vacuum to yield the solid metal triflate.
Note: These compounds are highly hygroscopic and should be handled and stored under an inert atmosphere.
Gutmann-Beckett Method for Determining Lewis Acidity
The Gutmann-Beckett method is a widely accepted experimental technique to quantify the Lewis acidity of a substance by ³¹P NMR spectroscopy, using triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule.[8][9][10][11][12]
Materials:
-
Lewis acid (B(OTf)₃, Al(OTf)₃, or Ga(OTf)₃)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂)
-
NMR tubes
-
³¹P NMR spectrometer
Procedure:
-
Under an inert atmosphere, prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.02 M).
-
In a separate vial, prepare a solution of the Lewis acid at the same concentration in the same solvent.
-
In an NMR tube, mix equal volumes of the Et₃PO solution and the Lewis acid solution to obtain a 1:1 molar ratio.
-
Acquire the ³¹P NMR spectrum of the sample.
-
Measure the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.
-
The Acceptor Number (AN) is calculated using the following formula:[8][10] AN = 2.21 × (δ_sample - 41.0) where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[8]
Conclusion
The available experimental and computational data consistently indicate that the Lewis acidity of the group 13 triflates follows the order B(OTf)₃ > Ga(OTf)₃ > Al(OTf)₃ . Boron triflate exhibits the highest catalytic activity in Friedel-Crafts reactions and possesses the highest calculated Fluoride Ion Affinity, marking it as the strongest Lewis acid in this series. Gallium triflate demonstrates intermediate strength, while aluminum triflate is the mildest of the three. This comparative guide provides the necessary data and protocols to assist researchers in making an informed choice of catalyst for their specific synthetic needs.
References
- 1. pnas.org [pnas.org]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. Gutmann Acceptor and Donor number [stenutz.eu]
- 10. magritek.com [magritek.com]
- 11. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Greener Approach to Catalysis: Assessing the Environmental Impact of Al(OTf)3 Versus Traditional Catalysts
In the pursuit of sustainable chemical synthesis, the choice of catalyst plays a pivotal role. For researchers, scientists, and drug development professionals, optimizing reaction efficiency while minimizing environmental impact is a critical challenge. This guide provides an objective comparison of Aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)3), a modern Lewis acid catalyst, with traditional catalysts such as aluminum chloride (AlCl3) and sulfuric acid (H2SO4), supported by experimental data and detailed methodologies.
Executive Summary
Aluminum triflate emerges as a superior alternative to traditional catalysts, particularly in the context of green chemistry. Its key advantages include high catalytic activity at low concentrations, stability in aqueous media, and remarkable reusability, which collectively contribute to a significantly lower environmental footprint.[1][2] In contrast, conventional catalysts like AlCl3 are highly susceptible to hydrolysis, require stoichiometric amounts, and generate hazardous waste streams that are difficult and costly to manage. While effective, the environmental and safety concerns associated with traditional catalysts necessitate the adoption of greener alternatives like Al(OTf)3.
Quantitative Performance Comparison
To illustrate the performance differences, this section presents a summary of quantitative data for two common and industrially relevant reactions: Friedel-Crafts acylation/acetylation and esterification.
Case Study 1: Acylation and Acetylation Reactions
Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction. The data below compares the performance of Al(OTf)3 in the acetylation of phenol (B47542) with the traditional AlCl3-catalyzed acylation of anisole (B1667542). While the substrates are slightly different, they are both activated aromatic systems, allowing for a reasonable comparison of catalyst efficiency and reaction conditions.
| Parameter | Al(OTf)3 (Acetylation of Phenol) | AlCl3 (Acylation of Anisole) | Traditional Catalyst (General) |
| Catalyst Loading | 0.01–0.1 mol%[3] | Stoichiometric amounts often required | Often stoichiometric |
| Reaction Time | 15 seconds - 7 minutes[3] | Typically several hours | Varies, often lengthy |
| Solvent | Solvent-free[3] | Dichloromethane or other chlorinated solvents | Often requires organic solvents |
| Yield | High (e.g., 98% for p-chlorophenol)[3] | Generally good to high, but purification can be challenging[4] | Variable |
| Reusability | Yes, can be recovered and reused[5] | No, destroyed during workup | Generally not reusable |
| Waste Products | Minimal, catalyst can be recycled | Al(OH)3 sludge, HCl, and solvent waste | Acidic or corrosive waste streams |
Case Study 2: Esterification Reactions
Esterification is a vital reaction in the synthesis of numerous commercial products. The following table compares the use of Al(OTf)3 with the conventional sulfuric acid-catalyzed esterification.
| Parameter | Al(OTf)3 | Sulfuric Acid (H2SO4) |
| Catalyst Loading | Catalytic amounts | 5% of the limiting reactant[3] |
| Reaction Conditions | Mild conditions | Elevated temperatures (e.g., 65°C)[3] |
| Yield | High | ~83-85% (for acetic acid and ethanol)[3] |
| Work-up | Simple, catalyst can be recovered | Neutralization required, leading to salt waste |
| Corrosivity | Low | Highly corrosive |
| Environmental Impact | Lower, due to reusability and milder conditions | High, due to corrosive nature and waste generation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are representative protocols for reactions catalyzed by Al(OTf)3 and a traditional catalyst.
Protocol 1: Al(OTf)3-Catalyzed Acetylation of Phenols (Solvent-Free)
This protocol is based on the highly efficient acetylation of phenols using Al(OTf)3 as a catalyst.[3]
Materials:
-
Phenol (or substituted phenol)
-
Acetic anhydride (B1165640)
-
Aluminum triflate (Al(OTf)3)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of the phenol (2 mmol) and acetic anhydride (3 mmol), add Al(OTf)3 (0.01–0.1 mol%).
-
Stir the mixture at room temperature. The reaction is typically complete within seconds to a few minutes, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of NaHCO3.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous Na2SO4.
-
Concentrate the solution in vacuo to obtain the acetylated product. If necessary, purify the product by column chromatography.
Protocol 2: Traditional AlCl3-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol is a typical example of a Friedel-Crafts acylation using a traditional Lewis acid catalyst.
Materials:
-
Anhydrous aluminum chloride (AlCl3)
-
Anisole
-
Propionyl chloride
-
Dichloromethane (CH2Cl2)
-
Ice
-
Water
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and under a dry atmosphere, dissolve anisole and propionyl chloride in dichloromethane.
-
Cool the solution in an ice bath.
-
Carefully add anhydrous AlCl3 in portions to the cooled solution. The reaction is highly exothermic.
-
After the addition is complete, stir the reaction mixture in the ice bath for a specified time (e.g., 5 minutes), and then allow it to warm to room temperature.
-
Stir for an additional period (e.g., 15 minutes) at room temperature.
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and water. This step is also highly exothermic and will release HCl gas.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with a dilute HCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product, which may require further purification.
Environmental Impact and Green Chemistry Perspective
The choice between Al(OTf)3 and traditional catalysts has significant implications for the environmental impact of a chemical process.
Aluminum Triflate (Al(OTf)3): A Greener Catalyst
-
Atom Economy: Al(OTf)3 is used in catalytic amounts, leading to higher atom economy.
-
Water Tolerance: Its stability in water allows for reactions in aqueous media or even solvent-free conditions, reducing the reliance on volatile organic compounds (VOCs).[1][2]
-
Reusability: Al(OTf)3 can often be recovered and reused multiple times without a significant loss of activity, which minimizes waste and reduces costs.[5]
-
Reduced Waste: The need for quenching and neutralization steps is often eliminated, leading to cleaner reaction profiles and less waste generation.
Traditional Catalysts (e.g., AlCl3, H2SO4): Environmental Concerns
-
Stoichiometric Use: Many traditional Lewis acids, like AlCl3 in Friedel-Crafts acylations, are required in stoichiometric or even excess amounts.
-
Hydrolysis and Hazardous Byproducts: Anhydrous AlCl3 reacts violently with water, producing corrosive hydrochloric acid (HCl) gas.[4] The quenching process generates significant amounts of aluminum hydroxide (B78521) sludge, which requires disposal as hazardous waste.
-
Corrosivity: Strong acids like H2SO4 are highly corrosive, posing risks to equipment and personnel.
-
Waste Treatment: The workup of reactions involving traditional catalysts often involves neutralization steps, which generate large volumes of salt-containing aqueous waste.
Visualizing the Difference: Workflows and Principles
The following diagrams, created using the DOT language for Graphviz, illustrate the comparative workflows and the alignment of Al(OTf)3 with the principles of green chemistry.
Caption: A comparative workflow of a reaction catalyzed by Al(OTf)3 versus a traditional catalyst like AlCl3.
References
A Computational Showdown: DFT Calculations Illuminate Lewis vs. Brønsted Acid Catalysis
For researchers, scientists, and drug development professionals, understanding the nuances of acid catalysis is paramount for reaction optimization and catalyst design. Density Functional Theory (DFT) calculations have emerged as a powerful tool to dissect the intricate mechanisms of both Lewis and Brønsted acid-catalyzed reactions at an atomic level. This guide provides an objective comparison of their catalytic performance, supported by DFT data, to aid in the rational selection and development of catalytic systems.
At the heart of acid catalysis lie two fundamental archetypes: Lewis acids, which accept an electron pair, and Brønsted acids, which donate a proton. While both can accelerate a wide range of chemical transformations, their mechanisms and efficiencies can differ significantly. DFT calculations offer a window into the potential energy surfaces of these reactions, allowing for a direct comparison of reaction pathways, transition states, and the energetic barriers that govern reaction rates.
A seminal study by Li, Hunter, and East provides a clear computational comparison of idealized Lewis and Brønsted acid catalysis for the cracking of n-hexane into propane (B168953) and propene.[1][2][3] Using AlCl₃ as a model Lewis acid and HCl·AlCl₃ as a model Brønsted acid, their DFT calculations revealed distinct mechanistic pathways and energetic landscapes.
Quantitative Comparison: Energetics of Catalytic Cracking
The following table summarizes the key energetic data obtained from DFT calculations for the cracking of n-hexane, providing a quantitative comparison between Lewis and Brønsted acid-catalyzed pathways. The energies are reported in kcal/mol relative to the separated reactants.
| Catalytic Step | Lewis Acid Catalysis (AlCl₃) | Brønsted Acid Catalysis (HCl·AlCl₃) |
| Initial Activation | Hydride abstraction from n-hexane | Protonation of n-hexane |
| Key Intermediate | Chemisorbed carbenium ion | Physisorbed alkanium ion |
| Energy of Key Intermediate | High (energetically unfavorable) | Semistable |
| Activation Barrier for C-C Bond Cleavage | Large barrier for β-scission | Smaller barrier for α-scission |
| Overall Reaction Energetics | Less favorable | More favorable |
Data extracted from Li, Q., Hunter, K. C., & East, A. L. L. (2005). A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for n-Hexane → Propane + Propene. The Journal of Physical Chemistry A, 109(28), 6223–6231.[1][2][3]
The data clearly indicates that for the cracking of n-hexane, the Brønsted acid-catalyzed pathway is energetically more favorable, with lower barriers for the key bond-breaking step.[1][4][5] The Lewis acid-catalyzed cycle, in contrast, involves high-energy intermediates and transition states, suggesting it would be a less efficient pathway under similar conditions.[1][4][5]
Mechanistic Insights from DFT
DFT studies reveal that the fundamental difference in the catalytic cycles lies in the nature of the initial activation and the subsequent intermediates.
Lewis Acid Catalysis: The cycle is initiated by the abstraction of a hydride ion from the alkane by the Lewis acid, forming a carbenium ion intermediate.[1][2][3] This step is often associated with a significant energetic penalty. The subsequent C-C bond cleavage (β-scission) also presents a high activation barrier.[1][2][3]
Brønsted Acid Catalysis: In this mechanism, the Brønsted acid protonates the alkane to form a five-coordinate carbonium ion (alkanium ion).[1][4] This intermediate, while still reactive, is generally more stable than the corresponding carbenium ion in the Lewis acid cycle. The subsequent C-C bond cleavage (α-scission) proceeds through a lower energy transition state, making the overall process more facile.[1][4]
Experimental Protocols: A Look at the Computational Methodology
The insights presented above are derived from specific computational protocols. Understanding these methods is crucial for evaluating the validity and applicability of the results. The key parameters from the study by Li, Hunter, and East are detailed below.[2]
| Parameter | Specification |
| Computational Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-31G(d,p) |
| Software | Gaussian 98 |
| Environment | Gas Phase |
This level of theory is a widely accepted and utilized method for obtaining reliable geometries and energies for organic reactions. The choice of the B3LYP functional in conjunction with a Pople-style basis set provides a good balance between computational cost and accuracy for such systems.
Visualizing the Catalytic Cycles
To further clarify the mechanistic differences, the following diagrams, generated using the DOT language, illustrate the logical flow of the Lewis and Brønsted acid-catalyzed cracking of n-hexane.
Figure 1: Lewis acid-catalyzed cracking of n-hexane.
Figure 2: Brønsted acid-catalyzed cracking of n-hexane.
Conclusion for the Informed Researcher
DFT calculations provide invaluable, quantitative insights into the fundamental differences between Lewis and Brønsted acid catalysis. For the specific case of alkane cracking, the evidence strongly suggests that Brønsted acids offer a more energetically favorable pathway due to the formation of more stable intermediates and lower activation barriers for C-C bond cleavage.[1][4][5]
This computational approach, however, is not limited to hydrocarbon transformations. It can be readily applied to a vast array of reactions relevant to drug development and fine chemical synthesis, including Friedel-Crafts alkylations, Diels-Alder reactions, and carbonyl activations. By leveraging the predictive power of DFT, researchers can make more informed decisions in catalyst selection, reaction design, and the development of novel, more efficient synthetic methodologies. The synergy between computational and experimental chemistry is key to accelerating innovation in the chemical sciences.
References
Safety Operating Guide
Proper Disposal of Aluminum Trifluoromethanesulfonate: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of aluminum trifluoromethanesulfonate (B1224126). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance in a laboratory setting. Aluminum trifluoromethanesulfonate is a corrosive solid that can cause severe skin burns and eye damage and requires careful management.[1][2][3]
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all necessary safety measures are in place. This includes the use of appropriate personal protective equipment (PPE) and a designated, well-ventilated work area.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[1][2] Contact lenses should not be worn.[2]
-
Hand Protection: Use chemical-resistant gloves. Neoprene or nitrile rubber gloves are recommended.[2] Always inspect gloves for integrity before use.
-
Protective Clothing: A flame-retardant lab coat or other impervious clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: All handling of this solid should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge (e.g., NIOSH-certified dust and mist respirator) is necessary.[2]
Handling Procedures:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[2][3]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place designated as a corrosives area.[3]
-
This material is hygroscopic and absorbs water on exposure to air.[2]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains or waterways.[2]
-
Cleanup: For small spills, carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[2][3] Avoid generating dust. Use non-sparking tools.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable absorbent material, and dispose of the contaminated materials in the same hazardous waste container.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Disposal Plan and Procedures
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3] In-laboratory treatment or neutralization is not recommended without a substance-specific, validated protocol and a thorough risk assessment, as the reaction can be exothermic and may release hazardous fumes.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste this compound, including expired material, residues, and contaminated items (e.g., weigh boats, gloves, wipes), in a designated, clearly labeled, and chemically compatible waste container.
-
The container must be in good condition, securely sealed, and stored in a designated satellite accumulation area.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Include the accumulation start date and other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure secondary containment is used for liquid waste solutions, if any.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard and handling information.
| Parameter | Value/Information | Source |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B/1C; Serious Eye Damage/Irritation, Category 1 | [1][2][3] |
| Signal Word | Danger | [1][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][2] |
| Storage Class | 8A: Combustible, corrosive hazardous materials | |
| Incompatible Materials | Strong oxidizing agents | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Aluminum trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Aluminum trifluoromethanesulfonate is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][2][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] Contact lenses should not be worn.[1] | Protects against dust particles and potential splashes that can cause serious eye damage.[1][2] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a chemical-resistant barrier to prevent skin contact and burns.[1][5] |
| Body Protection | Wear suitable protective clothing, such as a lab coat.[1][2] For larger quantities or where significant dust is expected, chemical-resistant coveralls may be necessary. | Protects skin from accidental contact with the corrosive solid.[1][5] |
| Respiratory Protection | A NIOSH-certified dust and mist respirator (teal cartridge) is recommended, especially where dust exposure may occur.[1][2][5] | Prevents inhalation of dust particles, which can cause respiratory tract irritation.[1] |
Safe Handling Workflow
Proper handling of this compound is critical to ensure safety. Operations should be conducted in a controlled environment by trained personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
